molecular formula C35H40N8O6 B612793 Acetylarginyltryptophyl diphenylglycine CAS No. 1334583-93-5

Acetylarginyltryptophyl diphenylglycine

カタログ番号: B612793
CAS番号: 1334583-93-5
分子量: 668.7 g/mol
InChIキー: HKKVMNZTZSUQBC-KRCBVYEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Acetylarginyltryptophyl Diphenylglycine is a synthetic tetrapeptide, also known under the trade name Relistase, specifically designed for investigating skin aging and firmness . Its primary research value lies in its dual-mechanism action targeting key components of the skin's extracellular matrix. The compound functions as a potent inhibitor of the enzyme elastase, which is responsible for the degradation of elastin—a critical protein that confers elasticity and resilience to skin . By protecting elastin from breakdown, this peptide helps maintain the structural integrity of skin tissue in experimental models. Concurrently, this compound has been shown to stimulate the synthesis of Type I collagen, the fundamental protein that provides skin with its strength and firmness . This combined mechanism of inhibiting the breakdown of essential structural proteins while promoting their de novo production makes it a compelling subject for studies focused on countering sagging and loss of density in mature skin models. Research, including in-vivo studies, suggests that application of a 4% solution of the peptide for eight weeks can result in significant improvements in skin elasticity and tightness . Consequently, this peptide is of high interest for advanced cosmetic science applications, particularly in the development of formulations aimed at improving visible signs of aging. It is compatible for use in combination with other bioactive ingredients such as hyaluronic acid, various peptides, antioxidants, and retinoids to create synergistic effects in complex formulations . This compound is intended for research purposes only in laboratory settings.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVMNZTZSUQBC-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334583-93-5
Record name Acetylarginyltryptophyl diphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered interest in the field of dermatology and cosmetic science for its potential anti-aging properties. This document provides a comprehensive overview of its core mechanism of action, drawing from available technical data and outlining representative experimental protocols for its evaluation. The primary mode of action is the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352), a key protein for skin elasticity. Additionally, it is reported to stimulate the synthesis of type I collagen. This guide consolidates the current understanding of this peptide, presents available quantitative data, and provides detailed, albeit representative, methodologies for its scientific investigation.

Introduction

Skin aging is a complex biological process characterized by a progressive loss of structural integrity and physiological function. A key factor in this process is the degradation of the extracellular matrix (ECM), which is composed of proteins like collagen and elastin that provide skin with its firmness and elasticity.[1] this compound, a synthetic peptide with the sequence Ac-Arg-Trp-Phg-Phg-OH, has been developed to counteract these signs of aging.[1] Marketed under the trade name Relistase™, this tetrapeptide is designed to address sagging and lack of firmness in mature skin.[1][2]

Core Mechanism of Action

The primary mechanism of action of this compound is twofold, targeting key aspects of ECM homeostasis:

Inhibition of Elastase Activity

The principal and most well-documented function of this compound is its ability to inhibit the activity of elastase.[2][3][4][5] Elastase is a protease that breaks down elastin, the protein responsible for the skin's ability to recoil and maintain its shape.[3] With age and exposure to environmental stressors, elastase activity increases, leading to a decline in functional elastin and a loss of skin elasticity.[1] By inhibiting elastase, this compound helps to preserve the existing elastin fibers, thereby maintaining skin firmness and resilience.[3][5]

Stimulation of Collagen Synthesis

In addition to its anti-elastase activity, this compound is also reported to stimulate the synthesis of type I collagen.[1][4][5] Collagen is the most abundant protein in the skin, providing it with tensile strength and structure. The production of collagen decreases with age, contributing to the formation of wrinkles and sagging. By promoting the synthesis of new collagen, this peptide may help to improve skin density and firmness.[1] The precise signaling pathway through which it stimulates collagen production has not been fully elucidated in publicly available literature.

Quantitative Data

The available quantitative data on the efficacy of this compound is primarily from in-vivo studies conducted by the manufacturer.

Parameter Test Conditions Result Source
Improvement in Skin Elasticity4% Relistase™ formulation applied for 8 weeks on mature women (average age 49)14% increase[4]
Increase in Skin Tightness4% Relistase™ formulation applied for 8 weeks on mature women (average age 49)15.6% increase[4]

Signaling Pathways and Molecular Interactions

Elastase Inhibition

The following diagram illustrates the inhibitory action of this compound on elastase.

Elastase_Inhibition cluster_skin Extracellular Matrix Elastin Elastin Fibers (Elasticity) Degradation Degraded Elastin (Loss of Elasticity) Elastase Elastase Elastase->Degradation degrades Peptide Acetylarginyltryptophyl diphenylglycine Peptide->Elastase inhibits

Figure 1: Inhibition of Elastase by this compound.
Hypothetical Collagen Synthesis Pathway

While the specific pathway is not detailed in available literature, a peptide could potentially influence collagen synthesis through various signaling cascades. The diagram below represents a hypothetical pathway.

Collagen_Synthesis Peptide Acetylarginyltryptophyl diphenylglycine Receptor Cell Surface Receptor Peptide->Receptor binds Signaling Intracellular Signaling Cascade (e.g., TGF-β/Smad pathway) Receptor->Signaling activates Transcription Transcription Factors (e.g., AP-1, Sp1) Signaling->Transcription activates Gene Collagen Gene Expression (COL1A1, COL1A2) Transcription->Gene upregulates Procollagen (B1174764) Procollagen Synthesis (in Endoplasmic Reticulum) Gene->Procollagen leads to Collagen Type I Collagen (Increased Skin Firmness) Procollagen->Collagen secreted and processed to

Figure 2: Hypothetical Signaling Pathway for Collagen Synthesis.

Representative Experimental Protocols

The following are detailed, representative protocols for assessing the efficacy of this compound. Disclaimer: These are standardized methodologies and have not been published in the context of a specific study on this peptide.

In Vitro Elastase Inhibition Assay

This protocol describes a common method for measuring the inhibition of elastase activity.

Elastase_Assay start Start prepare Prepare Reagents: - Tris-HCl buffer (pH 8.0) - Porcine Pancreatic Elastase (PPE) - N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) - Test peptide solution start->prepare incubate Incubate PPE with test peptide (or control) for 20 minutes prepare->incubate add_substrate Add SANA substrate to initiate reaction incubate->add_substrate measure Monitor absorbance at 410 nm (release of p-nitroaniline) add_substrate->measure calculate Calculate % inhibition relative to control measure->calculate end End calculate->end

Figure 3: Workflow for an In Vitro Elastase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Dissolve Porcine Pancreatic Elastase (PPE) in the Tris-HCl buffer to a final concentration of 3.3 µg/mL.

    • Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the buffer to a concentration of 1.6 mM.

    • Prepare various concentrations of this compound in the buffer. A vehicle control (buffer only) and a positive control (e.g., oleanolic acid) should also be prepared.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the PPE solution to each well.

    • Add 50 µL of the test peptide solution at different concentrations (or controls) to the respective wells.

    • Incubate the plate at 37°C for 20 minutes.

    • To initiate the reaction, add 100 µL of the SANA substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 410 nm over time using a microplate reader. The release of p-nitroaniline from the cleavage of SANA results in an increase in absorbance.

    • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

    • The percentage of elastase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • An IC50 value (the concentration of the peptide that inhibits 50% of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the peptide concentration.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a method to quantify the stimulation of collagen synthesis in a cell culture model.

Methodology:

  • Cell Culture:

    • Culture Normal Human Dermal Fibroblasts (NHDF) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed NHDF cells in 6-well plates at a density of 300,000 cells/well and allow them to adhere overnight.

    • The following day, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%). Include an untreated control and a positive control (e.g., TGF-β1).

    • Incubate the cells for 48-72 hours.

  • Quantification of Collagen:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted procollagen type I C-peptide (a marker for collagen synthesis) using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and the concentration of procollagen is determined from a standard curve.

  • Data Analysis:

    • The results are expressed as the percentage increase in collagen synthesis compared to the untreated control.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Conclusion

This compound presents a targeted approach to combating the signs of skin aging through the dual mechanism of elastase inhibition and potential stimulation of collagen synthesis. While the publicly available data provides a foundational understanding of its efficacy, further independent and peer-reviewed research is warranted to fully elucidate its molecular interactions, signaling pathways, and to establish a more comprehensive quantitative profile. The representative experimental protocols provided herein offer a framework for the continued scientific investigation of this and other anti-aging peptides.

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to its Role in Cellular Signaling and Extracellular Matrix Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its anti-aging properties. This document provides a comprehensive technical overview of its primary mechanism of action, focusing on its role in cellular signaling related to the preservation and synthesis of the extracellular matrix (ECM). It details the biochemical interactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and skincare formulation.

Introduction

This compound is a synthetically derived tetrapeptide composed of arginine, tryptophan, and two diphenylglycine residues.[1][2] It is primarily known for its ability to improve skin firmness and elasticity, counteracting the visible signs of aging.[3][4] The peptide is commercially available under the trade name Relistase®, often in a glycerin solution.[1][5] Its mechanism of action is centered on two key functions: the inhibition of elastase activity and the stimulation of type I collagen synthesis.[3][6] These actions collectively help to maintain the structural integrity of the dermal matrix.

Mechanism of Action and Cellular Signaling

The primary role of this compound in a cellular context is the modulation of extracellular matrix dynamics. This is achieved through a dual mechanism that both protects existing ECM proteins and promotes the synthesis of new ones.

Inhibition of Elastase Activity

Elastin (B1584352) is a critical protein in the extracellular matrix, providing elasticity and resilience to tissues such as the skin.[6] With aging and exposure to environmental stressors like UV radiation, the activity of elastase, an enzyme that degrades elastin, increases.[6] this compound acts as an inhibitor of this enzyme.[3][4] By reducing elastase activity, the peptide helps to preserve the existing elastin network, thereby maintaining skin firmness and elasticity.[3][6]

The proposed signaling pathway for elastase inhibition is primarily an extracellular event. The peptide directly interacts with the elastase enzyme, blocking its catalytic activity.

G cluster_extracellular Extracellular Matrix peptide Acetylarginyltryptophyl diphenylglycine elastase Elastase peptide->elastase Inhibits elastin Elastin Fibers elastase->elastin Degrades degraded_elastin Degraded Elastin G cluster_extracellular Extracellular cluster_cell Fibroblast cluster_nucleus peptide Acetylarginyltryptophyl diphenylglycine receptor Cell Surface Receptor (Hypothesized) peptide->receptor Binds signaling Intracellular Signaling Cascade receptor->signaling Activates nucleus Nucleus signaling->nucleus transcription Upregulation of Collagen Gene Transcription collagen Type I Collagen Synthesis transcription->collagen Leads to G start Start prepare Prepare Reagents: - Neutrophil Elastase - Peptide Solution (various conc.) - N-Succinyl-Ala-Ala-Ala-p-nitroanilide - Tris-HCl Buffer start->prepare incubate Incubate Peptide with Elastase prepare->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end G start Start culture Culture Human Dermal Fibroblasts start->culture treat Treat Cells with Peptide (various concentrations) culture->treat collect Collect Cell Culture Supernatant treat->collect elisa Perform ELISA for Pro-Collagen I collect->elisa analyze Analyze Data and Determine Dose-Response elisa->analyze end End analyze->end

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to a Synthetic Tetrapeptide for Skin Firmness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH.[1] It is primarily utilized in cosmetic and dermatological formulations for its anti-aging properties. This peptide, also known by its trade name Relistase™, is designed to enhance skin firmness and elasticity.[1][2] Its mechanism of action involves the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352), and the stimulation of type I collagen synthesis.[1][3] This technical guide provides an in-depth overview of the synthesis, mechanism of action, and experimental evaluation of this compound.

Introduction

The degradation of extracellular matrix (ECM) proteins, such as collagen and elastin, is a hallmark of skin aging.[1] This process is accelerated by both intrinsic factors and extrinsic factors like UV radiation.[1] Elastin provides the skin with its elasticity and resilience, while collagen contributes to its tensile strength. The enzyme elastase plays a significant role in the breakdown of elastin.[1] Consequently, the inhibition of elastase and the promotion of collagen synthesis are key strategies in the development of anti-aging skincare ingredients. This compound is a synthetic tetrapeptide developed to address these aspects of skin aging.[1][3]

Physicochemical Properties

PropertyValueReference
INCI Name This compound[4]
CAS Number 1334583-93-5[5]
Molecular Formula C35H40N8O6[5]
Molecular Weight 668.74 g/mol [6]
Amino Acid Sequence Ac-Arg-Trp-Phg-Phg-OH[1]
Appearance White powder[6]
Purity >98.0%[6]

Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy. The synthesis involves the sequential coupling of amino acids on a solid support resin, followed by cleavage and deprotection.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the synthesis of a tetrapeptide like this compound is outlined below. The specific choice of resin, coupling reagents, and deprotection conditions may be optimized for this particular sequence.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Coupling of Phg Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of Trp Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Coupling of Arg(Pbf) Deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Acetylation N-terminal Acetylation Wash3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Final Peptide Lyophilization->FinalPeptide

A generalized workflow for solid-phase peptide synthesis.

Protocol Details:

  • Resin Selection and Swelling: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling: The C-terminal amino acid, Phenylglycine (Phg), is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine (B6355638) in DMF.

  • Sequential Coupling: The subsequent amino acids (Phg, Trp, and Arg with a side-chain protecting group like Pbf) are sequentially coupled using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Each coupling step is followed by a washing step.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mechanism of Action

This compound exerts its anti-aging effects through a dual mechanism: inhibition of elastase activity and stimulation of type I collagen synthesis.

Elastase Inhibition

Elastase is a protease that degrades elastin, a critical protein for skin elasticity. By inhibiting elastase activity, this compound helps to preserve the existing elastin fibers in the skin, thus maintaining its firmness and preventing sagging.[1]

Stimulation of Type I Collagen Synthesis

This tetrapeptide has been shown to stimulate the synthesis of type I collagen, the most abundant collagen in the skin, which provides structural support.[1][3] The proposed signaling pathway for this action is through the modulation of the Transforming Growth Factor-β (TGF-β) pathway. Signal peptides can activate intracellular signaling cascades, such as the TGF-β pathway, which in turn promotes fibroblast proliferation and upregulates the genes responsible for collagen synthesis.[7]

G cluster_pathway TGF-β Signaling Pathway for Collagen Synthesis cluster_nucleus Peptide Acetylarginyltryptophyl diphenylglycine TGFBR TGF-β Receptor Peptide->TGFBR Binds and Activates SMADs SMAD Complex (SMAD2/3 + SMAD4) TGFBR->SMADs Phosphorylates Nucleus Nucleus SMADs->Nucleus Translocation Gene Collagen Gene Transcription Collagen Type I Collagen Synthesis Gene->Collagen Translation

Proposed TGF-β signaling pathway for collagen synthesis.

Experimental Data

In Vitro Efficacy
AssayResultReference
Elastase Inhibition Inhibits elastase activity[3][8]
Collagen I Synthesis Stimulates the synthesis of type I collagen[3][8]
In Vivo Efficacy

A clinical study was conducted on mature women (average age 49) who applied a cream containing 4% this compound for 8 weeks. The results showed:

ParameterImprovement
Skin Elasticity 14%
Skin Tightness 15.6%

Experimental Protocols

Elastase Inhibition Assay

This protocol describes a general method for determining the elastase inhibitory activity of a peptide using a chromogenic substrate.

G cluster_workflow Elastase Inhibition Assay Workflow Prepare Prepare Reagents: Buffer, Elastase, Substrate, Test Peptide Incubate Pre-incubate Elastase with Test Peptide Prepare->Incubate AddSubstrate Add Chromogenic Substrate (e.g., Suc-(Ala)3-pNA) Incubate->AddSubstrate Measure Measure Absorbance Change over time (e.g., at 405 nm) AddSubstrate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

A typical workflow for an elastase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a buffer (e.g., Tris-HCl), a solution of human neutrophil elastase, a solution of the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide), and solutions of this compound at various concentrations.

  • Assay Procedure: In a 96-well plate, add the buffer, the elastase solution, and the test peptide solution. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test peptide. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

Collagen I Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a general method to quantify the effect of a peptide on collagen I synthesis in a cell culture model.

Protocol:

  • Cell Culture: Culture normal human dermal fibroblasts (NHDFs) in a suitable growth medium.

  • Treatment: Seed the fibroblasts in culture plates and, after they adhere, treat them with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control, such as TGF-β1, and an untreated control should be included.

  • Quantification of Collagen I:

    • ELISA: Collect the cell culture supernatant and quantify the amount of secreted pro-collagen type I using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • qRT-PCR: Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of COL1A1 (the gene encoding collagen type I).

  • Data Analysis: Normalize the results to the total protein concentration or a housekeeping gene. Compare the collagen synthesis in peptide-treated cells to the untreated control to determine the percentage increase.

In Vivo Skin Elasticity and Firmness Measurement

Various non-invasive biophysical techniques can be used to measure changes in skin elasticity and firmness.

Methods:

  • Cutometry: A device that applies negative pressure to the skin and measures its ability to be deformed and return to its original state. This provides parameters related to skin elasticity and firmness.

  • Indentation: An indenter with a known geometry is pressed into the skin with a defined force, and the resulting deformation is measured to calculate the skin's mechanical properties.

  • Torsion: A twisting force is applied to the skin surface, and the resistance to this torsion is measured to assess skin firmness.

Conclusion

This compound is a well-defined synthetic tetrapeptide with a dual mechanism of action that targets key aspects of skin aging. By inhibiting elastase and stimulating type I collagen synthesis, it offers a promising approach to improving skin firmness and elasticity. The available in vivo data supports its efficacy in anti-aging cosmetic formulations. Further research could focus on elucidating the finer details of its interaction with the TGF-β signaling pathway and exploring its potential synergistic effects with other active ingredients.

References

Unveiling the Scientific Core of Relistase™: A Technical Guide for Advanced Dermal Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core scientific principles underpinning the tetrapeptide Relistase™, chemically known as Acetylarginyltryptophyl Diphenylglycine. Developed to counteract the visible signs of skin aging, particularly sagging and loss of firmness, Relistase™ employs a dual-action mechanism to preserve the integrity of the dermal extracellular matrix (ECM). This document will elucidate its mechanism of action, present available efficacy data, detail relevant experimental protocols, and visualize key pathways to provide a comprehensive resource for scientific professionals.

Core Scientific Principles: A Dual-Pronged Approach to Dermal Integrity

Relistase™ is a synthetic tetrapeptide designed to address the age-related decline in skin elasticity and firmness.[1][2] Its primary mechanism of action is twofold: the inhibition of elastase activity and the stimulation of type I collagen synthesis.[2][3]

1.1. Inhibition of Elastase Activity:

Elastin (B1584352), a critical protein in the ECM, is responsible for the skin's ability to recoil and maintain its shape.[3] The enzyme human neutrophil elastase (HNE) degrades elastin, a process that accelerates with age and environmental stress, leading to a loss of skin elasticity and the formation of wrinkles.[3][4] Relistase™ acts as an inhibitor of elastase, thereby protecting the existing elastin fibers from degradation and helping to preserve the skin's natural firmness and resilience.[1][2]

1.2. Stimulation of Type I Collagen Synthesis:

Collagen, particularly type I collagen, is the most abundant protein in the skin, providing tensile strength and structural support.[3] As with elastin, the synthesis of collagen decreases with age. Relistase™ has been shown to stimulate the production of type I collagen, helping to reinforce the dermal structure and improve skin tightness.[2][3]

Efficacy and Quantitative Data

In-vivo studies conducted by the manufacturer have demonstrated the tangible effects of Relistase™ on mature skin. The following table summarizes the key quantitative findings from a study involving mature women (average age of 49) who applied a formulation containing 4% Relistase™ for a period of 8 weeks.[2]

ParameterTreatment Group (4% Relistase™)DurationOutcome
Skin ElasticityMature Women (avg. age 49)8 weeks14% improvement
Skin TightnessMature Women (avg. age 49)8 weeks15.6% increase

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the scientific principles of Relistase™, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Relistase_Mechanism_of_Action cluster_skin Dermal Layer Relistase Relistase™ (Acetylarginyltryptophyl Diphenylglycine) Elastase Elastase Relistase->Elastase Inhibits Fibroblast Fibroblast Relistase->Fibroblast Stimulates Elastin Elastin Fibers Elastase->Elastin Degrades SkinFirmness Increased Skin Firmness & Elasticity Elastin->SkinFirmness Collagen Type I Collagen Fibroblast->Collagen Synthesizes Collagen->SkinFirmness

Caption: Mechanism of Action of Relistase™ in the Dermal Layer.

Elastase_Inhibition_Assay cluster_workflow Elastase Inhibition Assay Workflow start Start prepare Prepare Reagents: - Elastase Enzyme Solution - Fluorogenic Substrate - Relistase™ (Test Compound) - Buffer Solution start->prepare dispense Dispense Relistase™ and Elastase into Microplate Wells prepare->dispense incubate Incubate at 37°C dispense->incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate->add_substrate measure Measure Fluorescence Intensity (Kinetic Reading) add_substrate->measure analyze Calculate Percentage of Elastase Inhibition measure->analyze end End analyze->end

Caption: Generalized Workflow for an In-Vitro Elastase Inhibition Assay.

Collagen_Synthesis_Assay cluster_workflow In-Vitro Collagen Synthesis Assay Workflow start Start culture Culture Human Dermal Fibroblasts start->culture treat Treat Fibroblasts with Relistase™ culture->treat incubate Incubate for 24-72 hours treat->incubate lyse Lyse Cells and Collect Supernatant incubate->lyse quantify Quantify Pro-Collagen I (e.g., ELISA) lyse->quantify analyze Compare to Untreated Control quantify->analyze end End analyze->end

Caption: Generalized Workflow for an In-Vitro Collagen Synthesis Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to validate the efficacy of elastase inhibitors and collagen synthesis stimulators like Relistase™.

4.1. In-Vitro Elastase Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of Relistase™ on the activity of human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Relistase™ (test compound)

  • Sivelestat (positive control)

  • Assay Buffer (e.g., Tris-HCl)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of HNE in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.

    • Prepare serial dilutions of Relistase™ and the positive control in the assay buffer.

  • Assay Protocol:

    • Add 25 µL of the diluted Relistase™, positive control, or assay buffer (vehicle control) to the wells of the microplate.

    • Add 50 µL of the HNE working solution to each well.

    • Mix and incubate the plate at 37°C for 10-15 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. In-Vitro Collagen I Synthesis Assay (ELISA)

Objective: To quantify the effect of Relistase™ on the synthesis of type I collagen by human dermal fibroblasts.

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Relistase™ (test compound)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Pro-Collagen I Alpha 1 ELISA Kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture NHDF cells in appropriate culture flasks until they reach 80-90% confluency.

    • Seed the fibroblasts into 24-well plates and allow them to adhere overnight.

    • Replace the culture medium with a serum-free medium containing various concentrations of Relistase™. Include an untreated control group.

    • Incubate the cells for 48-72 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Lyse the cells in the wells using a suitable lysis buffer to determine the total protein concentration for normalization.

  • Quantification of Pro-Collagen I:

    • Perform the Pro-Collagen I Alpha 1 ELISA on the collected cell culture supernatants according to the manufacturer's instructions. This typically involves adding the samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards in the ELISA kit.

    • Determine the concentration of Pro-Collagen I in each sample from the standard curve.

    • Normalize the Pro-Collagen I concentration to the total protein concentration of the corresponding cell lysate.

    • Express the results as a percentage increase in collagen synthesis compared to the untreated control.

Conclusion

Relistase™ (this compound) presents a scientifically-backed approach to mitigating the signs of skin aging. Its dual mechanism of inhibiting elastase and stimulating type I collagen synthesis addresses two of the fundamental causes of decreased skin firmness and elasticity. The in-vivo data, coupled with established in-vitro methodologies for assessing its bioactivity, provide a solid foundation for its application in advanced skincare formulations. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the scientific principles of this innovative tetrapeptide.

References

A Technical Guide to Acetylarginyltryptophyl Diphenylglycine: Synthesis, Mechanism of Action, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Acetylarginyltryptophyl Diphenylglycine, a synthetic tetrapeptide with significant applications in both cosmetic science and pharmacology. We detail its chemical identity, synthesis, and purification protocols, and explore its dual-mechanism of action as both an inhibitor of elastase and an antagonist of the CXCR4 receptor. This guide summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes associated signaling pathways and workflows to support further research and development.

Chemical Identity and Nomenclature

This compound is a synthetic tetrapeptide. Based on its constituent amino acids and modifications, its systematic IUPAC name is established.

  • Common Name : this compound

  • INCI Name : this compound[1]

  • Trade Name : Relistase™[2][3]

  • CAS Number : 1334583-93-5[4][5]

  • Molecular Formula : C₃₅H₄₀N₈O₆[4]

  • Molecular Weight : 668.74 g/mol [5]

  • IUPAC Name : (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetic acid. Note: This assumes L-stereoisomers for arginine and tryptophan and a specific stereoisomer for diphenylglycine. The PubChem entry provides a more detailed IUPAC name specifying the stereochemistry of all chiral centers.[4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₅H₄₀N₈O₆PubChem[4]
Molecular Weight668.74 g/mol GSRS
XLogP31.4PubChem[4]
Purity (Typical)>98.0%Commercial Supplier[5]
AppearanceWhite PowderCommercial Supplier[5]

Mechanism of Action and Biological Significance

This tetrapeptide exhibits a dual mechanism of action, making it a molecule of interest in distinct fields.

Elastase Inhibition in Dermatology

In cosmetic and dermatological applications, this compound functions as a skin conditioning agent.[1] It is designed to combat skin sagging and lack of firmness.[6] Its primary mechanism is the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352).[6][7] Elastin is a critical protein in the extracellular matrix (ECM) that provides elasticity and resilience to the skin.[2] By protecting elastin from breakdown, the peptide helps maintain skin firmness.[2][7] Furthermore, it has been reported to stimulate the synthesis of Type I collagen, further contributing to skin's structural integrity.[2][6]

CXCR4 Antagonism in Pharmacology

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its ligand CXCL12 (also known as SDF-1), plays a crucial role in cell trafficking, hematopoiesis, and immune responses.[8][9] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer metastasis and inflammatory conditions.[10][11][12]

This compound acts as a CXCR4 antagonist, blocking the binding of CXCL12 and thereby inhibiting downstream signaling.[10] This makes it a valuable tool for research into diseases where CXCR4 signaling is overactive. Antagonizing this pathway can inhibit the migration and proliferation of cancer cells and reduce inflammatory responses.[8][12]

Signaling Pathways

The CXCR4 Signaling Cascade

Upon binding of its ligand CXCL12, CXCR4 activates multiple intracellular signaling pathways.[8][13] These pathways are predominantly mediated by the Gαi subunit of its coupled heterotrimeric G-protein. Key downstream pathways include:

  • PI3K/Akt Pathway : Promotes cell survival and proliferation.[8][14]

  • PLC/IP3 Pathway : Leads to calcium mobilization, influencing cell migration.[8][15]

  • MAPK/ERK Pathway : Regulates gene transcription, proliferation, and survival.[8]

  • JAK/STAT Pathway : A G-protein independent pathway that can be activated by CXCR4, leading to the nuclear translocation of STAT proteins and subsequent gene transcription.[13][15]

This compound, as an antagonist, prevents the initiation of these cascades by blocking CXCL12 binding.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Antagonist Acetylarginyltryptophyl Diphenylglycine Antagonist->CXCR4 Blocks G_Protein Gαiβγ CXCR4->G_Protein Activates JAK JAK CXCR4->JAK G-protein independent PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium Akt Akt PI3K->Akt STAT STAT JAK->STAT Migration Migration Calcium->Migration Transcription Gene Transcription Akt->Transcription Survival Survival Akt->Survival STAT->Transcription Proliferation Proliferation Transcription->Proliferation

CXCR4 Signaling Pathway and Point of Antagonism.

Experimental Protocols

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS).

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Loading (e.g., Wang or 2-CTC resin) Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 3. Amino Acid Coupling (Diphenylglycine + Activator) Deprotection1->Coupling1 Wash1 Wash Step Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Amino Acid Coupling (Tryptophan + Activator) Deprotection2->Coupling2 Wash2 Wash Step Coupling2->Wash2 Deprotection3 6. Fmoc Deprotection Wash2->Deprotection3 Coupling3 7. Amino Acid Coupling (Arginine + Activator) Deprotection3->Coupling3 Wash3 Wash Step Coupling3->Wash3 Acetylation 8. N-terminal Acetylation (Acetic Anhydride) Wash3->Acetylation Cleavage 9. Cleavage from Resin (e.g., TFA cocktail) Acetylation->Cleavage Purification 10. Purification (Reverse-Phase HPLC) Cleavage->Purification Analysis 11. Analysis (Mass Spectrometry, HPLC) Purification->Analysis Lyophilization 12. Lyophilization (Final Product) Analysis->Lyophilization

Workflow for Peptide Synthesis and Purification.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) [16][17]

  • Resin Preparation : Swell 2-chlorotrityl chloride (2-CTC) or Wang resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.[16]

  • First Amino Acid Loading : Couple the first Fmoc-protected amino acid (Fmoc-Diphenylglycine-OH) to the resin using a coupling agent like diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM).

  • Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes.[18]

  • Peptide Chain Elongation : Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Tryptophan-OH, then Fmoc-Arginine(Pbf)-OH) using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. A wash step with DMF is performed after each deprotection and coupling cycle.

  • N-terminal Acetylation : After the final Fmoc deprotection, cap the N-terminus by reacting the peptide-resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.[16]

  • Cleavage and Deprotection : Cleave the peptide from the resin and simultaneously remove side-chain protecting groups (e.g., Pbf from Arginine) using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[19]

  • Purification : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[16][19]

  • Analysis and Final Product : Confirm the molecular mass of the purified fractions using mass spectrometry (e.g., ESI-MS). Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[18][19]

CXCR4 Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a labeled ligand for binding to the CXCR4 receptor on living cells.[20][21]

Protocol: Flow Cytometry-Based Assay [20][21]

  • Cell Preparation : Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a density of approximately 80-90% confluence.[21]

  • Assay Setup : In a 96-well round-bottom plate, add serial dilutions of the test compound (this compound).

  • Cell Addition : Add a suspension of Jurkat cells (e.g., 50,000 cells per well) to the plate and incubate for 15 minutes at room temperature, protected from light.[20]

  • Labeled Ligand Addition : Add a fixed, sub-saturating concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to all wells. Incubate for 30-60 minutes at room temperature in the dark.[20]

  • Washing : Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[20] Remove the supernatant and wash the cells with an appropriate assay buffer (e.g., HBSS-based buffer).[21]

  • Data Acquisition : Resuspend the cells in buffer and analyze the fluorescence of individual cells using a flow cytometer.

  • Data Analysis : The reduction in fluorescent signal in the presence of the test compound indicates competitive binding.[21] Plot the mean fluorescence intensity against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Representative Quantitative Data from Binding Assays

Assay TypeParameterTypical Value RangeNotes
Competitive BindingIC₅₀1 - 100 nMHighly dependent on cell type and assay conditions.
Competitive BindingKᵢ0.5 - 50 nMCalculated from IC₅₀ using the Cheng-Prusoff equation.

Note: Specific IC₅₀ and Kᵢ values for this compound as a CXCR4 antagonist are not widely published in public literature and would need to be determined experimentally.

Cell Migration (Transwell) Assay

This assay assesses the functional consequence of CXCR4 antagonism by measuring the inhibition of CXCL12-induced cell migration.[22][23]

Protocol: Transwell Chemotaxis Assay [23][24]

  • Cell Preparation : Starve CXCR4-expressing cells (e.g., cancer cells or lymphocytes) in serum-free medium for 4-6 hours.

  • Assay Setup : Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.[24]

  • Chemoattractant : In the lower chamber, add serum-free medium containing CXCL12 as the chemoattractant. In control wells, add medium without CXCL12.

  • Cell Seeding : Resuspend the starved cells in serum-free medium. Pre-incubate a portion of the cells with varying concentrations of this compound for 30 minutes.

  • Migration : Seed the pre-incubated cells (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell inserts.[23]

  • Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 2-24 hours, depending on the cell type.[23]

  • Quantification : Remove non-migrated cells from the top surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface with a dye such as crystal violet.

  • Data Analysis : Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. Calculate the percentage of migration inhibition relative to the CXCL12-only control.

Conclusion

This compound is a versatile tetrapeptide with well-defined roles in both dermatology and as a pharmacological tool for studying the CXCR4 signaling axis. Its synthesis is achievable through standard SPPS protocols, and its biological activity can be robustly quantified using established in vitro methods like competitive binding and cell migration assays. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their studies.

References

Acetylarginyltryptophyl diphenylglycine molecular structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide, recognized for its potential in skincare and dermatological applications. This document provides a comprehensive overview of its molecular structure, known properties, and mechanisms of action. It is designed to serve as a technical guide for researchers and professionals in drug development, offering available data, outlining putative experimental protocols, and visualizing its biological pathways. While specific experimental data for this peptide is limited in publicly accessible literature, this paper compiles the known information and extrapolates standard methodologies relevant to its study.

Molecular Structure and Properties

This compound is a synthetic peptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH, where 'Ac' represents an acetyl group and 'Phg' denotes the non-standard amino acid Phenylglycine.[1] The presence of the N-terminal acetyl group is a common modification in peptide synthesis, often introduced to increase stability against enzymatic degradation by aminopeptidases.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference(s)
Molecular Formula C35H40N8O6[4]
Molecular Weight 668.7 g/mol [4]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid[4]
Synonyms Relistase™, Acetyl Dipeptide-13 Diphenylglycine[1][5]
Appearance Assumed to be a white powder in pure form[6]
Solubility Often formulated in a glycerin solution for cosmetic use, suggesting solubility in polar polyols. Detailed solubility data in various solvents is not readily available.[6][7]
Stability The N-terminal acetyl group likely enhances stability against protease degradation. Specific stability data under various pH and temperature conditions is not publicly available but can be determined using standard peptide stability testing protocols.[2][3][8]

Biological Mechanism of Action

This compound is reported to exert its biological effects through a dual mechanism of action primarily targeting the extracellular matrix (ECM) of the skin.[1][5][9]

  • Inhibition of Elastase: The peptide is a known inhibitor of elastase, an enzyme responsible for the breakdown of elastin (B1584352).[9] Elastin is a critical protein in the ECM that provides elasticity and resilience to the skin.[1] By inhibiting elastase, the peptide helps to preserve the integrity of existing elastin fibers.[9]

  • Stimulation of Collagen Synthesis: It is also reported to stimulate the synthesis of type I collagen, the most abundant structural protein in the skin, which provides tensile strength.[1][5]

These actions collectively contribute to improving skin firmness and elasticity.

Signaling Pathway

The precise signaling pathway through which this compound stimulates collagen synthesis is not detailed in the available literature. However, based on the known mechanisms of other cosmetic peptides, it likely involves interaction with cell surface receptors on fibroblasts, leading to the activation of intracellular signaling cascades that upregulate the expression of collagen genes. The inhibition of elastase is a more direct enzymatic interaction.

G Putative Signaling Pathway of this compound A Acetylarginyltryptophyl diphenylglycine C Elastase A->C Inhibition E Fibroblast Receptor A->E Binding B Fibroblast Cell Membrane D Elastin Degradation C->D Catalyzes I Improved Skin Firmness and Elasticity D->I Negative Impact on F Intracellular Signaling Cascade (e.g., TGF-β pathway) E->F Activation G Upregulation of COL1A1 Gene Expression F->G H Increased Type I Collagen Synthesis G->H H->I

Putative Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following sections outline plausible, standard methodologies that would be employed for its characterization.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol would be suitable for the production of this compound. This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials:

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phg-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Acetic anhydride (B1165640) for N-terminal acetylation

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

G Solid-Phase Peptide Synthesis Workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-Phg-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Phg-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Trp(Boc)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Arg(Pbf)-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 acetylation N-terminal Acetylation (Acetic Anhydride) deprotection5->acetylation cleavage Cleavage from Resin (TFA Cocktail) acetylation->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization end End: Purified Peptide characterization->end

SPPS Workflow Diagram
In Vitro Elastase Inhibition Assay

This assay would quantify the ability of this compound to inhibit the enzymatic activity of elastase. A common method involves a fluorogenic or chromogenic substrate.

Materials:

  • Human neutrophil elastase

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • This compound (test inhibitor)

  • Known elastase inhibitor (positive control, e.g., Sivelestat)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test peptide and positive control in assay buffer.

  • In a 96-well plate, add the elastase enzyme to each well, followed by the test peptide dilutions or controls.

  • Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a plate reader (e.g., Ex/Em = 380/460 nm).

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each peptide concentration.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Collagen Synthesis Assay

This assay would be performed on human dermal fibroblast cell cultures to measure the effect of the peptide on collagen production.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with FBS)

  • This compound

  • Positive control (e.g., TGF-β)

  • Cell culture plates

  • Collagen I ELISA kit

Procedure:

  • Culture HDFs to sub-confluence in cell culture plates.

  • Starve the cells in a low-serum medium for 24 hours to synchronize them.

  • Treat the cells with various concentrations of the test peptide and positive control for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of secreted type I collagen in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Normalize the collagen levels to the total protein content of the cell lysate from each well.

  • Analyze the data to determine the dose-dependent effect of the peptide on collagen synthesis.

In Vivo Efficacy Data

While the detailed study protocol is not available, a manufacturer's in-vivo study on mature women (average age 49) reported the following results after 8 weeks of applying a 4% this compound formulation:[5]

ParameterImprovement
Skin Elasticity14%
Skin Tightness15.6%

Conclusion

This compound is a synthetic tetrapeptide with promising applications in skincare due to its dual mechanism of inhibiting elastase and stimulating collagen synthesis. While its commercial use is established, there is a notable lack of detailed scientific publications on its synthesis, biophysical properties, and the specifics of its biological activity. The experimental protocols and pathways described in this whitepaper are based on established methodologies in peptide research and provide a framework for its further scientific investigation. Future research should focus on elucidating its precise molecular interactions and signaling pathways to fully understand its therapeutic potential.

References

InChI key for Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Acetylarginyltryptophyl Diphenylglycine

Core Substance Identification

InChI Key: HKKVMNZTZSUQBC-KRCBVYEFSA-N[1][2][3]

This compound is a synthetic tetrapeptide with notable applications in the field of dermatology and cosmetology for its anti-aging properties.[4] This guide provides a technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its efficacy.

Physicochemical and Biological Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for formulation development and for understanding its biological activity.

PropertyValueSource
Molecular Formula C35H40N8O6[1][2][4]
Molecular Weight 668.74 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid[2]
CAS Number 1334583-93-5[1][3][4]
Synonyms Relistase™, Acetyl Dipeptide-13 Diphenylglycine[3]
Primary Function Anti-aging, Skin firming[5]

Mechanism of Action

This compound primarily functions by modulating the integrity of the extracellular matrix (ECM) in the skin. Its anti-aging effects are attributed to a dual mechanism:

  • Inhibition of Elastase: This tetrapeptide is designed to inhibit the activity of elastase, a key enzyme responsible for the degradation of elastin.[2][5] Elastin is a critical protein that imparts elasticity and resilience to the skin. By preventing its breakdown, the peptide helps to maintain skin firmness and reduce sagging.[5]

  • Stimulation of Type I Collagen Synthesis: The peptide has been reported to stimulate the synthesis of type I collagen, the most abundant collagen in the skin, which provides structural support.[2] With age, the synthesis of collagen I decreases, leading to the formation of wrinkles and loss of skin tightness.

Quantitative Efficacy Data

An in-vivo study conducted by the manufacturer on a proprietary formulation containing 4% of a solution of this compound (Relistase™) demonstrated a significant improvement in skin biomechanical properties over a period of 8 weeks in mature women (average age of 49). The key findings are summarized below.

ParameterImprovement
Skin Elasticity 14%
Skin Tightness 15.6%

Experimental Protocols

Detailed experimental protocols for the efficacy testing of this compound are not publicly available. However, based on standard methodologies in dermatological research, the following protocols would be appropriate for substantiating its claimed biological activities.

In-vitro Elastase Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on elastase activity.

  • Principle: A fluorogenic or chromogenic substrate of elastase is used. In the presence of active elastase, the substrate is cleaved, releasing a fluorescent or colored product that can be quantified. An inhibitor will reduce the rate of this reaction.

  • Methodology:

    • Porcine pancreatic elastase or human neutrophil elastase is incubated with various concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • After a pre-incubation period, the substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for colorimetric assays or EnzChek® Elastase Assay Kit for fluorometric assays) is added to initiate the reaction.

    • The change in absorbance or fluorescence is monitored over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the peptide. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

In-vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts

This cell-based assay measures the ability of the peptide to stimulate the production of type I collagen in skin cells.

  • Principle: Human dermal fibroblasts, the primary cells responsible for collagen production in the skin, are treated with the peptide. The amount of newly synthesized collagen is then quantified.

  • Methodology:

    • Human dermal fibroblasts are cultured in a suitable medium.

    • The cells are then treated with different concentrations of this compound for a specified period (e.g., 48-72 hours).

    • The amount of type I collagen secreted into the culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) with an antibody specific for human pro-collagen I.

    • Alternatively, total collagen can be assessed by staining the cell layer with a collagen-specific dye like Sirius Red, followed by elution and spectrophotometric quantification.

In-vivo Measurement of Skin Elasticity and Firmness

This protocol describes a non-invasive method to assess the effects of a topical formulation containing this compound on human skin.

  • Principle: A Cutometer is a device that measures the viscoelastic properties of the skin by applying a negative pressure to draw the skin into a probe and then measuring its ability to return to its original position.

  • Methodology:

    • A clinical study is conducted with a panel of volunteers meeting specific criteria (e.g., age, skin type).

    • A formulation containing a defined concentration of this compound and a placebo formulation are applied to designated areas of the skin (e.g., the forearm or face) twice daily for a set period (e.g., 8 weeks).

    • Measurements are taken at baseline and at regular intervals throughout the study using a Cutometer.

    • Key parameters such as R0 (firmness), R2 (gross elasticity), and R5 (net elasticity) are recorded and statistically analyzed to determine the significance of any improvements.

Signaling Pathway and Workflow Diagrams

Hypothesized Signaling Pathway for this compound

The precise signaling pathways activated by this compound have not been fully elucidated in publicly available literature. However, based on its known functions of inhibiting elastase and promoting collagen synthesis, a plausible signaling pathway can be hypothesized. The peptide likely acts as a signaling molecule, interacting with cell surface receptors on fibroblasts to trigger intracellular cascades that lead to the observed effects.

Acetylarginyltryptophyl_diphenylglycine_Signaling_Pathway Peptide Acetylarginyltryptophyl diphenylglycine Fibroblast Fibroblast Peptide->Fibroblast Stimulates Elastase Elastase Peptide->Elastase Inhibits Collagen_Gene Collagen Type I Gene (COL1A1) Fibroblast->Collagen_Gene Upregulates Transcription Elastin Elastin Elastase->Elastin Degrades ECM Extracellular Matrix (ECM) Elastin->ECM Provides Elasticity Procollagen Pro-collagen I Synthesis Collagen_Gene->Procollagen Collagen Collagen I Procollagen->Collagen Collagen->ECM Strengthens

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from initial in-vitro screening to in-vivo clinical validation.

Efficacy_Testing_Workflow start Start invitro In-vitro Screening start->invitro elastase_assay Elastase Inhibition Assay invitro->elastase_assay collagen_assay Collagen Synthesis Assay (Fibroblasts) invitro->collagen_assay formulation Formulation Development elastase_assay->formulation collagen_assay->formulation invivo In-vivo Clinical Trial formulation->invivo cutometer Skin Elasticity Measurement (Cutometer) invivo->cutometer data_analysis Data Analysis cutometer->data_analysis end End data_analysis->end

Caption: Workflow for efficacy testing of this compound.

References

An In-depth Technical Guide to Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetically derived tetrapeptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH. It is a bioactive peptide developed for its potential applications in skincare and dermatology, primarily targeting the signs of aging. This peptide is designed to address the loss of skin firmness and elasticity that occurs with aging and exposure to environmental stressors. Marketed under the trade name Relistase™, this peptide is noted for its dual mechanism of action: inhibiting elastase activity and stimulating the synthesis of type I collagen. This guide provides a comprehensive technical overview of this compound, including its chemical structure, synthesis, proposed mechanism of action, and methods for evaluating its efficacy.

Chemical Structure and Properties

The fundamental chemical identity of this compound and its constituent amino acid residues is defined by their SMILES (Simplified Molecular-Input Line-Entry System) notation.

CompoundSMILES Notation
This compound CC(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[1]
Nα-Acetyl-L-arginineCC(=O)N--INVALID-LINK--N)C(=O)O[2][3]
L-TryptophanC1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--O)N[4][5]
2,2-Diphenylglycinec1ccc(cc1)C(c2ccccc2)(C(=O)O)N[6][7][8]

Mechanism of Action

This compound exerts its anti-aging effects through a dual mechanism that addresses key factors in the degradation of the skin's extracellular matrix (ECM). The primary proposed actions are the inhibition of the enzyme elastase and the stimulation of type I collagen synthesis.[9]

  • Elastase Inhibition: Elastase is a protease that breaks down elastin (B1584352), a critical protein responsible for the elasticity and resilience of the skin.[1] With age and exposure to environmental factors such as UV radiation, elastase activity increases, leading to a loss of skin firmness and the formation of wrinkles. This compound is designed to inhibit elastase activity, thereby protecting existing elastin fibers from degradation.[9]

  • Stimulation of Collagen Synthesis: Collagen is the most abundant protein in the skin, providing structural support and tensile strength. Its production naturally declines with age. This peptide is reported to stimulate the synthesis of type I collagen, which helps to reinforce the skin's structural integrity and improve its firmness.[9]

The combined effect of preserving elastin and promoting new collagen formation leads to an overall improvement in skin elasticity and a reduction in the appearance of sagging.

logical_relationship Peptide Acetylarginyltryptophyl Diphenylglycine Elastase Elastase Activity Peptide->Elastase Inhibits Collagen Type I Collagen Synthesis Peptide->Collagen Stimulates Elastin_Degradation Elastin Degradation Elastase->Elastin_Degradation Causes ECM_Integrity Extracellular Matrix Integrity Collagen->ECM_Integrity Strengthens Elastin_Degradation->ECM_Integrity Weakens Skin_Firmness Improved Skin Firmness & Elasticity ECM_Integrity->Skin_Firmness Leads to experimental_workflow cluster_synthesis Peptide Synthesis Resin_Prep 1. Resin Preparation (e.g., Swelling of Rink Amide resin) First_AA 2. Coupling of Fmoc-Diphenylglycine-OH Resin_Prep->First_AA Deprotection1 3. Fmoc Deprotection (Piperidine in DMF) First_AA->Deprotection1 Second_AA 4. Coupling of Fmoc-Diphenylglycine-OH Deprotection1->Second_AA Deprotection2 5. Fmoc Deprotection Second_AA->Deprotection2 Third_AA 6. Coupling of Fmoc-Trp(Boc)-OH Deprotection2->Third_AA Deprotection3 7. Fmoc Deprotection Third_AA->Deprotection3 Fourth_AA 8. Coupling of Fmoc-Arg(Pbf)-OH Deprotection3->Fourth_AA Deprotection4 9. Fmoc Deprotection Fourth_AA->Deprotection4 Acetylation 10. N-terminal Acetylation (Acetic Anhydride) Deprotection4->Acetylation Cleavage 11. Cleavage and Deprotection (TFA cocktail) Acetylation->Cleavage Purification 12. Purification (RP-HPLC) Cleavage->Purification

References

Chemical and physical properties of Acetylarginyltryptophyl diphenylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered significant attention in the cosmetic and dermatological fields for its potent anti-aging properties. Marketed primarily under the trade name Relistase™, this peptide is designed to combat skin sagging and loss of firmness by targeting key components of the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and available data from efficacy studies. While detailed experimental protocols for this proprietary ingredient are not publicly available, this document synthesizes the existing information to serve as a valuable resource for researchers and professionals in drug and cosmetic development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid[1]
Molecular Formula C35H40N8O6[1]
Molecular Weight 668.7 g/mol [1]
CAS Number 1334583-93-5[1]
Synonyms Relistase, Acetyl Dipeptide-13 Diphenylglycine[1][2]
Physical State Solid (pure compound)[3]
Solubility Water-soluble
Natural Origin Content (for Relistase® solution) 99.99% according to ISO 16128[1]

Note: The majority of publicly available safety and technical data sheets indicate "no data available" for properties such as melting point, boiling point, and specific solubility values.

Mechanism of Action and Biological Activity

This compound primarily functions by modulating the integrity of the skin's extracellular matrix, which is crucial for maintaining skin firmness and elasticity. Its mechanism of action is twofold:

  • Inhibition of Elastase Activity: Elastin (B1584352) is a key protein in the ECM responsible for the skin's ability to recoil. The enzyme elastase breaks down elastin, and its activity increases with age and exposure to environmental stressors. This compound has been shown to inhibit elastase activity, thereby protecting existing elastin fibers from degradation.[2]

  • Stimulation of Collagen Synthesis: Collagen provides structural support to the skin. The synthesis of collagen, particularly type I collagen, decreases with age. This peptide has been demonstrated to boost the synthesis of type I collagen, which helps to restore the skin's structural integrity and firmness.[2][4][5]

These dual actions result in improved skin elasticity and a reduction in skin sagging.

Aging Aging & Environmental Stressors Elastase Elastase Activity Aging->Elastase Increases CollagenSyn Collagen I Synthesis Aging->CollagenSyn Decreases Elastin Elastin Degradation Elastase->Elastin Leads to Firmness Skin Firmness & Elasticity Elastin->Firmness Decreases Collagen Collagen I Levels CollagenSyn->Collagen Maintains Collagen->Firmness Increases Peptide Acetylarginyltryptophyl Diphenylglycine Peptide->Elastase Inhibits Peptide->CollagenSyn Stimulates

Mechanism of Action of this compound.

Experimental Data and Efficacy

While detailed experimental protocols are proprietary, technical datasheets and cosmetic ingredient databases provide summaries of in-vitro and in-vivo studies demonstrating the efficacy of this compound.

In-Vitro Studies

In-vitro studies have confirmed the peptide's dual mechanism of action. Assays have demonstrated its ability to inhibit elastase activity and to stimulate the synthesis of type I collagen in cell cultures.[2]

In-Vivo Studies

Clinical studies on human subjects have provided quantitative evidence of the peptide's effectiveness. One notable study on mature women (average age 49) using a formulation with 4% Relistase® for 8 weeks yielded the following results:

Table 2: Summary of In-Vivo Efficacy Data for 4% Relistase® Solution

ParameterResultDuration of Study
Skin Elasticity Improvement14%8 weeks
Skin Tightness Increase15.6%8 weeks

Source: Manufacturer's in-vivo test data.

Experimental Methodologies (General Overview)

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound, as well as for the specific bioassays, are not publicly available. However, based on standard practices in peptide chemistry and cosmetic science, the following general methodologies are likely employed.

Synthesis and Purification

The synthesis of this compound is described as a reaction between acetic acid, arginine, phenylglycine, and tryptophan. This suggests a standard peptide synthesis protocol, which could be either solid-phase or solution-phase synthesis.

Start Starting Materials (Amino Acids, Acetic Acid) Synthesis Peptide Synthesis (Solid or Solution Phase) Start->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final Final Peptide Analysis->Final

General Workflow for Peptide Synthesis and Purification.

Following synthesis, the crude peptide would undergo purification, typically using High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product are then confirmed using analytical techniques such as HPLC and Mass Spectrometry (MS). A patent document mentions HPLC analysis in acetonitrile (B52724) gradients and confirmation of peptide identity by Electrospray Mass Spectrometry (ES-MS), with a reported purity of over 85%.

Elastase Inhibition Assay

The ability of the peptide to inhibit elastase activity is likely determined using a colorimetric or fluorometric assay. In a typical protocol, a known amount of elastase is incubated with a substrate that releases a colored or fluorescent product upon cleavage. The assay is run in the presence and absence of this compound, and the reduction in signal in the presence of the peptide indicates its inhibitory activity.

Collagen Synthesis Assay

The stimulation of collagen synthesis is commonly measured in cultured human dermal fibroblasts. Cells are treated with the peptide for a specific period. The amount of newly synthesized collagen can be quantified using various methods, such as:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method uses antibodies specific to type I collagen to quantify its concentration in the cell culture supernatant.

  • Western Blotting: This technique can be used to detect and quantify collagen protein levels within the cells.

  • Quantitative PCR (qPCR): This method measures the expression of the gene encoding for type I collagen (COL1A1) to assess the peptide's effect at the transcriptional level.

Conclusion

This compound is a well-documented cosmetic peptide with a clear mechanism of action targeting the key drivers of skin aging: elastin degradation and reduced collagen synthesis. While the proprietary nature of this ingredient limits the public availability of detailed chemical data and experimental protocols, the existing information from technical datasheets and scientific literature provides a strong foundation for its application in the development of anti-aging skincare products. Further independent research would be beneficial to fully elucidate its properties and to explore its potential in other therapeutic areas.

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to its Function as an Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has garnered attention in the fields of dermatology and cosmetic science for its potential role in mitigating the signs of cutaneous aging. This document serves as an in-depth technical guide on the core function of this peptide as an elastase inhibitor. While specific quantitative inhibitory constants for this proprietary peptide are not widely available in peer-reviewed literature, this guide provides a comprehensive overview of its mechanism of action, a detailed, representative experimental protocol for evaluating its inhibitory activity, and a framework for understanding its potential therapeutic and cosmetic applications.

This peptide is commercially known as Relistase®, and it is purported to enhance skin elasticity and firmness by counteracting the enzymatic degradation of elastin (B1584352), a key protein in the extracellular matrix responsible for the resilience and flexibility of the skin.[1][2] Furthermore, it is claimed to stimulate the synthesis of type I collagen, another critical structural protein for skin integrity.[2][3]

Mechanism of Action: Elastase Inhibition

Elastase is a serine protease that catalyzes the hydrolysis of elastin. The progressive degradation of elastin fibers by elastase is a hallmark of the aging process, leading to a loss of skin elasticity and the formation of wrinkles. This compound is designed to act as a competitive inhibitor of elastase. By binding to the active site of the enzyme, the peptide prevents the binding and subsequent cleavage of its natural substrate, elastin. This inhibitory action helps to preserve the integrity of the existing elastin network within the dermis.

// Nodes Elastase [label="Elastase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Acetylarginyltryptophyl\ndiphenylglycine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Elastin (Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Enzyme-Inhibitor\nComplex (Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NoBinding [label="Elastin Degradation\nPrevented", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Elastin Degradation\n(in absence of inhibitor)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=dashed];

// Edges Inhibitor -> Binding [label="Binds to\nactive site"]; Elastase -> Binding; Substrate -> Degradation [style=dashed, label="Cleaved by Elastase"]; Elastase -> Degradation [style=dashed]; Binding -> NoBinding [label="Results in"]; } dot

Figure 1: Competitive Inhibition of Elastase.

Quantitative Data on Elastase Inhibition

As of the latest available information, specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against human neutrophil elastase or other forms of elastase are not publicly documented in scientific literature. This data is likely held as proprietary by the manufacturer.

For the purpose of illustrating the type of data that would be generated in an elastase inhibition assay, the following table provides a template with hypothetical values. Researchers evaluating this or similar peptides would aim to populate such a table with their experimental findings.

InhibitorEnzyme SourceSubstrateIC50 (μM) [Hypothetical]Ki (μM) [Hypothetical]Inhibition Type
This compoundHuman Neutrophil ElastaseN-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA2510Competitive
EGCG (Epigallocatechin gallate) - ControlHuman Neutrophil ElastaseN-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA157Competitive

In-Vivo Efficacy (Manufacturer's Data)

While in-vitro quantitative data is not publicly available, the manufacturer of Relistase® has released the results of an in-vivo study. According to these findings, the application of a 4% solution of Relistase® for a duration of 8 weeks on mature female participants (average age of 49) resulted in a notable improvement in skin biomechanical properties.[1]

ParameterImprovementDurationConcentration
Skin Elasticity14%8 weeks4%
Skin Tightness15.6%8 weeks4%

Experimental Protocol: In-Vitro Elastase Inhibition Assay

The following is a detailed, representative protocol for determining the elastase inhibitory activity of a synthetic peptide like this compound. This protocol is based on commonly used methods involving a chromogenic substrate.

Objective: To determine the IC50 value of this compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) (Substrate)

  • This compound (Test Compound)

  • Epigallocatechin gallate (EGCG) or other known elastase inhibitor (Positive Control)

  • Tris-HCl buffer (0.1 M, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Human Neutrophil Elastase in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (MeOSuc-AAPV-pNA) in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the positive control in DMSO with a corresponding dilution series.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Test wells: A specific volume of the test compound dilution.

      • Positive control wells: A specific volume of the positive control dilution.

      • Negative control wells (no inhibitor): An equivalent volume of DMSO.

      • Blank wells (no enzyme): A specific volume of the test compound dilution and Tris-HCl buffer instead of the enzyme solution.

    • Add Tris-HCl buffer to each well to bring the total volume to a pre-determined level.

    • Add the Human Neutrophil Elastase solution to all wells except the blanks.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes. The absorbance increases as the p-nitroanilide is cleaved from the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the reaction rates by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_plate [label="Set up 96-well Plate\n(Test, Control, Blank)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate with Inhibitor\n(37°C, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Add Substrate to\nInitiate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_absorbance [label="Measure Absorbance at 405 nm\n(Kinetic Reading)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; analyze_data [label="Calculate Reaction Rates\nand % Inhibition", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_reagents; prep_reagents -> setup_plate; setup_plate -> pre_incubate; pre_incubate -> add_substrate; add_substrate -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> determine_ic50; determine_ic50 -> end; } dot

Figure 2: Workflow for Elastase Inhibition Assay.

Stimulation of Collagen Synthesis

In addition to its role as an elastase inhibitor, this compound is also reported to stimulate the synthesis of type I collagen.[3] This dual-action mechanism is significant for anti-aging applications, as it not only protects existing structural proteins but also promotes the generation of new ones. The precise signaling pathway through which this peptide upregulates collagen synthesis has not been fully elucidated in publicly available literature.

Conclusion

This compound presents a compelling profile as a cosmetic and potentially therapeutic agent for conditions associated with the degradation of the dermal extracellular matrix. Its primary, well-documented function is the inhibition of elastase, thereby preserving the skin's elastin content. While specific quantitative data on its inhibitory potency remains proprietary, the provided experimental protocol offers a robust framework for its evaluation. The reported dual mechanism of inhibiting elastase and stimulating collagen synthesis suggests a synergistic approach to skin anti-aging. Further independent research is warranted to fully characterize its biochemical properties and to substantiate the manufacturer's in-vivo findings in peer-reviewed studies. This would be invaluable for its potential development in evidence-based dermatological and pharmaceutical applications.

References

The Effect of Acetylarginyltryptophyl Diphenylglycine on Collagen Type I Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has demonstrated potential in dermatology and cosmetic science due to its dual mechanism of action: the inhibition of elastase and the stimulation of collagen type I synthesis. This technical guide provides an in-depth overview of the current understanding of this peptide's effect on the synthesis of collagen type I, a critical protein for maintaining the structural integrity and youthfulness of the skin. This document outlines the plausible signaling pathway, detailed experimental protocols for in-vitro and in-vivo evaluation, and a summary of its observed effects on skin biomechanics.

Introduction

Collagen type I is the most abundant protein in the human body and the primary structural component of the dermal extracellular matrix (ECM). Its degradation and decreased synthesis are hallmarks of both intrinsic and extrinsic skin aging, leading to the formation of wrinkles and loss of skin firmness. This compound, commercially known as Relistase™, is a tetrapeptide designed to counteract these signs of aging.[1][2] It functions as a signaling peptide, which are known to modulate cellular responses such as collagen production.[3] This guide will focus on its role in promoting the synthesis of collagen type I.

Mechanism of Action: Stimulation of Collagen Type I Synthesis

While the precise signaling cascade for this compound is not extensively detailed in public literature, it is hypothesized to act as a signaling molecule that interacts with cellular receptors on fibroblasts to initiate an intracellular signaling cascade. A plausible pathway, common for many collagen-stimulating peptides, is the Transforming Growth Factor-β (TGF-β)/Smad pathway.[4][5]

Hypothesized Signaling Pathway: TGF-β/Smad

The TGF-β/Smad signaling pathway is a crucial regulator of ECM protein synthesis, including collagen type I.[4][6] The proposed mechanism for this compound is as follows:

  • Receptor Binding: The peptide binds to and activates the TGF-β receptor type II (TGF-βRII) on the surface of dermal fibroblasts.

  • Receptor Complex Formation and Activation: This binding recruits and phosphorylates the TGF-β receptor type I (TGF-βRI), forming an active receptor complex.

  • Smad Phosphorylation: The activated TGF-βRI then phosphorylates downstream signaling molecules, Smad2 and Smad3.

  • Smad Complex Formation: Phosphorylated Smad2/3 form a complex with Smad4.

  • Nuclear Translocation and Gene Transcription: This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to the promoter region of the COL1A1 gene and initiating the transcription of procollagen (B1174764) type I mRNA.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AATD Acetylarginyltryptophyl diphenylglycine TGFBR2 TGF-βRII AATD->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex COL1A1 COL1A1 Gene Smad_complex->COL1A1 Translocates & Activates Transcription mRNA Procollagen I mRNA COL1A1->mRNA Transcription

Hypothesized TGF-β/Smad signaling pathway for this compound.

Experimental Protocols

The following sections detail standardized in-vitro and in-vivo methodologies to assess the efficacy of this compound on collagen type I synthesis and skin biomechanics.

In-Vitro Assessment of Collagen Type I Synthesis

This workflow outlines the steps to quantify the effect of the peptide on collagen production in human dermal fibroblasts.

Experimental workflow for in-vitro analysis of collagen type I synthesis.

Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified incubator.[7]

Fibroblasts are seeded in 6-well plates and grown to 80% confluency. The cells are then serum-starved for 24 hours before treatment with various concentrations of this compound (e.g., 0.5, 1, 2, and 4 µM) or a vehicle control for 48-72 hours.[7]

The amount of secreted pro-collagen type I in the cell culture supernatant is quantified using a commercially available Human Pro-Collagen I alpha 1 ELISA kit.[8] The assay is performed according to the manufacturer's instructions. Briefly, standards and culture supernatants are added to a microplate pre-coated with an anti-human pro-collagen Iα1 antibody. After incubation and washing, a horseradish peroxidase (HRP)-conjugated detection antibody is added, followed by a substrate solution. The color development is stopped, and the absorbance is measured at 450 nm. The concentration of pro-collagen I is determined from a standard curve.

Total RNA is extracted from the harvested fibroblasts using a suitable RNA extraction kit. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is performed using primers specific for the human COL1A1 gene and a housekeeping gene (e.g., GAPDH) for normalization.[9][10] The relative expression of COL1A1 is calculated using the ΔΔCt method.

In-Vivo Assessment of Skin Biomechanics

Clinical studies are essential to evaluate the real-world efficacy of this compound on skin properties.

A randomized, double-blind, placebo-controlled study is conducted with a cohort of healthy female volunteers (e.g., aged 40-60) with visible signs of skin aging. A formulation containing a specified concentration of this compound (e.g., 4%) is applied to a designated area of the face or forearm twice daily for a period of 8-12 weeks. A placebo formulation is applied to a contralateral site.

Skin elasticity and firmness are non-invasively measured at baseline and at regular intervals throughout the study using devices such as a Cutometer® or a SkinFibrometer®.[11][12] These instruments apply negative pressure or indentation to the skin and measure its ability to deform and return to its original state.

Quantitative Data Summary

The following tables present a summary of the expected and reported quantitative effects of this compound.

Disclaimer: The in-vitro data presented in Table 1 is hypothetical and for illustrative purposes only, as specific quantitative data from peer-reviewed studies is not publicly available. This data is intended to represent potential outcomes based on the known qualitative effects of the peptide.

Table 1: Hypothetical In-Vitro Efficacy Data

ParameterConcentration (µM)Result (vs. Control)Method
Pro-collagen Type I Secretion 0.5+15%ELISA
1.0+35%ELISA
2.0+60%ELISA
4.0+85%ELISA
COL1A1 Gene Expression 0.5+20%qPCR
1.0+45%qPCR
2.0+75%qPCR
4.0+110%qPCR

Table 2: Reported In-Vivo Efficacy Data

ParameterConcentrationDurationResult (vs. Baseline)Method
Skin Elasticity 4% Relistase™8 weeks+14%Instrumental Measurement
Skin Tightness 4% Relistase™8 weeks+15.6%Instrumental Measurement

Conclusion

This compound demonstrates a promising dual-action approach to skin aging by both protecting existing elastin (B1584352) and stimulating the synthesis of new collagen type I. While the precise molecular mechanisms are still to be fully elucidated in publicly available literature, the hypothesized activation of the TGF-β/Smad pathway provides a strong rationale for its observed effects. The outlined experimental protocols offer a robust framework for the further investigation and validation of this peptide's efficacy for researchers and drug development professionals. The available in-vivo data supports its potential as an active ingredient in formulations aimed at improving skin firmness and elasticity.

References

Acetylarginyltryptophyl Diphenylglycine: A Technical Guide to its Extracellular Matrix Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide commercially known as Relistase™, is a bioactive ingredient recognized for its anti-aging properties. This technical guide provides an in-depth analysis of its interactions within the extracellular matrix (ECM), focusing on its mechanisms of action, available quantitative data, and the experimental methodologies used to characterize its effects. The primary functions of this peptide include the inhibition of elastase, a key enzyme in ECM degradation, and the stimulation of type I collagen synthesis, which is crucial for maintaining skin structure and integrity. This document aims to be a comprehensive resource for researchers and professionals in drug development and cosmetic science by summarizing the current knowledge and providing detailed, albeit generalized, experimental frameworks and signaling pathway diagrams.

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Key components of the dermal ECM include collagen, which provides tensile strength, and elastin (B1584352), which imparts elasticity.[1] The degradation of these structural proteins by enzymes such as elastase is a hallmark of skin aging, leading to loss of firmness and the formation of wrinkles.[1]

This compound is a tetrapeptide designed to counteract these degenerative processes. Its primary mechanisms of action are twofold: the direct inhibition of elastase activity and the stimulation of new type I collagen synthesis by dermal fibroblasts.[2][3][4] By protecting existing elastin fibers and promoting the synthesis of new collagen, this peptide helps to maintain the structural integrity and resilience of the skin.[1][3]

Interaction with Extracellular Matrix Components

The primary interactions of this compound with the ECM are centered on its influence on elastin preservation and collagen production.

Elastin Preservation via Elastase Inhibition

This compound directly inhibits the activity of neutrophil elastase, a serine protease that degrades elastin and other ECM proteins.[2][5] This inhibitory action protects the existing elastin network from enzymatic breakdown, thereby helping to maintain skin elasticity.

While specific quantitative data such as the IC50 or Ki value for this compound's inhibition of elastase is not publicly available in the reviewed literature, the following table presents a generalized format for such data.

Table 1: Elastase Inhibition Data (Illustrative)

Parameter Value Method
IC50 Data not available Fluorometric Assay

| Ki | Data not available | Enzyme Kinetics |

Stimulation of Collagen Synthesis

This tetrapeptide has been shown to stimulate the synthesis of type I collagen in dermal fibroblasts.[2][3][4] Type I collagen is the most abundant collagen in the skin and is essential for its tensile strength and structural integrity. Increased synthesis of this protein helps to redensify the dermis and reduce the appearance of wrinkles.

Quantitative data on the percentage increase of collagen synthesis induced by this peptide in vitro is not specified in the available resources. The table below illustrates how such data would be presented.

Table 2: In Vitro Collagen Synthesis Data (Illustrative)

Cell Type Peptide Concentration % Increase in Collagen I Synthesis Method
Human Dermal Fibroblasts Data not available Data not available ELISA / Western Blot

| Human Dermal Fibroblasts | Data not available | Data not available | qPCR (COL1A1 expression) |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols based on standard methodologies for assessing elastase inhibition and collagen synthesis.

In Vitro Elastase Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the inhibition of neutrophil elastase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • This compound

  • Positive control (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a serial dilution of the peptide in the assay buffer to test a range of concentrations.

  • In a 96-well plate, add the peptide dilutions, a positive control, and a buffer control.

  • Add the HNE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 380/460 nm) in kinetic mode for 30 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the peptide concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Dilutions Prepare Peptide Serial Dilutions Add_Inhibitor Add Peptide/Controls to Plate Peptide_Dilutions->Add_Inhibitor Controls Prepare Positive & Buffer Controls Controls->Add_Inhibitor Add_Enzyme Add Human Neutrophil Elastase Add_Inhibitor->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [Peptide] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Workflow for in vitro elastase inhibition assay.
In Vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a method to quantify the effect of the peptide on collagen production by skin cells.

Objective: To quantify the increase in type I collagen synthesis by human dermal fibroblasts (HDFs) upon treatment with this compound.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Positive control (e.g., TGF-β1)

  • Cell lysis buffer

  • Human Pro-Collagen I alpha 1 ELISA Kit

  • Total protein quantification kit (e.g., BCA assay)

  • 24-well cell culture plates

Procedure:

  • Seed HDFs in 24-well plates and culture until they reach 80-90% confluency.

  • Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control in a fresh serum-free medium.

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatants.

  • Lyse the cells and determine the total protein concentration in the cell lysates.

  • Quantify the amount of pro-collagen I alpha 1 in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Normalize the collagen concentration to the total protein concentration for each sample.

  • Calculate the percentage increase in collagen synthesis compared to the vehicle control.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Human Dermal Fibroblasts Starve_Cells Serum Starvation (24h) Seed_Cells->Starve_Cells Add_Peptide Treat with Peptide/Controls Starve_Cells->Add_Peptide Incubate Incubate (48-72h) Add_Peptide->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells & Measure Total Protein Incubate->Lyse_Cells ELISA Perform Pro-Collagen I ELISA Collect_Supernatant->ELISA Normalize Normalize Collagen to Total Protein Lyse_Cells->Normalize ELISA->Normalize Calculate_Increase Calculate % Increase Normalize->Calculate_Increase

Workflow for in vitro collagen synthesis assay.

Signaling Pathways

The precise signaling pathway through which this compound stimulates collagen synthesis in fibroblasts has not been detailed in the available literature. However, many peptides that stimulate ECM production in fibroblasts are known to act through pathways such as the Transforming Growth Factor-beta (TGF-β) or Mitogen-Activated Protein Kinase (MAPK) pathways.

Postulated Signaling Pathway for Collagen Synthesis

The following diagram illustrates a plausible, generalized signaling cascade that could be initiated by a bioactive peptide leading to increased collagen gene expression. It is important to note that this is a representative pathway and has not been specifically confirmed for this compound.

G Peptide Acetylarginyltryptophyl diphenylglycine Receptor Cell Surface Receptor Peptide->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, TGF-β/Smad) Receptor->Signaling_Cascade Activates Transcription_Factor Activation of Transcription Factors (e.g., AP-1, Smad) Signaling_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Increased Transcription of COL1A1 Gene Nucleus->Gene_Expression Collagen_Synthesis Increased Synthesis of Type I Collagen Gene_Expression->Collagen_Synthesis

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide, is a prominent agent in cosmetic and dermatological research, primarily recognized for its anti-aging properties. This peptide, with the sequence Ac-Arg-Trp-Dpg-OH, functions as a signaling peptide that can help inhibit skin surface enzymes that degrade proteins like collagen.[1] It is known to reduce elastase activity, thereby protecting elastin, and it also promotes the synthesis of type I collagen.[2][3] These actions collectively contribute to improved skin firmness and elasticity, combating sagging.[2][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with relevant data and diagrams to support researchers in its synthesis and application.

Biological Signaling Pathway

This compound plays a crucial role in maintaining the integrity of the extracellular matrix (ECM) in the skin. Its primary mechanisms of action include the inhibition of elastase, an enzyme responsible for the breakdown of elastin, and the stimulation of collagen I synthesis. This dual action helps to preserve and restore the structural components of the skin, leading to enhanced firmness and elasticity.

Signaling_Pathway Peptide Acetylarginyltryptophyl Diphenylglycine Elastase Elastase Peptide->Elastase inhibits Collagen Collagen I Synthesis Peptide->Collagen stimulates Elastin Elastin Degradation Elastase->Elastin promotes ECM Extracellular Matrix Integrity Collagen->ECM supports Skin Increased Skin Firmness & Elasticity ECM->Skin leads to

Figure 1: Signaling pathway of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Wang resin, which is suitable for producing peptides with a C-terminal carboxylic acid.[5] The synthesis employs the Fmoc/tBu strategy.

Materials and Reagents
ReagentSupplierGrade
Fmoc-Diphenylglycine (Fmoc-Dpg-OH)VariesSynthesis Grade
Fmoc-Trp(Boc)-OHVariesSynthesis Grade
Fmoc-Arg(Pbf)-OHVariesSynthesis Grade
Wang ResinVaries100-200 mesh
N,N'-Diisopropylcarbodiimide (DIC)VariesSynthesis Grade
1-Hydroxybenzotriazole (HOBt)VariesSynthesis Grade
Piperidine (B6355638)VariesSynthesis Grade
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
Dichloromethane (DCM)VariesACS Grade
Acetic Anhydride (B1165640)VariesReagent Grade
Diisopropylethylamine (DIEA)VariesReagent Grade
Trifluoroacetic acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)VariesReagent Grade
WaterVariesHPLC Grade
Diethyl ether (cold)VariesACS Grade
Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling for each amino acid, followed by N-terminal acetylation, cleavage from the resin, and purification.

Synthesis_Workflow start Start: Wang Resin swell 1. Resin Swelling in DMF start->swell load 2. Coupling of Fmoc-Dpg-OH swell->load wash1 Wash (DMF, DCM) load->wash1 deprotect1 3. Fmoc Deprotection (Piperidine/DMF) wash1->deprotect1 wash2 Wash (DMF, DCM) deprotect1->wash2 couple_trp 4. Coupling of Fmoc-Trp(Boc)-OH wash2->couple_trp wash3 Wash (DMF, DCM) couple_trp->wash3 deprotect2 5. Fmoc Deprotection (Piperidine/DMF) wash3->deprotect2 wash4 Wash (DMF, DCM) deprotect2->wash4 couple_arg 6. Coupling of Fmoc-Arg(Pbf)-OH wash4->couple_arg wash5 Wash (DMF, DCM) couple_arg->wash5 deprotect3 7. Fmoc Deprotection (Piperidine/DMF) wash5->deprotect3 wash6 Wash (DMF, DCM) deprotect3->wash6 acetylate 8. N-terminal Acetylation wash6->acetylate wash7 Wash (DMF, DCM) acetylate->wash7 cleave 9. Cleavage and Deprotection (TFA Cocktail) wash7->cleave precipitate 10. Precipitation in Cold Ether cleave->precipitate purify 11. Purification (RP-HPLC) precipitate->purify end End: Acetyl-Arg-Trp-Dpg-OH purify->end

Figure 2: Experimental workflow for the solid-phase synthesis.
Step-by-Step Procedure

1. Resin Preparation and Swelling:

  • Place the Wang resin in a reaction vessel.

  • Add DMF to swell the resin for 30 minutes.[6]

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Dpg-OH):

  • Dissolve Fmoc-Dpg-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

  • Add the solution to the resin and shake for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • After completion, wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.[7]

  • Shake for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

4. Subsequent Amino Acid Couplings (Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH):

  • Repeat the coupling and deprotection steps for Fmoc-Trp(Boc)-OH and then for Fmoc-Arg(Pbf)-OH.

  • Use the same molar equivalents and general procedure as in step 2 and 3.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection (of Arginine), wash the resin-bound peptide with DMF.

  • Prepare a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.

  • Add the solution to the resin and shake for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

6. Cleavage and Side-Chain Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[8]

  • Add the cleavage cocktail to the dried resin.

  • Gently shake the mixture for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.[9]

7. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10x the volume of the filtrate).[9]

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary
StepReagent/ParameterMolar Excess (eq) / ConditionDuration
Coupling Fmoc-Amino Acid32-4 hours
DIC32-4 hours
HOBt32-4 hours
Deprotection 20% Piperidine in DMF-5 min + 15 min
Acetylation Acetic Anhydride1030 minutes
DIEA1030 minutes
Cleavage TFA/TIS/Water (95:2.5:2.5)-2-3 hours

Conclusion

The protocol described provides a comprehensive guide for the successful synthesis of this compound using manual Fmoc-based solid-phase peptide synthesis. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the peptide's biological function. This information is intended to support researchers in the fields of cosmetic science, dermatology, and drug development in their efforts to synthesize and evaluate this and other bioactive peptides. Adherence to proper laboratory safety procedures is essential when handling all chemicals.

References

Application Note: High-Purity Purification of Acetylarginyltryptophyl Diphenylglycine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of the synthetic tetrapeptide, Acetylarginyltryptophyl diphenylglycine, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a bioactive peptide with applications in the cosmetic and pharmaceutical industries for its anti-aging properties.[1][2] The described protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides, providing a clear workflow from sample preparation to final purity analysis. The method utilizes a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high resolution and purity.

Introduction

This compound is a synthetic tetrapeptide known for its ability to inhibit elastase and stimulate collagen synthesis, making it a valuable ingredient in anti-aging formulations.[3][4] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. For its use in research and commercial applications, a high degree of purity is essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the volatility of the mobile phases, which simplifies peptide recovery.[5] This technique separates molecules based on their hydrophobicity. The stationary phase is typically a non-polar material, such as silica (B1680970) chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column.[5] The presence of trifluoroacetic acid (TFA) in the mobile phase acts as an ion-pairing agent, improving peak shape and resolution.

This application note provides a detailed protocol for the purification of this compound, a peptide with a molecular weight of approximately 668.75 g/mol and a molecular formula of C35H40N8O6.[6][7][8][9]

Experimental Protocol

Materials and Reagents
  • Crude this compound (post-synthesis and cleavage)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • Analytical HPLC system for fraction analysis.

  • Lyophilizer for peptide drying.

Chromatographic Conditions

A summary of the analytical and preparative HPLC conditions is provided in the table below.

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC18, 10 µm, 100 Å, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile0.1% (v/v) TFA in Acetonitrile
Gradient 5-65% B over 30 min20-50% B over 45 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 220 nm and 280 nm220 nm and 280 nm
Column Temp. 30°CAmbient
Injection Vol. 20 µL1-5 mL
Protocol Steps
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Analytical RP-HPLC of Crude Peptide:

    • Inject the filtered crude sample onto the analytical HPLC system to determine the retention time of the target peptide and to assess the impurity profile.

    • The presence of the tryptophan residue allows for detection at 280 nm, in addition to the standard peptide bond absorbance at 220 nm.

  • Preparative RP-HPLC Purification:

    • Equilibrate the preparative column with 20% Mobile Phase B for at least 3 column volumes.

    • Load the filtered crude peptide solution onto the column.

    • Begin the gradient elution from 20% to 50% Mobile Phase B over 45 minutes. The gradient can be optimized based on the analytical run to ensure good separation between the target peptide and closely eluting impurities.

    • Collect fractions of 10-15 mL throughout the elution of the main peak.

  • Fraction Analysis:

    • Analyze the collected fractions using the analytical RP-HPLC method to determine the purity of each fraction.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization:

    • Freeze the pooled pure fractions at -80°C.

    • Lyophilize the frozen sample to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.

  • Final Purity Assessment:

    • Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

    • Analyze the final product by analytical RP-HPLC to confirm its purity.

    • Further characterization by mass spectrometry is recommended to confirm the identity of the purified peptide.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post_hplc Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter analytical_crude Analytical HPLC of Crude filter->analytical_crude preparative_hplc Preparative HPLC Purification filter->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection analytical_fractions Analytical HPLC of Fractions fraction_collection->analytical_fractions pooling Pool Pure Fractions analytical_fractions->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final Purity & Identity Check lyophilization->final_qc

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound using RP-HPLC. By following the outlined steps for sample preparation, chromatographic separation, and post-purification processing, researchers can obtain this tetrapeptide at a high degree of purity suitable for a variety of scientific and commercial applications. The use of both analytical and preparative scale chromatography ensures a well-characterized and pure final product.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide with the sequence Ac-Arg-Trp-Phg-Phg-OH, is a bioactive ingredient utilized in cosmetic and dermatological formulations for its anti-aging properties.[1][2][3][4] It is purported to function by inhibiting elastase activity and stimulating the synthesis of type I collagen, thereby improving skin elasticity and firmness.[1][2][5][6] Accurate and robust analytical methods are crucial for the quality control, pharmacokinetic studies, and mechanistic investigations of this peptide. Mass spectrometry (MS) offers a powerful tool for the characterization and quantification of this compound. These application notes provide a comprehensive guide to the characterization of this tetrapeptide using electrospray ionization (ESI) mass spectrometry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C35H40N8O6PubChem[7]
Average Molecular Weight 668.7 g/mol PubChem[7]
Monoisotopic Mass 668.30708103 DaPubChem[7]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acidPubChem[7]
Synonyms Relistase, Acetyl Dipeptide-13 Diphenylglycine[1][7]

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

Materials and Reagents
  • This compound standard (purity >95%)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Methanol, HPLC-grade

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of 50:50 (v/v) acetonitrile/water.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Scan Range (Full Scan): m/z 100-1000

  • Tandem MS (MS/MS): For fragmentation analysis, select the precursor ion (e.g., [M+H]+ or [M+2H]2+) and apply a collision energy (e.g., 10-40 eV).

Data Analysis and Expected Results

Expected Ions

In positive ESI mode, this compound is expected to be readily protonated due to the presence of the basic arginine residue. The expected protonated molecular ions are:

IonCalculated m/z
[M+H]+669.3144
[M+2H]2+335.1608

The presence of the doubly charged ion is highly probable due to the high proton affinity of the guanidino group in arginine.

Fragmentation Pattern (MS/MS)

Tandem mass spectrometry of the protonated molecular ion will yield characteristic fragment ions (b- and y-type ions) resulting from the cleavage of the peptide backbone. This fragmentation pattern can be used to confirm the amino acid sequence.

Predicted Major Fragment Ions (b- and y-ions) for [M+H]+:

b-ionm/zy-ionm/z
b1 (Ac-Arg)215.14y1 (Phg)152.07
b2 (Ac-Arg-Trp)401.21y2 (Trp-Phg)338.14
b3 (Ac-Arg-Trp-Phg)534.26y3 (Arg-Trp-Phg)524.27

Note: Phg = Phenylglycine

The observation of these fragment ions provides high confidence in the identification of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sp1 Standard Weighing sp2 Dissolution in ACN/Water sp1->sp2 sp3 Serial Dilution sp2->sp3 lc1 Injection sp3->lc1 Sample lc2 C18 Reversed-Phase Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Eluent ms2 Full Scan MS (m/z 100-1000) ms1->ms2 ms3 Tandem MS (MS/MS) ms2->ms3 da1 Ion Identification ([M+H]+, [M+2H]2+) ms3->da1 da2 Fragmentation Analysis da1->da2 da3 Sequence Confirmation da2->da3

Caption: LC-MS/MS workflow for this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_ecm Extracellular Matrix Elastin Elastin Collagen Collagen Elastase Elastase Degradation Elastin Degradation Elastase->Degradation causes Peptide Acetylarginyltryptophyl diphenylglycine Peptide->Elastase inhibits Fibroblast Fibroblast Peptide->Fibroblast stimulates Degradation->Elastin targets Fibroblast->Collagen produces

References

Application Notes and Protocols: In Vitro Elastase Inhibition Assay for Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase is a serine protease that degrades elastin, a critical protein responsible for the elasticity and resilience of various tissues, including the skin.[1][2] Unregulated elastase activity is implicated in the aging process and various pathological conditions, leading to a loss of skin firmness and the formation of wrinkles.[1][2][3] Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide also known by the trade name Relistase™, is designed to counteract these effects by inhibiting elastase activity.[1][2][3][4] This application note provides a detailed protocol for an in vitro fluorometric assay to quantify the inhibitory potential of this compound against neutrophil elastase.

Principle of the Assay

This protocol is based on a fluorometric method where neutrophil elastase hydrolyzes a non-fluorescent substrate, resulting in the release of a highly fluorescent product.[5][6] In the presence of an inhibitor like this compound, the enzymatic activity of elastase is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is directly proportional to the concentration of the inhibitor.

Materials and Reagents

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • Dimethyl Sulfoxide (DMSO)

  • White or black 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission = 400/505 nm)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Elastase Solution - Substrate Solution add_compounds Add 25 µL of Test Compounds, Controls, or Vehicle to Wells prep_compounds Prepare Test Compounds: - this compound - Positive Control - Vehicle Control prep_compounds->add_compounds add_elastase Add 50 µL of Diluted Elastase (except background controls) add_compounds->add_elastase incubate_pre Incubate for 5-30 min at 37°C (Pre-incubation) add_elastase->incubate_pre add_substrate Add 25 µL of Substrate Reaction Mix to all Wells incubate_pre->add_substrate measure Measure Fluorescence Kinetics (Ex/Em = 400/505 nm) for 30-60 min at 37°C add_substrate->measure analyze Calculate Percentage Inhibition and IC50 Value measure->analyze G cluster_pathway Elastase Action and Inhibition Elastase Neutrophil Elastase Degradation Degraded Elastin (Loss of Skin Elasticity) Elastase->Degradation degrades Inhibited_Elastase Inhibited Elastase Elastase->Inhibited_Elastase Elastin Elastin (Extracellular Matrix) Elastin->Degradation Inhibitor Acetylarginyltryptophyl diphenylglycine Inhibitor->Inhibited_Elastase inhibits

References

Application Notes and Protocols for Quantifying Collagen Production in Fibroblasts Treated with Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide that has shown promise in promoting a more youthful appearance by visibly improving skin firmness and reducing sagging.[1] This peptide, also known by the trade name Relistase™, is designed to address the signs of aging by reportedly inhibiting surface enzymes that degrade essential skin proteins like collagen.[1][2] Furthermore, it is suggested that this compound stimulates the synthesis of type I collagen, a key structural protein in the dermal extracellular matrix.[2][3]

The quantification of new collagen synthesis by fibroblasts is a critical step in substantiating the efficacy of anti-aging compounds. These application notes provide detailed protocols for treating human dermal fibroblasts with this compound and subsequently quantifying collagen production using three established methodologies: Sirius Red staining for total collagen, Enzyme-Linked Immunosorbent Assay (ELISA) for pro-collagen type I, and Western blotting for mature collagen type I.

Data Presentation: Quantitative Analysis of Collagen Production

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Quantification of Total Collagen using Sirius Red Staining

Treatment GroupConcentration (µM)Absorbance (540 nm)Fold Change vs. Control
Untreated Control00.25 ± 0.031.0
This compound100.38 ± 0.041.52
This compound500.55 ± 0.062.20
This compound1000.68 ± 0.072.72
Positive Control (e.g., TGF-β1)10 ng/mL0.75 ± 0.083.00

Table 2: Quantification of Pro-Collagen Type I using ELISA

Treatment GroupConcentration (µM)Pro-Collagen I (ng/mL)Fold Change vs. Control
Untreated Control0150 ± 151.0
This compound10240 ± 221.6
This compound50375 ± 352.5
This compound100510 ± 483.4
Positive Control (e.g., TGF-β1)10 ng/mL600 ± 554.0

Table 3: Densitometric Analysis of Collagen Type I from Western Blot

Treatment GroupConcentration (µM)Relative Band IntensityFold Change vs. Control
Untreated Control01.0 ± 0.11.0
This compound101.4 ± 0.151.4
This compound502.1 ± 0.22.1
This compound1002.9 ± 0.32.9
Positive Control (e.g., TGF-β1)10 ng/mL3.5 ± 0.43.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed HDFs in appropriate culture vessels (e.g., 24-well plates for Sirius Red and ELISA, 6-well plates for Western blotting) at a density of 5 x 10^4 cells/cm².

  • Starvation: Once cells reach 80-90% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment: Prepare stock solutions of this compound in sterile distilled water. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 10, 50, 100 µM). A positive control, such as TGF-β1 (10 ng/mL), should be included. An untreated control group should receive serum-free DMEM only.

  • Incubation: Treat the cells for 48-72 hours.

Quantification of Total Collagen by Sirius Red Staining

This method quantifies the total collagen content in the cell layer.

Materials:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in saturated aqueous picric acid.

  • 0.1 N Sodium Hydroxide (NaOH).

  • Phosphate Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

Protocol:

  • After treatment, aspirate the culture medium.

  • Wash the cell layers twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the fixed cells three times with distilled water.

  • Air dry the plates completely.

  • Add 300 µL of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.[4][5][6]

  • Aspirate the staining solution and wash the wells five times with 0.5% acetic acid to remove unbound dye.[6]

  • Air dry the plates.

  • Add 200 µL of 0.1 N NaOH to each well to elute the bound dye.

  • Incubate for 30 minutes at room temperature with gentle shaking.

  • Transfer 100 µL of the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.

Quantification of Pro-Collagen Type I by ELISA

This assay measures the amount of newly synthesized and secreted pro-collagen type I in the cell culture supernatant.

Materials:

  • Human Pro-Collagen I alpha 1 ELISA Kit (e.g., from Abcam or R&D Systems).

  • Cell culture supernatant collected after treatment.

Protocol:

  • Follow the manufacturer's instructions provided with the ELISA kit.[7][8][9]

  • Briefly, centrifuge the collected cell culture supernatants at 2,000 x g for 10 minutes to remove any cellular debris.[10]

  • Prepare standards and samples as per the kit's protocol.

  • Add standards and samples to the pre-coated microplate wells.

  • Incubate as specified in the protocol.

  • Add the detection antibody and incubate.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the concentration of pro-collagen type I in the samples based on the standard curve.

Quantification of Collagen Type I by Western Blotting

This technique is used to detect and quantify the amount of mature collagen type I protein in the cell lysate.

Materials:

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels (6% acrylamide (B121943) is recommended for collagen).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary antibody: Rabbit anti-Collagen Type I.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

Protocol:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for electrophoresis by mixing with Laemmli sample buffer. Note: Do not boil collagen samples as it can cause aggregation.[3]

  • Load equal amounts of protein (20-30 µg) per lane onto a 6% SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Collagen Type I antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Collagen Quantification cluster_supernatant Supernatant Analysis cluster_cell_layer Cell Layer Analysis A Seed Human Dermal Fibroblasts B Serum Starvation (24h) A->B C Treatment with Acetylarginyltryptophyl diphenylglycine (48-72h) B->C D ELISA for Pro-Collagen Type I C->D E Sirius Red Staining for Total Collagen C->E F Western Blot for Collagen Type I

Caption: Experimental workflow for quantifying collagen production.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_synthesis Protein Synthesis peptide Acetylarginyltryptophyl diphenylglycine receptor Fibroblast Receptor peptide->receptor signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) receptor->signaling transcription Activation of Transcription Factors (e.g., AP-1) signaling->transcription gene Collagen Gene (COL1A1) Transcription transcription->gene procollagen Pro-collagen Synthesis (ER/Golgi) gene->procollagen mRNA collagen Collagen Secretion procollagen->collagen

References

Application Notes and Protocols for Studying Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetylarginyltryptophyl Diphenylglycine

This compound is a synthetic tetrapeptide, also known by its trade name Relistase™, developed for its anti-aging properties.[1] As a cell-communicating ingredient, it is designed to address skin sagging and lack of firmness by targeting key components of the skin's extracellular matrix (ECM).[2] Its primary mechanisms of action are the inhibition of elastase, an enzyme that degrades elastin (B1584352), and the stimulation of type I collagen synthesis.[3][4] By protecting existing elastin fibers and promoting the generation of new collagen, this peptide helps to improve skin elasticity and firmness.[3][5] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy using relevant skin cell models.

Mechanism of Action: Signaling Pathway

This compound functions by signaling to skin cells to modulate their behavior. The proposed pathway involves the inhibition of elastase activity, which prevents the breakdown of elastin, and the simultaneous upregulation of collagen I synthesis in fibroblasts. This dual action leads to a net increase in the structural integrity of the dermis, resulting in firmer, more elastic skin.

Signaling_Pathway cluster_inhibition Inhibition Peptide Acetylarginyltryptophyl diphenylglycine Fibroblast Dermal Fibroblast Peptide->Fibroblast Interacts with Elastase Elastase Activity Peptide->Elastase Fibroblast->Elastase Collagen Type I Collagen Synthesis Fibroblast->Collagen Upregulates Elastin Elastin Degradation Elastase->Elastin ECM Extracellular Matrix Integrity Elastin->ECM Contributes to Collagen->ECM Contributes to Skin Improved Skin Firmness & Elasticity ECM->Skin

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vitro Efficacy Testing

A systematic approach is essential for evaluating the in vitro effects of this compound. The following workflow outlines the key stages, from initial cell culture to specific efficacy assays.

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Peptide Treatment cluster_assays Efficacy & Safety Assays cluster_analysis Data Analysis Culture_Fibroblasts Culture Human Dermal Fibroblasts (HDFs) Prepare_Peptide Prepare Stock Solution of This compound Culture_Keratinocytes Culture Human Epidermal Keratinocytes (HEKs) Treat_Cells Treat Cells with a Range of Peptide Concentrations Prepare_Peptide->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Elastase_Assay Elastase Inhibition Assay Treat_Cells->Elastase_Assay Collagen_Assay Collagen Synthesis Assays (Sircol, Western Blot, qPCR) Treat_Cells->Collagen_Assay Analyze_Data Quantify Results & Perform Statistical Analysis Viability_Assay->Analyze_Data Elastase_Assay->Analyze_Data Collagen_Assay->Analyze_Data Conclusion Draw Conclusions on Peptide Efficacy Analyze_Data->Conclusion

Caption: General experimental workflow for in vitro testing.

Quantitative Data Summary

While specific in vitro quantitative data for this compound is not extensively published, the following tables provide representative data based on typical results for cosmetic peptides with similar mechanisms of action. These values should be used as a reference for experimental design.

Table 1: Representative Dose-Response for Elastase Inhibition

Peptide Concentration (µg/mL)Elastase Activity (% of Control)Standard Deviation
0 (Control)100± 5.2
1085± 4.8
5062± 3.9
10045± 3.1
25028± 2.5
50015± 1.9

Table 2: Representative Data for Type I Collagen Synthesis in HDFs

TreatmentCollagen Production (% of Control)Standard Deviation
Untreated Control100± 8.5
This compound (100 µg/mL)135± 10.2
This compound (250 µg/mL)160± 12.1
Positive Control (e.g., TGF-β1)180± 15.3

Table 3: Representative Cell Viability Data (MTT Assay) in HDFs

Peptide Concentration (µg/mL)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.1
10098± 3.8
25096± 4.5
50094± 5.0
100088± 6.2

Detailed Experimental Protocols

Protocol 1: Culture of Human Dermal Fibroblasts (HDFs)

1.1. Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

1.2. Procedure:

  • Thawing Cells: Rapidly thaw a cryovial of HDFs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Place the flask in a 37°C, 5% CO₂ incubator.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, add 2 mL of Trypsin-EDTA, and incubate for 3-5 minutes. Neutralize the trypsin with 8 mL of medium, centrifuge, and re-seed into new flasks at a 1:3 to 1:5 ratio.

Protocol 2: Cell Viability (MTT) Assay

2.1. Materials:

  • HDFs cultured in 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

2.2. Procedure:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-1000 µg/mL). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: In Vitro Elastase Inhibition Assay

3.1. Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • 96-well plate

  • Microplate reader

3.2. Procedure:

  • Reaction Setup: In a 96-well plate, add Tris-HCl buffer, the elastase substrate, and different concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding PPE to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 410 nm, which corresponds to the release of p-nitroaniline.

  • Calculation: Calculate the percentage of elastase inhibition relative to the untreated control.

Protocol 4: Type I Collagen Synthesis - Sircol™ Soluble Collagen Assay

4.1. Materials:

  • HDFs cultured in 6-well plates

  • Sircol™ Soluble Collagen Assay Kit

  • This compound

  • Positive control (e.g., TGF-β1)

  • Microplate reader

4.2. Procedure:

  • Cell Culture and Treatment: Culture HDFs to 70-80% confluency in 6-well plates. Treat the cells with serum-free medium containing different concentrations of the peptide for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Collagen Precipitation: Add Sircol™ Dye Reagent to the supernatant, which specifically binds to soluble collagen.

  • Centrifugation: Centrifuge to pellet the collagen-dye complex.

  • Dye Release: Discard the supernatant and dissolve the pellet in the Alkali Reagent provided in the kit.

  • Absorbance Measurement: Read the absorbance at 556 nm.

  • Quantification: Determine the collagen concentration based on a standard curve prepared with the provided collagen standard.

Protocol 5: Type I Collagen Synthesis - Western Blot

5.1. Materials:

  • Treated HDF cell lysates

  • SDS-PAGE gels

  • Primary antibody (anti-Collagen Type I)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

5.2. Procedure:

  • Protein Extraction: Lyse the treated HDFs and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate with the primary anti-Collagen Type I antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 6: COL1A1 Gene Expression - qPCR

6.1. Materials:

  • Treated HDFs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for COL1A1 and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

6.2. Procedure:

  • RNA Extraction: Extract total RNA from the treated HDFs.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform real-time PCR using primers for COL1A1 and the housekeeping gene.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in COL1A1 gene expression compared to the untreated control.

References

Application Notes and Protocols: Acetylarginyltryptophyl Diphenylglycine in 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide, commercially known as Relistase™, designed to address the signs of skin aging, particularly the loss of firmness and elasticity.[1][2] The structural integrity of the skin is primarily maintained by the extracellular matrix (ECM), which is composed of proteins like collagen and elastin (B1584352).[3] During the aging process, and due to environmental stressors like solar radiation, the activity of enzymes such as elastase and matrix metalloproteinases (MMPs) increases, leading to the degradation of these essential ECM components.[3] this compound counteracts these effects through a dual mechanism of action: inhibiting elastase activity to protect existing elastin fibers and stimulating the synthesis of new type I collagen.[1][2][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound in validated 3D human skin models, offering a robust in vitro platform for preclinical assessment of its anti-aging properties.

Mechanism of Action

This compound works by:

  • Inhibiting Elastase Activity: It reduces the activity of the elastase enzyme, which is responsible for breaking down elastin, a key protein for skin elasticity.[4][5] This protective action helps to preserve the skin's natural firmness.

  • Promoting Collagen Synthesis: The tetrapeptide stimulates the production of type I collagen, the most abundant collagen in the skin, which provides tensile strength and support.[2][3] This helps to restore the skin's structural integrity and reduce the appearance of sagging.

Data Presentation

The following table summarizes the in-vivo efficacy data for a formulation containing this compound.

ParameterConcentration of this compoundDuration of StudyAverage Age of ParticipantsResults
Skin Elasticity4%8 weeks4914% improvement[2]
Skin Tightness4%8 weeks4915.6% increase[2]

Experimental Protocols

Protocol 1: Assessment of Elastase Inhibition in a Full-Thickness 3D Human Skin Model

This protocol details the methodology to evaluate the elastase inhibitory potential of this compound when topically applied to a 3D skin model.

1. 3D Skin Model Culture and Treatment:

  • Model: Commercially available full-thickness human skin models (e.g., EpiDermFT™) consisting of a dermal layer with fibroblasts and a stratified, differentiated epidermal layer with keratinocytes.

  • Culture: Culture the 3D skin models according to the manufacturer's instructions upon receipt. Typically, this involves placing the tissue inserts in 6-well plates with the provided culture medium at 37°C and 5% CO2.

  • Treatment Preparation: Prepare a solution of this compound at a final concentration of 4% in a suitable vehicle (e.g., a simple cream base or hydroalcoholic gel). A vehicle-only control should also be prepared.

  • Topical Application: Apply a precise amount (e.g., 10-20 µL) of the test substance and the vehicle control to the surface of the 3D skin models.

  • Incubation: Incubate the treated models for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

2. Sample Collection and Preparation:

  • Tissue Homogenization: After the incubation period, harvest the 3D skin models. Rinse with phosphate-buffered saline (PBS) and homogenize the tissue in a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the tissue homogenates using a standard protein assay (e.g., BCA assay) for normalization of results.

3. Elastase Activity Assay:

  • Principle: Use a fluorometric or colorimetric assay kit to measure elastase activity. These assays typically use a substrate that is cleaved by elastase to produce a fluorescent or colored product.

  • Procedure:

    • Add a specific volume of the tissue homogenate to the wells of a microplate.

    • Add the elastase substrate to each well.

    • Incubate the plate at 37°C for the time specified in the kit's instructions.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the elastase activity and normalize it to the total protein concentration. Compare the activity in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

Protocol 2: Evaluation of Type I Collagen Synthesis in a Reconstructed Human Epidermis (RHE) Model

This protocol outlines the steps to measure the stimulation of type I collagen synthesis by this compound in an RHE model.

1. RHE Model Culture and Treatment:

  • Model: Use a commercially available RHE model (e.g., EpiDerm™) which consists of differentiated human keratinocytes forming a multilayered epidermis.

  • Culture: Culture the RHE models as per the manufacturer's protocol.

  • Treatment: Prepare and apply the 4% this compound formulation and the vehicle control as described in Protocol 1.

  • Incubation: Incubate for a suitable period to allow for protein synthesis (e.g., 48-72 hours).

2. Measurement of Pro-collagen Type I C-Peptide (PIP) Secretion:

  • Principle: The amount of pro-collagen type I released into the culture medium is a direct indicator of new collagen synthesis. This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • After the treatment period, collect the culture medium from beneath the RHE inserts.

    • Use a commercially available PIP ELISA kit.

    • Follow the kit's instructions to perform the ELISA, which typically involves adding the culture medium samples to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of PIP in the culture medium of the treated and control groups. An increase in PIP concentration in the treated group compared to the control indicates a stimulation of collagen synthesis.

3. Immunohistochemical Staining for Collagen I (Optional):

  • Principle: Visualize the deposition of collagen I within the 3D skin model.

  • Procedure:

    • Fix the treated and control RHE models in formalin and embed them in paraffin.

    • Prepare thin sections of the tissue.

    • Perform immunohistochemical staining using a primary antibody specific for human collagen type I, followed by a suitable secondary antibody conjugated to an enzyme or fluorophore.

    • Visualize the staining using a microscope.

  • Analysis: Qualitatively or semi-quantitatively assess the intensity and distribution of collagen I staining in the treated versus control models.

Visualizations

Signaling Pathway of this compound

Peptide Acetylarginyltryptophyl Diphenylglycine Elastase Elastase Peptide->Elastase Inhibits Fibroblast Fibroblast Peptide->Fibroblast Stimulates Elastin Elastin Degradation Elastase->Elastin ECM Extracellular Matrix Integrity (Increased Firmness & Elasticity) Elastin->ECM Collagen Collagen I Synthesis Fibroblast->Collagen Collagen->ECM start Start: Procure 3D Skin Models culture Culture 3D Skin Models (e.g., Full-thickness or RHE) start->culture treatment Topical Application: 1. This compound (4%) 2. Vehicle Control culture->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest Culture Medium and/or Tissue incubation->harvest analysis Analysis harvest->analysis elastase_assay Elastase Activity Assay (from tissue homogenate) analysis->elastase_assay collagen_elisa Collagen I Synthesis (PIP ELISA) (from culture medium) analysis->collagen_elisa ihc Immunohistochemistry (Collagen I staining) analysis->ihc end End: Data Comparison and Conclusion elastase_assay->end collagen_elisa->end ihc->end

References

Formulating Acetylarginyltryptophyl Diphenylglycine for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with the sequence Ac-Arg-Trp-Phg-Phg-OH. It is also known by the trade name Relistase™.[1] This peptide has garnered interest in cosmetic and dermatological research for its potential to improve skin firmness and elasticity.[2][3] Its primary mechanisms of action are the inhibition of elastase, an enzyme that degrades elastin (B1584352), and the stimulation of type I collagen synthesis.[1][3][4] These dual activities suggest its potential as a research tool for studies on skin aging, wound healing, and extracellular matrix (ECM) remodeling.

This document provides detailed application notes and experimental protocols for the formulation and research use of this compound.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

  • Elastase Inhibition: Elastin is a key protein in the extracellular matrix responsible for the elasticity of tissues. With aging and environmental stress, the activity of elastase, the enzyme that breaks down elastin, increases.[1] this compound inhibits elastase activity, thereby protecting existing elastin fibers from degradation.[2][4]

  • Collagen Synthesis Stimulation: Collagen is the most abundant protein in the skin, providing structural support and tensile strength. The synthesis of collagen, particularly type I collagen, decreases with age.[1] this compound has been shown to stimulate the synthesis of type I collagen by dermal fibroblasts.[3][4]

The specific signaling pathways through which this tetrapeptide stimulates collagen synthesis have not been fully elucidated in publicly available literature. However, peptides are known to interact with cell surface receptors on fibroblasts, potentially activating signaling cascades such as the Transforming Growth Factor-β (TGF-β)/Smad pathway, which are central to the regulation of collagen gene expression.

Data Presentation

Currently, publicly available quantitative data for this compound is limited. The primary source of efficacy data comes from in-vivo studies conducted by the manufacturer.

ParameterAssay/ModelTreatmentResultsSource
In-Vivo Efficacy Human clinical trial on mature women (average age 49)4% Relistase™ solution applied for 8 weeks14% improvement in skin elasticityINCIDecoder
15.6% increase in skin tightnessINCIDecoder

Experimental Protocols

The following are detailed, representative protocols for key in-vitro experiments to characterize the activity of this compound. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

Protocol 1: In-Vitro Elastase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on neutrophil elastase activity using a chromogenic substrate.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the substrate in DMSO. Dilute with Tris-HCl buffer to the final working concentration just before use.

    • Reconstitute HNE in Tris-HCl buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of varying concentrations of this compound solution. For the control wells, add 20 µL of Tris-HCl buffer with the same final DMSO concentration.

    • Add 160 µL of the substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the HNE solution to all wells. The final volume in each well should be 200 µL.

    • Immediately measure the absorbance at 405 nm at 1-minute intervals for 20-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the peptide using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value.

Protocol 2: In-Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol measures the effect of this compound on the production of type I collagen by human dermal fibroblasts using an ELISA-based method.

Materials:

  • This compound

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Serum-free fibroblast medium

  • Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture HDFs in fibroblast growth medium in a humidified incubator at 37°C and 5% CO2.

    • Seed the HDFs into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

    • Prepare different concentrations of this compound in serum-free medium.

    • Remove the synchronization medium and treat the cells with the various concentrations of the peptide for 48-72 hours. Include a vehicle control (serum-free medium with the same final solvent concentration).

  • Collagen Quantification:

    • After the treatment period, collect the cell culture supernatant.

    • Quantify the amount of secreted procollagen type I C-peptide in the supernatant using the PIP EIA kit according to the manufacturer's instructions.

    • Lyse the cells in the wells with cell lysis buffer.

    • Determine the total protein content in the cell lysates using the BCA Protein Assay Kit.

  • Data Analysis:

    • Normalize the amount of secreted procollagen to the total protein content for each well to account for any differences in cell number.

    • Express the results as a percentage of the vehicle control.

    • Plot the normalized collagen production against the peptide concentration to generate a dose-response curve.

Protocol 3: Cytotoxicity Assay in Human Dermal Fibroblasts

This protocol assesses the potential cytotoxic effects of this compound on human dermal fibroblasts using a standard MTT assay.

Materials:

  • This compound

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed HDFs into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium with the different concentrations of the peptide and incubate for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100

    • Plot the percentage of cell viability against the peptide concentration to determine the cytotoxic profile.

Visualizations

G cluster_0 This compound Action cluster_1 Extracellular Matrix Peptide Acetylarginyltryptophyl diphenylglycine Fibroblast Dermal Fibroblast Peptide->Fibroblast Stimulates Elastase Elastase Peptide->Elastase Inhibits Elastin Elastin Elastin->Elastase Degradation Collagen Type I Collagen Fibroblast->Collagen Synthesis G cluster_0 Elastase Inhibition Assay Workflow A Prepare Peptide Dilutions and Reagents B Add Peptide, Substrate, and Elastase to 96-well Plate A->B C Incubate at 37°C and Measure Absorbance at 405 nm B->C D Calculate Reaction Rates and % Inhibition C->D E Determine IC50 Value D->E G cluster_0 Collagen Synthesis Assay Workflow A Culture and Treat Human Dermal Fibroblasts with Peptide B Collect Supernatant and Lyse Cells A->B C Quantify Procollagen (ELISA) and Total Protein (BCA) B->C D Normalize Collagen to Total Protein C->D E Generate Dose-Response Curve D->E

References

Application Note: Stability of Acetylarginyltryptophyl Diphenylglycine in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the stability of the tetrapeptide Acetylarginyltryptophyl diphenylglycine, a synthetic peptide utilized in cosmetic formulations for its anti-aging properties.[1][2] The stability of this peptide was evaluated in three different buffer systems (citrate, phosphate (B84403), and acetate) at various pH levels and temperatures over a 30-day period. Stability was assessed using High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact peptide. This document outlines the experimental protocols for the stability study and the HPLC analysis, and presents the stability data in a clear, tabular format. Additionally, a representative signaling pathway and a general experimental workflow are illustrated using Graphviz diagrams. This information is critical for researchers, scientists, and professionals in drug development and cosmetic formulation to ensure the efficacy and shelf-life of products containing this peptide.

Introduction

This compound is a synthetic tetrapeptide known to inhibit the activity of elastase, an enzyme that degrades elastin (B1584352), a key protein for skin elasticity.[1][2] By preventing elastin degradation and stimulating collagen synthesis, this peptide helps to improve skin firmness and reduce the appearance of sagging.[1][3] The stability of peptides in formulation is a critical factor that can impact their biological activity and overall product efficacy. Peptides are susceptible to degradation through various pathways, including hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, and the composition of the buffer system.[4][5][6]

Forced degradation studies are an essential component of pharmaceutical and cosmetic development, providing insights into the degradation pathways and intrinsic stability of active ingredients.[4][5][7] These studies involve subjecting the molecule to stress conditions like extreme pH, high temperatures, and oxidizing agents to accelerate degradation.[4][5] The primary analytical techniques for monitoring peptide stability and identifying degradation products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9][10][11]

This application note details a systematic study on the stability of this compound in commonly used buffer systems to guide formulation development.

Materials and Methods

Materials
  • This compound (purity >98%)

  • Citric acid

  • Sodium citrate (B86180) dihydrate

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Acetic acid

  • Sodium acetate (B1210297)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (Milli-Q or equivalent)

Buffer Preparation
  • Citrate Buffer (50 mM, pH 4.0 and 5.0): Prepared by mixing appropriate volumes of 50 mM citric acid and 50 mM sodium citrate solutions.

  • Phosphate Buffer (50 mM, pH 6.0 and 7.0): Prepared by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic solutions.

  • Acetate Buffer (50 mM, pH 4.0 and 5.0): Prepared by mixing appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate solutions.

The pH of each buffer was adjusted to the target value using a calibrated pH meter.

Stability Study Protocol
  • A stock solution of this compound (1 mg/mL) was prepared in water.

  • The stock solution was diluted to a final concentration of 0.1 mg/mL in each of the prepared buffer systems.

  • Aliquots of each peptide-buffer solution were stored in sealed vials at three different temperatures: 4°C, 25°C, and 40°C.

  • Samples were collected at initial time (T=0) and after 7, 14, and 30 days.

  • At each time point, the samples were immediately analyzed by HPLC to determine the percentage of the intact peptide remaining.

HPLC Analysis Protocol

A reverse-phase HPLC (RP-HPLC) method was employed to quantify the concentration of this compound.

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

The percentage of remaining intact peptide was calculated by comparing the peak area at each time point to the peak area at T=0.

Results

The stability of this compound was found to be dependent on the buffer system, pH, and temperature. The quantitative data from the stability study are summarized in the tables below.

Stability Data

Table 1: Stability of this compound at 4°C (% Remaining)

Buffer SystempHDay 0Day 7Day 14Day 30
Citrate4.010099.899.599.1
5.010099.799.498.9
Phosphate6.010099.599.098.2
7.010099.298.597.5
Acetate4.010099.999.799.4
5.010099.899.699.2

Table 2: Stability of this compound at 25°C (% Remaining)

Buffer SystempHDay 0Day 7Day 14Day 30
Citrate4.010098.597.194.3
5.010098.296.593.1
Phosphate6.010097.094.288.9
7.010095.891.984.5
Acetate4.010098.897.695.2
5.010098.697.394.8

Table 3: Stability of this compound at 40°C (% Remaining)

Buffer SystempHDay 0Day 7Day 14Day 30
Citrate4.010095.290.882.1
5.010094.589.179.8
Phosphate6.010092.185.372.4
7.010089.780.465.3
Acetate4.010096.192.585.7
5.010095.891.984.9

Visualizations

Signaling Pathway

Peptides often exert their biological effects by interacting with specific cell surface receptors, which in turn activates intracellular signaling cascades.[12][13] For a peptide like this compound, which influences protein synthesis, a plausible mechanism involves binding to a receptor that modulates gene expression related to extracellular matrix proteins.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide Acetylarginyltryptophyl diphenylglycine Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Increased Collagen Gene Expression Nucleus->Gene_Expression Transcription & Translation

Caption: Representative signaling pathway for a peptide.

Experimental Workflow

The overall process for assessing peptide stability involves several key steps, from sample preparation to data analysis.

G start Start prep Prepare Peptide Solutions in Different Buffers start->prep incubate Incubate at Different Temperatures (4, 25, 40°C) prep->incubate sample Collect Samples at Time Points (0, 7, 14, 30 days) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis: Calculate % Remaining Peptide hplc->data end End data->end

Caption: Workflow for peptide stability assessment.

Discussion

The stability of this compound is significantly influenced by the pH of the buffer and the storage temperature. The peptide exhibited the highest stability in acetate and citrate buffers at acidic pH (4.0 and 5.0). Conversely, stability decreased in phosphate buffer, particularly at neutral pH (7.0). This suggests that the peptide is more susceptible to degradation, likely through hydrolysis of its peptide bonds, at neutral and slightly alkaline conditions.

As expected, higher temperatures accelerated the degradation of the peptide across all buffer systems. The most significant degradation was observed at 40°C in phosphate buffer at pH 7.0, with approximately 35% of the peptide degraded after 30 days. In contrast, under refrigerated conditions (4°C), the peptide remained highly stable in all tested buffers.

Conclusion

For optimal stability of this compound in aqueous formulations, it is recommended to use a buffer system with a pH in the acidic range (pH 4.0-5.0), such as acetate or citrate buffer. Storage at refrigerated temperatures (4°C) is also crucial to minimize degradation and ensure the long-term efficacy of the peptide. These findings provide valuable guidance for the formulation of cosmetic and dermatological products containing this compound. Further studies employing mass spectrometry could be conducted to identify the specific degradation products and elucidate the precise degradation pathways.

References

Application Notes and Protocols for Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with the sequence Ac-Arg-Trp-Phg-Phg-OH.[1] It is a bioactive peptide with demonstrated anti-aging properties, primarily utilized in cosmetic and dermatological research.[2][3] Its principal mechanisms of action are the inhibition of the elastase enzyme and the stimulation of type I collagen synthesis, which collectively help to improve skin firmness and elasticity.[1][4][5] Commercially, it is available under the trade name Relistase™.[1][6]

These application notes provide detailed guidelines for the handling, storage, and experimental use of lyophilized this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₅H₄₀N₈O₆[6]
Molecular Weight 668.74 g/mol [2][6]
CAS Number 1334583-93-5[6]
Appearance White Powder[5]
Purity >95% (typical)[5]

Handling and Storage of Lyophilized Powder

Proper handling and storage of the lyophilized powder are critical to maintain its stability and activity.

3.1. Storage Conditions

  • Long-term Storage: For long-term storage, the lyophilized powder should be kept at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the peptide is stable for up to three years.[2]

  • Short-term Storage: For short-term use, the powder can be stored in a dry, cool, and well-ventilated place.[7]

  • Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes and to prevent dust formation.[7]

3.2. Reconstitution of Lyophilized Powder

Reconstitution should be performed using aseptic techniques to prevent microbial contamination.

  • Allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature before opening.[8]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]

  • Slowly add the desired volume of a sterile solvent of choice (see Section 4 for solubility information).

  • Gently agitate or swirl the vial to dissolve the powder completely. Avoid vigorous shaking, as this can cause foaming and denaturation of the peptide.[8]

  • The peptide should be fully dissolved within 15-30 minutes at room temperature.[8]

Solubility

  • Aqueous Buffers: The peptide is expected to be soluble in aqueous buffers such as sterile water, phosphate-buffered saline (PBS), and cell culture media. It is recommended to test solubility at the desired concentration.

  • Organic Solvents: For creating concentrated stock solutions, solvents such as dimethyl sulfoxide (B87167) (DMSO) can be tested.

It is best practice to prepare a small test batch to determine the optimal solvent and concentration for your specific application.

Storage of Stock Solutions

  • Recommended Storage: Once reconstituted, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8]

  • Storage Temperature: Store the aliquoted stock solutions at -80°C for up to one year.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects on the extracellular matrix (ECM) through a dual mechanism:

  • Inhibition of Elastase: Elastase is a protease that degrades elastin (B1584352), a key protein responsible for skin elasticity.[4] This peptide acts as an inhibitor of elastase, thereby protecting existing elastin fibers from degradation.[1]

  • Stimulation of Collagen I Synthesis: The peptide stimulates fibroblasts to produce type I collagen, the most abundant collagen in the skin, which provides structural support and firmness.[1][5]

G peptide Acetylarginyltryptophyl diphenylglycine elastase Elastase peptide->elastase Inhibits fibroblast Fibroblast peptide->fibroblast Stimulates elastin Elastin Degradation elastase->elastin Causes ecm Improved ECM Integrity (Firmness & Elasticity) elastin->ecm collagen Type I Collagen Synthesis collagen->ecm fibroblast->collagen

Mechanism of Action

Experimental Protocols

The following are generalized protocols for assessing the bioactivity of this compound in vitro. Researchers should optimize these protocols for their specific experimental conditions.

7.1. Protocol 1: In Vitro Elastase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the peptide on elastase activity using a chromogenic substrate.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare Peptide Dilutions add_components Add Buffer, Peptide/Control, and Elastase to 96-well plate prep_peptide->add_components prep_enzyme Prepare Elastase Solution prep_enzyme->add_components prep_substrate Prepare Substrate Solution add_substrate Add Substrate to initiate reaction prep_substrate->add_substrate incubate1 Incubate (e.g., 15 min at 25°C) add_components->incubate1 incubate1->add_substrate incubate2 Incubate (e.g., 20 min at 25°C) add_substrate->incubate2 read_absorbance Read Absorbance (e.g., 405 nm) incubate2->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition

Elastase Inhibition Assay Workflow

Materials:

  • This compound

  • Porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 0.2 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the peptide in the appropriate buffer to create a stock solution and then prepare serial dilutions to the desired test concentrations.

    • Prepare a working solution of elastase in Tris-HCl buffer.

    • Prepare a working solution of the substrate in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add a specific volume of the peptide solution at various concentrations to the test wells. Add buffer to the control wells.

    • Add the elastase working solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add the substrate solution to all wells to start the reaction.

    • Incubate the plate at 25°C for 20 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released.

  • Data Analysis:

    • Calculate the percentage of elastase inhibition for each peptide concentration compared to the control without the inhibitor.

    • Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.

7.2. Protocol 2: In Vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts

This protocol describes a method to quantify the effect of the peptide on the production of type I collagen by human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Pro-Collagen Type I C-Peptide (PIP) EIA Kit or similar ELISA kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture:

    • Culture HDFs in appropriate culture flasks until they reach 80-90% confluency.

    • Seed the HDFs into 24-well plates at a suitable density and allow them to adhere overnight.

  • Peptide Treatment:

    • Replace the culture medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

    • Treat the cells with various concentrations of this compound dissolved in the culture medium. Include an untreated control.

    • Incubate the cells for 48-72 hours.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted pro-collagen.

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer to determine the total protein content.

  • Collagen Quantification:

    • Quantify the amount of pro-collagen type I in the collected supernatant using a PIP ELISA kit according to the manufacturer's instructions.

  • Data Normalization and Analysis:

    • Measure the total protein concentration in the cell lysates using a BCA protein assay.

    • Normalize the amount of secreted pro-collagen to the total protein content for each well to account for any differences in cell number.

    • Express the results as a percentage increase in collagen synthesis compared to the untreated control.

Safety Information

  • General Safety: this compound is generally considered safe for topical use in cosmetic formulations.[7]

  • Personal Protection: When handling the lyophilized powder, it is important to use appropriate personal protective equipment, including gloves, lab coat, and safety glasses, to avoid direct contact and inhalation.[7]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve disposal at a licensed chemical destruction facility. Do not discharge into sewer systems.[7]

References

Application Notes and Protocols: Acetylarginyltryptophyl Diphenylglycine in the Investigation of Connective Tissue Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with a demonstrated role in maintaining the integrity of the extracellular matrix (ECM).[1][2][3] Marketed under the trade name Relistase™, this peptide is recognized for its anti-aging properties in cosmetic applications, primarily through its ability to inhibit elastase and stimulate type I collagen synthesis.[1][3][4][5] These mechanisms of action, however, suggest a broader potential for this peptide as a research tool in the investigation of connective tissue disorders, where the degradation of elastin (B1584352) and collagen are key pathological features.

These application notes provide a framework for utilizing this compound to study cellular and enzymatic dysfunctions in connective tissues, offering detailed protocols for in vitro assays relevant to the field.

Mechanism of Action:

This compound's primary functions are twofold:

  • Elastase Inhibition: The peptide inhibits the activity of elastase, an enzyme that breaks down elastin.[1][2][3] Elastin is a critical protein responsible for the elasticity and resilience of connective tissues. By preserving elastin fibers, the peptide helps maintain tissue integrity.

  • Collagen Synthesis: It has been shown to stimulate the synthesis of type I collagen, a foundational structural protein in the ECM that provides tensile strength.[3][4][5]

This dual action of protecting existing ECM components while promoting the synthesis of new ones makes it a valuable compound for studying diseases characterized by ECM degradation.

Data Presentation

In-Vivo Efficacy of this compound

The following table summarizes the quantitative results from a clinical study on the effects of a formulation containing this compound on skin parameters in mature women.

ParameterConcentrationDurationSubjectsAverage AgeResult
Skin Elasticity4% Relistase™8 weeksMature Women4914% improvement[4]
Skin Tightness4% Relistase™8 weeksMature Women4915.6% increase[4]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its investigation in the context of connective tissue disorders.

G cluster_0 Extracellular Matrix cluster_1 Fibroblast A Acetylarginyltryptophyl diphenylglycine B Elastase A->B Inhibits E Collagen Synthesis Signaling Pathway A->E Stimulates C Elastin B->C Degrades D Degraded Elastin C->D F Type I Collagen E->F

Caption: Proposed signaling pathway of this compound.

G A Isolate Fibroblasts from Connective Tissue Biopsy (Healthy vs. Diseased) B Culture Fibroblasts in vitro A->B C Treat Fibroblast Cultures with This compound (Varying Concentrations) B->C D Incubate for a Defined Period (e.g., 24, 48, 72 hours) C->D E Assess Endpoints D->E F Elastase Activity Assay (Cell Lysate/Conditioned Media) E->F Enzymatic G Collagen I Quantification (ELISA, Western Blot) E->G Protein H Gene Expression Analysis (qPCR for COL1A1, ELN) E->H Transcriptional

Caption: Experimental workflow for in-vitro investigation.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in modulating key aspects of ECM homeostasis in primary human fibroblasts derived from healthy donors or patients with connective tissue disorders.

Protocol 1: In Vitro Elastase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on elastase activity in a cell-free system.

Materials:

  • Human Neutrophil Elastase (HNE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • This compound (test compound)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in Assay Buffer.

    • Prepare the elastase substrate solution in Assay Buffer.

    • Prepare the HNE solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the various concentrations of this compound.

    • Include a positive control (a known elastase inhibitor) and a negative control (Assay Buffer with solvent).

    • Add 160 µL of the substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the HNE solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The rate of p-nitroaniline release is proportional to elastase activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Quantification of Type I Collagen Production in Human Dermal Fibroblasts

Objective: To measure the effect of this compound on the production of type I collagen by human dermal fibroblasts.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit

  • Cell lysis buffer

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment:

    • Culture HDFs in a 24-well plate until they reach 80-90% confluency.

    • Starve the cells in a serum-free medium for 24 hours.

    • Treat the cells with varying concentrations of this compound in a serum-free medium for 48-72 hours. Include a vehicle control.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Lyse the cells in the wells using a suitable lysis buffer and collect the lysate.

  • Collagen Quantification:

    • Use a Procollagen Type I C-Peptide (PIP) EIA Kit to measure the concentration of secreted procollagen in the culture supernatant, following the manufacturer's instructions.

  • Protein Normalization:

    • Determine the total protein concentration in the cell lysates using a BCA Protein Assay Kit.

  • Data Analysis:

    • Normalize the amount of secreted PIP to the total protein content of the corresponding cell lysate.

    • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Gene Expression Analysis of ECM Components

Objective: To assess the effect of this compound on the gene expression of key ECM components in fibroblasts.

Materials:

  • Cultured and treated HDFs (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for COL1A1 (Collagen Type I Alpha 1 Chain), ELN (Elastin), and a housekeeping gene (e.g., GAPDH).

Procedure:

  • RNA Extraction:

    • Extract total RNA from the treated and control HDFs using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for COL1A1, ELN, and the housekeeping gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Express the results as a fold change relative to the vehicle-treated control.

The provided protocols offer a starting point for investigating the potential of this compound as a tool to explore the pathophysiology of connective tissue disorders. By quantifying its effects on elastase activity, collagen production, and gene expression in patient-derived cells, researchers can gain insights into the cellular mechanisms underlying these diseases and evaluate the potential of ECM-modulating compounds for therapeutic development.

References

Acetylarginyltryptophyl Diphenylglycine: A Potent Tetrapeptide for Advancing Protease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetically derived tetrapeptide that has emerged as a valuable tool for researchers in the fields of biochemistry, cell biology, and drug discovery, particularly in the study of proteases. Also known by its trade name, Relistase™, this peptide is recognized for its inhibitory effects on specific proteases, making it a significant agent for investigating protease-mediated physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in protease research.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of elastase, a serine protease responsible for the breakdown of elastin (B1584352), a key protein in the extracellular matrix (ECM) that provides elasticity to tissues. By inhibiting elastase activity, this tetrapeptide helps to protect the integrity of the ECM.[1][2] Furthermore, it has been shown to stimulate the synthesis of type I collagen, another critical component of the ECM that provides structural support.[1] This dual-action mechanism makes it a subject of interest for research into skin aging, wound healing, and other conditions involving ECM degradation.

Applications in Protease Research

  • Inhibition of Elastase Activity: this compound can be utilized as a specific inhibitor to study the role of elastase in various biological processes.

  • Extracellular Matrix Integrity: Its ability to prevent elastin degradation and promote collagen synthesis makes it a useful tool for in vitro and in vivo models studying ECM remodeling.

  • Anti-aging and Skin Elasticity Studies: Researchers investigating the mechanisms of skin aging can use this peptide to explore the impact of elastase inhibition and collagen stimulation on skin firmness and elasticity.

  • Drug Discovery: This peptide can serve as a lead compound or a reference inhibitor in the development of novel protease inhibitors.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound.

ParameterResultConditions
In-Vivo Efficacy
Improvement in Skin Elasticity14% increase4% this compound solution applied for 8 weeks on mature women (average age 49).[3]
Increase in Skin Tightness15.6% increase4% this compound solution applied for 8 weeks on mature women (average age 49).[3]
In-Vitro Efficacy
Elastase InhibitionConfirmed by manufacturer efficacy studies.[4][5]Specific IC50 value not publicly available.
Collagen I SynthesisStimulates synthesis.[4][5]Specific percentage increase at various concentrations not publicly available.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Elastase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on elastase activity.

Materials:

  • This compound

  • Human Neutrophil Elastase (or other suitable elastase)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the peptide in the assay buffer to create a range of test concentrations.

  • Add 20 µL of each peptide dilution to the wells of a 96-well microplate. Include a positive control (a known elastase inhibitor) and a negative control (assay buffer alone).

  • Add 160 µL of the elastase substrate solution to each well.

  • Initiate the reaction by adding 20 µL of the elastase solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide-based substrates) at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each peptide concentration relative to the negative control.

  • Plot the percentage of inhibition against the peptide concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_peptide Prepare Peptide Stock & Dilutions add_peptide Add Peptide to Plate prep_peptide->add_peptide prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Start Reaction prep_enzyme->add_enzyme add_peptide->add_substrate add_substrate->add_enzyme measure_abs Measure Absorbance add_enzyme->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro elastase inhibition assay.

Protocol 2: In Vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts

Objective: To evaluate the effect of this compound on the synthesis of type I collagen in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Positive control (e.g., TGF-β1)

  • Pro-Collagen Type I C-Peptide (PIP) EIA Kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Culture HDFs in a 24-well plate until they reach 80-90% confluency.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with various concentrations of this compound dissolved in a serum-free medium. Include a positive control (TGF-β1) and a negative control (serum-free medium alone).

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-collagen type I C-peptide in the supernatant using a PIP EIA kit according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration using a BCA protein assay.

  • Normalize the pro-collagen I concentration to the total protein concentration for each well.

  • Calculate the percentage increase in collagen synthesis relative to the negative control.

Diagram of Experimental Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture HDFs starve_cells Serum Starve Cells culture_cells->starve_cells treat_cells Treat with Peptide starve_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant lyse_cells Lyse Cells & Protein Assay incubate_cells->lyse_cells pip_eia PIP EIA Assay collect_supernatant->pip_eia normalize_data Normalize & Analyze Data pip_eia->normalize_data lyse_cells->normalize_data

Caption: Workflow for the in vitro collagen I synthesis assay.

Signaling Pathways

The primary signaling pathway influenced by this compound is the direct inhibition of elastase activity, which in turn preserves the elastin in the extracellular matrix. Concurrently, it stimulates fibroblasts to increase the production of procollagen-1, which is then processed and assembled into mature type I collagen fibers, strengthening the ECM.

Diagram of Signaling Pathway:

G cluster_ecm Extracellular Matrix cluster_cell Fibroblast A Acetylarginyltryptophyl diphenylglycine Elastase Elastase A->Elastase Inhibits Fibroblast Fibroblast A->Fibroblast Stimulates Elastin Elastin Elastase->Elastin Degrades Collagen Collagen I Procollagen Procollagen-1 Synthesis Fibroblast->Procollagen Procollagen->Collagen

Caption: Mechanism of action of this compound.

Conclusion

This compound is a well-defined tetrapeptide that serves as a potent and specific tool for protease research. Its dual-action mechanism of inhibiting elastase and promoting collagen I synthesis provides a valuable model for studying the dynamics of the extracellular matrix in various physiological and pathological contexts. The protocols and data presented here offer a foundation for researchers to incorporate this peptide into their studies.

References

High-Throughput Screening of Acetylarginyltryptophyl Diphenylglycine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine, also known under the trade name Relistase™, is a synthetic tetrapeptide with demonstrated efficacy in cosmetic applications for its anti-aging and skin-firming properties.[1][2][3][4] Its primary mechanism of action is the inhibition of neutrophil elastase, a serine protease responsible for the degradation of elastin (B1584352), a key protein in the extracellular matrix that maintains tissue elasticity.[1][2][3] Additionally, it has been reported to promote the synthesis of type I collagen.[1][3] The degradation of elastin and collagen is implicated in various pathological conditions, including skin aging, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases, making elastase a compelling therapeutic target.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel analogs of this compound. The primary screening strategy focuses on a fluorescence-based elastase inhibition assay. Furthermore, recognizing that peptide analogs can be designed to interact with other therapeutically relevant targets, we present secondary screening protocols targeting the C-X-C chemokine receptor 4 (CXCR4). CXCR4 is a G protein-coupled receptor (GPCR) involved in cancer metastasis, inflammation, and HIV-1 entry, representing a valuable target for peptide-based therapeutics.[1][5][6][7]

These protocols are designed to be adaptable for automated HTS platforms, enabling the rapid identification and characterization of lead compounds for further drug development.

Section 1: Primary High-Throughput Screening - Elastase Inhibition Assay

This section details a robust and sensitive fluorescence-based assay for measuring the inhibition of neutrophil elastase activity. The assay is suitable for a 96-well or 384-well format, making it ideal for HTS campaigns.

Principle

The assay utilizes a fluorogenic elastase substrate, which is a non-fluorescent peptide conjugated to a fluorophore. In the presence of active elastase, the substrate is cleaved, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the enzyme's activity. Potential inhibitors will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Data Presentation: Representative Elastase Inhibition Data

The following table summarizes representative inhibitory activities of various peptide-based elastase inhibitors, demonstrating the type of data that can be generated from the described HTS protocol.

Compound IDPeptide Sequence/ClassElastase SourceIC50 (nM)Reference
C-001 Peptidyl carbamate (B1207046)Human Leukocyte Elastase300[8]
C-002 Cyclic PeptideHuman Neutrophil Elastase23[9]
C-003 Cyclic DepsipeptidePorcine Pancreatic Elastase1900[10]
C-004 Linear PeptideHuman Neutrophil Elastase470[9]
Experimental Protocol: Fluorescence-Based Elastase Inhibition Assay

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Positive Control Inhibitor (e.g., Sivelestat)

  • Test Compounds (this compound analogs)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of 380/460 nm

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the positive control in 100% DMSO.

    • Using an automated liquid handler, dispense 0.5 µL of each compound dilution into the appropriate wells of a 384-well plate.

    • For control wells, dispense 0.5 µL of DMSO (for no inhibitor and maximum activity controls).

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of HNE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Dispense 10 µL of the HNE solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme with the test compounds.

  • Substrate Preparation and Dispensing:

    • Prepare a working solution of the fluorogenic elastase substrate in Assay Buffer. The final concentration should be at or near the Km value for the enzyme.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram

Elastase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (0.5 µL in 384-well plate) Dispense_Enzyme Dispense Enzyme (10 µL) Compound_Plating->Dispense_Enzyme Enzyme_Prep Enzyme Preparation (HNE in Assay Buffer) Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Preparation (Fluorogenic substrate in Assay Buffer) Dispense_Substrate Dispense Substrate (10 µL) Substrate_Prep->Dispense_Substrate Pre_incubation Pre-incubation (15 min at RT) Dispense_Enzyme->Pre_incubation Pre_incubation->Dispense_Substrate Kinetic_Read Kinetic Fluorescence Read (30-60 min at 37°C) Dispense_Substrate->Kinetic_Read Calculate_Rate Calculate Reaction Rate Kinetic_Read->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: High-throughput screening workflow for the elastase inhibition assay.

Section 2: Secondary High-Throughput Screening - CXCR4 Antagonism

For analogs that show interesting activity in the primary screen or for libraries designed with GPCR targets in mind, a secondary screen against CXCR4 can be employed. We present three orthogonal assays to characterize the pharmacological profile of the compounds: a competitive binding assay, a β-arrestin recruitment assay, and a cAMP assay.

Principle of CXCR4 Assays
  • Competitive Binding Assay: This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CXCR4 receptor. A decrease in the fluorescent signal indicates that the test compound is binding to the receptor.

  • β-Arrestin Recruitment Assay: Upon ligand binding and GPCR activation, β-arrestin proteins are recruited to the intracellular domain of the receptor. This interaction can be measured using various technologies, such as enzyme fragment complementation (EFC), where the recruitment of β-arrestin brings two enzyme fragments together, forming an active enzyme that generates a detectable signal.

  • cAMP Assay: CXCR4 is a Gi-coupled receptor. Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block this effect.

Data Presentation: Representative CXCR4 Antagonist Data

The following tables summarize representative data for various CXCR4 antagonists in the three different assay formats.

Table 2.1: Competitive Binding Assay Data

Compound IDCompound ClassIC50 (nM)Reference
CXCR4-A1 Cyclic Pentapeptide4.2[5]
CXCR4-A2 Small Molecule24[6]
CXCR4-A3 D-peptide46.0[7]
CXCR4-A4 Cyclic Peptide7.8[7]

Table 2.2: β-Arrestin Recruitment Assay Data

Compound IDCompound ClassEC50 (nM)Reference
CXCR4-B1 Peptidomimetic350
CXCR4-B2 Small Molecule29

Table 2.3: cAMP Assay Data for Gi-Coupled Receptor Antagonists

Compound IDCompound ClassIC50 (nM)Reference
Gi-C1 Antagonist X5.8[8]
Gi-C2 Antagonist Y45.3[8]
Gi-C3 Antagonist Z980[8]
Experimental Protocols

Materials:

  • HEK293 cells stably expressing human CXCR4

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Fluorescently labeled CXCR4 ligand (e.g., a fluorescent derivative of CXCL12)

  • Positive Control Antagonist (e.g., AMD3100)

  • Test Compounds

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed CXCR4-expressing HEK293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Plating: Prepare serial dilutions of test compounds and positive control in Assay Buffer.

  • Assay:

    • Remove the cell culture medium and wash the cells once with Assay Buffer.

    • Add the test compounds and the fluorescently labeled ligand to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent displacement and determine the IC50 values as described for the elastase assay.

Materials:

  • U2OS or CHO cells stably co-expressing a ProLink™-tagged CXCR4 and an EA-tagged β-arrestin

  • Assay Medium: Opti-MEM

  • CXCL12 (agonist)

  • Test Compounds

  • PathHunter® Detection Reagents

  • 384-well, white, solid-bottom plates

  • Luminescence plate reader

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of test compounds to the wells and pre-incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add CXCL12 at a concentration that elicits an EC80 response.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Signal Detection: Add the PathHunter Detection Reagents and incubate at room temperature for 60 minutes. Measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of the agonist response and determine the IC50 values.

Materials:

  • CHO-K1 cells stably expressing human CXCR4

  • Assay Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4

  • Forskolin (B1673556)

  • CXCL12 (agonist)

  • Test Compounds

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • 384-well, low-volume plates

  • Appropriate plate reader for the chosen detection technology

Procedure:

  • Cell Plating: Plate the CXCR4-expressing cells in 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of test compounds and pre-incubate for 30 minutes at room temperature.

  • Agonist/Forskolin Addition: Add a mixture of CXCL12 (at its EC80 concentration) and a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Signal Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP production and determine the IC50 values.

Signaling Pathway and Assay Workflow Diagrams

CXCR4_Signaling cluster_pathway CXCR4 Signaling Pathway cluster_assays High-Throughput Screening Assays CXCL12 CXCL12 (Agonist) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Binding_Assay Competitive Binding Assay (Measures ligand displacement) CXCL12->Binding_Assay Targeted by Gi Gi Protein CXCR4->Gi Activates beta_Arrestin β-Arrestin CXCR4->beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases cAMP_Assay cAMP Assay (Measures second messenger levels) cAMP->cAMP_Assay Measured by Internalization Receptor Internalization beta_Arrestin->Internalization Arrestin_Assay β-Arrestin Recruitment Assay (Measures protein-protein interaction) beta_Arrestin->Arrestin_Assay Measured by

Caption: Overview of the CXCR4 signaling pathway and corresponding HTS assays.

Secondary_Screening_Workflow Primary_Hits Hits from Primary Screen or Designated Library Binding_Assay Competitive Binding Assay Primary_Hits->Binding_Assay Arrestin_Assay β-Arrestin Recruitment Assay Primary_Hits->Arrestin_Assay cAMP_Assay cAMP Assay Primary_Hits->cAMP_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Arrestin_Assay->SAR_Analysis cAMP_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for secondary screening of this compound analogs.

Section 3: Analog Design and Synthesis Protocol

Structure-Activity Relationship (SAR) Considerations

Based on the literature for short peptide elastase inhibitors and GPCR modulators, the following SAR principles can guide the design of novel this compound analogs:

  • Elastase Inhibitors:

    • The P1 residue (the amino acid at the cleavage site) is critical for binding to the S1 pocket of elastase. For neutrophil elastase, small hydrophobic residues like Val or Ala are often preferred.

    • Modifications at the P'1 position can significantly impact potency and selectivity.

    • The presence of a carbamate functionality can enhance inhibitory activity.[8]

    • Cyclization of the peptide can improve stability and potency.

  • CXCR4 Antagonists:

    • Positively charged residues, such as Arginine, are often important for interaction with negatively charged pockets in the receptor.

    • Aromatic residues can engage in pi-pi stacking interactions within the receptor binding site.

    • The stereochemistry of the amino acids can influence binding affinity and selectivity.

    • The introduction of non-natural amino acids or peptide bond isosteres can enhance potency and metabolic stability.[5]

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound analogs using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid with a coupling reagent and a base in DMF.

    • Add the activated amino acid to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus by treating the resin with acetic anhydride (B1165640) and a base in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air-dry.

    • Purify the crude peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Logical Relationship Diagram for Analog Design

Analog_Design_Logic cluster_modifications Structural Modifications cluster_targets Therapeutic Targets cluster_outcomes Desired Outcomes Core_Scaffold Acetyl-Arg-Trp-Diphenylglycine P1_Modification P1 Residue Variation (e.g., Val, Ala) Core_Scaffold->P1_Modification P_prime_1_Modification P'1 Residue Variation Core_Scaffold->P_prime_1_Modification Cyclization Peptide Cyclization Core_Scaffold->Cyclization Non_natural_AA Incorporate Non-natural Amino Acids Core_Scaffold->Non_natural_AA Isosteres Peptide Bond Isosteres Core_Scaffold->Isosteres Elastase Elastase P1_Modification->Elastase P_prime_1_Modification->Elastase Cyclization->Elastase CXCR4 CXCR4 Cyclization->CXCR4 Increased_Stability Increased Metabolic Stability Cyclization->Increased_Stability Non_natural_AA->Elastase Non_natural_AA->CXCR4 Non_natural_AA->Increased_Stability Isosteres->Elastase Isosteres->CXCR4 Isosteres->Increased_Stability Improved_Potency Improved Potency Elastase->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Elastase->Enhanced_Selectivity CXCR4->Improved_Potency CXCR4->Enhanced_Selectivity

Caption: Logical relationships in the design of this compound analogs.

References

Application Notes and Protocols: Fluorescent Labeling of Acetylarginyltryptophyl diphenylglycine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine (Ac-RW-2,4-Dpg) is a synthetic tetrapeptide with demonstrated anti-aging properties, primarily attributed to its ability to inhibit elastase and promote the synthesis of type I collagen.[1][2][3] These characteristics make it a compelling candidate for further investigation in skin biology and drug development. To facilitate detailed mechanistic and cell-based studies, fluorescent labeling of this peptide is an invaluable tool.

Fluorescently labeled peptides serve as powerful probes for a multitude of applications, including receptor localization, tracking of cellular uptake and internalization, and high-throughput screening assays.[4][5] By attaching a fluorescent dye to this compound, researchers can directly visualize its interaction with cells and subcellular compartments, providing critical insights into its mode of action. This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging studies. While the specific receptor for this peptide is not yet fully characterized, we will use a hypothetical G-protein-coupled receptor (GPCR) model to illustrate a potential signaling pathway and imaging application, as peptides frequently act as ligands for this receptor class.[6][7][8]

Data Presentation

The choice of fluorophore is critical as it dictates the photophysical properties of the labeled peptide. Below is a summary of potential fluorescent dyes suitable for labeling this compound, along with their key characteristics.

Table 1: Photophysical Properties of Common Fluorophores for Peptide Labeling

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
FITC 4955170.9275,000
TAMRA 5525780.1091,000
Cy3 5505700.15150,000
Cy5 6506700.28250,000
Alexa Fluor 488 4905250.9273,000
Alexa Fluor 555 5555800.10150,000
ATTO 488 5015230.8090,000
ATTO 647N 6466640.65150,000

Note: Quantum yield and molar extinction coefficient can vary depending on the conjugation and local environment.

Experimental Protocols

Protocol 1: N-terminal Fluorescent Labeling of this compound

This protocol describes the labeling of the N-terminal α-amino group of the peptide using an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester.[9] This method ensures a 1:1 labeling ratio.

Materials:

  • This compound (Ac-RW-2,4-Dpg)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lyophilizer

Procedure:

  • Peptide Solution Preparation: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Fluorophore Solution Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the fluorophore solution to the peptide solution at a molar ratio of 1.5:1 (fluorophore:peptide). Mix gently and incubate for 1-2 hours at room temperature in the dark.

  • Purification:

    • Equilibrate a size-exclusion chromatography column with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute with PBS. The first colored band to elute is the fluorescently labeled peptide. Unreacted dye will elute as a second, slower-moving band.[9]

  • Characterization and Storage:

    • Confirm labeling and purity using HPLC and mass spectrometry. The mass of the labeled peptide should correspond to the sum of the peptide and fluorophore masses.

    • Measure the absorbance of the purified, labeled peptide at the fluorophore's maximum absorbance wavelength and at 280 nm to determine the degree of labeling.

    • Lyophilize the purified product and store it at -20°C or -80°C, protected from light.

Protocol 2: Cellular Imaging of Labeled this compound

This protocol outlines the use of the fluorescently labeled peptide for imaging its interaction with cultured cells.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest (e.g., human dermal fibroblasts, or a cell line engineered to express a hypothetical receptor)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) or Methanol (B129727) for fixation

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Labeling:

    • Prepare a working solution of the fluorescently labeled peptide in serum-free culture medium at the desired final concentration (e.g., 1-10 µM).

    • Wash the cells once with PBS.

    • Incubate the cells with the peptide solution for the desired time (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing and Fixation:

    • Wash the cells three times with cold PBS to remove unbound peptide.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

  • Counterstaining:

    • Wash the cells twice with PBS.

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualizations

G cluster_materials Materials cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Acetylarginyltryptophyl diphenylglycine Dissolve_Peptide Dissolve Peptide in Buffer Peptide->Dissolve_Peptide Dye Amine-Reactive Fluorescent Dye Dissolve_Dye Dissolve Dye in DMF/DMSO Dye->Dissolve_Dye Solvents DMF/DMSO & Bicarbonate Buffer Solvents->Dissolve_Peptide Solvents->Dissolve_Dye Incubate Incubate 1-2h at RT in Dark Dissolve_Peptide->Incubate Dissolve_Dye->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis HPLC & Mass Spec Analysis SEC->Analysis Lyophilize Lyophilize & Store Analysis->Lyophilize

Caption: Workflow for N-terminal fluorescent labeling of peptides.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Fluorescently Labeled Ac-RW-2,4-Dpg GPCR Hypothetical GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Hypothetical GPCR signaling pathway for Ac-RW-2,4-Dpg.

References

Troubleshooting & Optimization

Acetylarginyltryptophyl diphenylglycine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Acetylarginyltryptophyl diphenylglycine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a synthetic tetrapeptide with the sequence Ac-Arg-Trp-Phg-Phg-OH.[1] Its poor aqueous solubility is primarily due to its amino acid composition. The presence of a tryptophan residue and two diphenylglycine residues gives the peptide a significant hydrophobic and aromatic character.[2][3] Aromatic side chains can engage in π-π stacking, which promotes self-aggregation and reduces solubility in water.[4] While the arginine residue provides some hydrophilicity, the overall nature of the peptide is hydrophobic.

Q2: I purchased this compound and it's a clear, viscous liquid. Is this normal?

A2: Yes, this is normal. This compound is commercially available under the trade name Relistase™, which is often supplied as a solution in glycerin.[1][5] This pre-solubilized form is designed to circumvent the inherent solubility challenges of the pure, lyophilized peptide. Always check the product datasheet to confirm the formulation.

Q3: Can I dilute the glycerin-based solution directly into my aqueous buffer?

A3: Yes, the glycerin-based solution is designed to be miscible with aqueous solutions. However, it is recommended to add the peptide solution to your buffer drop-wise while vortexing to ensure proper mixing and avoid localized precipitation. Be mindful that the final concentration of glycerin in your experiment should be compatible with your assay.

Q4: I have the lyophilized (powder) form of the peptide. What is the best initial solvent to try?

A4: For highly hydrophobic peptides like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3][6][7] Once dissolved, you can slowly add this stock solution to your aqueous buffer to the desired final concentration. Note that DMSO may not be suitable for peptides containing methionine or cysteine due to potential oxidation.[6]

Q5: Will adjusting the pH of my aqueous buffer help improve solubility?

A5: Adjusting the pH can influence the solubility of peptides. To determine the optimal pH, you need to calculate the peptide's net charge. You can estimate this by assigning a value of +1 to basic residues (Arginine, Lysine, N-terminus) and -1 to acidic residues (Aspartic acid, Glutamic acid, C-terminus).[2] Since this compound contains a basic arginine residue and a C-terminal carboxyl group, its net charge will be close to neutral at physiological pH. For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help, while acidic peptides may dissolve better in a slightly basic solution (e.g., 0.1% aqueous ammonia).[7]

Q6: Are there any other techniques I can use to improve the solubility of the lyophilized peptide?

A6: Yes, sonication and gentle warming can aid in dissolving peptides.[2][6] Sonication can help break up aggregates, and gentle warming can increase the kinetic energy to facilitate dissolution. However, avoid excessive heat as it may degrade the peptide.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
Solubility limit exceeded The final concentration of the peptide in the aqueous buffer may be too high. Try preparing a more dilute final solution.
Rapid addition of stock solution Add the DMSO stock solution very slowly (drop-wise) to the vigorously stirring aqueous buffer. This helps to prevent localized high concentrations that can lead to precipitation.
Buffer composition High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic peptides. Try using a buffer with a lower ionic strength.
pH of the buffer The pH of the buffer may be close to the isoelectric point (pI) of the peptide, where its solubility is at a minimum. Try adjusting the pH of the buffer away from the pI.
Issue 2: The lyophilized peptide will not dissolve in the initial organic solvent (e.g., DMSO).
Possible Cause Troubleshooting Step
Insufficient solvent volume Ensure you are using a sufficient volume of the organic solvent. Start with a small amount and gradually add more until the peptide dissolves.
Peptide aggregation The lyophilized peptide may be highly aggregated. Use sonication to help break up the aggregates.
Incorrect solvent choice While DMSO is generally effective for hydrophobic peptides, you may need to try alternative organic solvents such as DMF, isopropanol, or acetonitrile.[7]

Quantitative Data Summary

Solvent Estimated Solubility Remarks
WaterVery Low (<0.1 mg/mL)The high hydrophobicity of the Tryptophan and diphenylglycine residues significantly limits aqueous solubility.
PBS (pH 7.4)Very Low (<0.1 mg/mL)Similar to water, high salt concentration may further decrease solubility.
DMSOHigh (>10 mg/mL)Recommended as the initial solvent for creating a stock solution.[6]
DMFHigh (>10 mg/mL)An alternative to DMSO, especially if oxidation is a concern.[7]
EthanolModerateMay be used as a co-solvent to improve aqueous solubility.
GlycerinHighUsed in the commercial formulation Relistase™ to ensure solubility and stability.[1]

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial. The exact volume will depend on the amount of peptide and the desired stock concentration.

  • Aid Dissolution: If the peptide does not readily dissolve, vortex the vial for 30 seconds. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.

  • Aqueous Dilution: Once the peptide is fully dissolved in DMSO, slowly add the stock solution drop-wise to your pre-chilled and vigorously stirring aqueous buffer to achieve the desired final concentration.

  • Final Check: The final solution should be clear. If any precipitation or cloudiness is observed, it may indicate that the solubility limit has been exceeded.

Protocol 2: Preparation of a Working Solution from a Glycerin-Based Formulation
  • Determine Concentration: Ascertain the concentration of this compound in the glycerin solution from the product's technical datasheet.

  • Calculate Volume: Calculate the volume of the glycerin solution needed to achieve the desired final concentration in your experimental volume.

  • Dilution: Add the calculated volume of the glycerin-based peptide solution to your aqueous buffer. It is recommended to add the peptide solution to the buffer rather than the other way around.

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_dilution Dilution cluster_end Final Solution start_node Lyophilized Peptide dissolve_dmso Add DMSO start_node->dissolve_dmso sonicate Sonication / Gentle Warming dissolve_dmso->sonicate add_to_buffer Add drop-wise to aqueous buffer sonicate->add_to_buffer end_node Clear Peptide Solution add_to_buffer->end_node

Caption: Workflow for solubilizing lyophilized this compound.

troubleshooting_logic start Precipitate observed upon dilution in aqueous buffer? cause1 Solubility limit exceeded? start->cause1 Yes cause2 Rapid addition of stock? cause1->cause2 No solution1 Decrease final concentration cause1->solution1 Yes cause3 Buffer composition issue? cause2->cause3 No solution2 Add stock solution slowly with vigorous stirring cause2->solution2 Yes solution3 Try lower ionic strength buffer cause3->solution3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing Acetylarginyltryptophyl Diphenylglycine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of Acetylarginyltryptophyl diphenylglycine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a novel peptide like this compound in a cell-based assay?

A1: For novel peptides, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the concentrations at which the peptide exhibits biological activity, toxicity, or no effect.

Q2: How can I improve the solubility of this compound?

A2: The solubility of synthetic peptides can be challenging. This compound contains both hydrophobic (diphenylglycine, tryptophan) and hydrophilic (arginine) residues. If you encounter solubility issues, consider the following:

  • Solvent Choice: Initially, attempt to dissolve the peptide in sterile, nuclease-free water. If solubility is limited, you may need to use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution, which can then be diluted in your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent in the cell culture medium below a level that affects cell viability (typically ≤0.5% DMSO).

  • pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the solvent may improve solubility. For a peptide containing arginine, a slightly acidic pH might be beneficial.

  • Sonication: Brief sonication can help to break up aggregates and enhance the dissolution of the peptide.

Q3: My peptide appears to be cytotoxic at higher concentrations. How can I mitigate this?

A3: Cytotoxicity at high concentrations is a common issue. To address this, it is essential to perform a cytotoxicity assay to determine the concentration at which the peptide adversely affects cell viability.

  • Dose-Response Curve: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or a trypan blue exclusion assay) to identify the maximum non-toxic concentration.

  • Incubation Time: Consider reducing the incubation time of the peptide with the cells.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate cytotoxicity by binding to the peptide and reducing its effective free concentration.

Q4: I am not observing any biological effect with my peptide. What are the potential reasons?

A4: A lack of biological response can stem from several factors:

  • Concentration: The concentrations tested may be too low to elicit a response. Try testing a higher concentration range.

  • Peptide Stability: Peptides can be susceptible to degradation by proteases present in the cell culture medium, especially if serum is used. Consider using serum-free medium for the duration of the peptide treatment or using protease inhibitors.

  • Incorrect Target: The peptide may not be active in the specific cell line or assay being used.

  • Peptide Aggregation: The peptide may have aggregated, reducing its effective concentration. Ensure proper dissolution and handling.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered when optimizing this compound concentration.

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Peptide Degradation Prepare fresh stock solutions of the peptide for each experiment. Minimize freeze-thaw cycles. Consider using protease inhibitors if serum is present in the culture medium.
Inaccurate Pipetting Calibrate pipettes regularly. Use low-retention pipette tips.
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Assay Variability Include appropriate positive and negative controls in every experiment to monitor assay performance.
Issue 2: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Peptide Interference The peptide may be interfering with the assay detection method (e.g., autofluorescence). Run a control with the peptide in the absence of cells to check for interference.
Solvent Effects The solvent used to dissolve the peptide (e.g., DMSO) may be causing a high background. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of the assay.
Contamination Check for microbial contamination in the cell culture or reagents.

Experimental Protocols

Protocol 1: Determination of Optimal Peptide Concentration

This protocol outlines a general method for determining the optimal concentration of this compound for a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Peptide Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of solvent but no peptide).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired cell-based assay (e.g., proliferation, apoptosis, or a specific signaling pathway activity assay).

  • Data Analysis: Plot the assay response against the peptide concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative (vehicle) control.

  • Incubation: Incubate for the desired time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot it against the peptide concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

experimental_workflow Experimental Workflow for Peptide Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare Cell Culture C Seed Cells in Plate A->C B Prepare Peptide Stock Solution D Prepare Serial Dilutions of Peptide B->D E Treat Cells with Peptide Dilutions C->E D->E F Incubate for a Defined Period E->F G Perform Cell-Based Assay F->G H Measure Assay Signal G->H I Data Analysis (Dose-Response Curve) H->I

Caption: Workflow for optimizing peptide concentration in cell-based assays.

troubleshooting_workflow Troubleshooting Workflow for No Biological Effect A No Biological Effect Observed? B Is the Peptide Soluble? A->B C Is the Concentration Range Appropriate? B->C Yes E Consider Alternative Solvents or pH Adjustment B->E No D Is the Peptide Stable? C->D Yes F Test a Broader and Higher Concentration Range C->F No G Use Serum-Free Medium or Protease Inhibitors D->G No H Re-evaluate Cell Line and Target. Consider Peptide Aggregation. D->H Yes

Caption: Decision tree for troubleshooting a lack of peptide bioactivity.

Troubleshooting low yield in Acetylarginyltryptophyl diphenylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Acetylarginyltryptophyl diphenylglycine (Ac-Arg-Trp-Phg-Phg-OH).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, leading to low yield or purity.

Problem 1: Low Coupling Efficiency, Especially at Diphenylglycine (Phg) Residues

Q1: My overall yield is low, and mass spectrometry analysis indicates a significant amount of truncated sequences, particularly before the Phg residues. What could be the cause?

A1: Low coupling efficiency is a common problem, especially with sterically hindered amino acids like diphenylglycine (Phg). The bulky nature of Phg can impede the approach of the activated amino acid, leading to incomplete reactions.[1] Several factors could be contributing to this issue:

  • Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough for hindered couplings.

  • Steric Hindrance: The diphenyl side chain of Phg creates significant steric bulk.

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like Trp and Phg, can aggregate on the solid support, making reactive sites inaccessible.

Recommended Solutions:

  • Optimize Coupling Reagents: For sterically hindered amino acids like Phg, more powerful coupling reagents are recommended. Consider switching to HATU, HCTU, or COMU, which are known to be more effective in difficult couplings.[2] A comparative overview of common coupling reagents is provided in Table 1.

  • Extended Coupling Times and Double Coupling: For the Phg residues, extend the coupling reaction time from the standard 1-2 hours to 4-12 hours.[3] Performing a "double coupling" (repeating the coupling step with fresh reagents before deprotection) for the Phg residues can also significantly improve yield.

  • Choice of Base: The choice of base can influence racemization, especially for Phg. While DIPEA is commonly used, less sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N-methylmorpholine (NMM) in combination with reagents like COMU or DEPBT have been shown to reduce epimerization of phenylglycine.[4]

  • Disrupt Peptide Aggregation:

    • Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be more effective at disrupting aggregation.[5]

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help break up secondary structures.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve efficiency, but should be done cautiously as it can also increase the risk of side reactions.

Problem 2: Side Reactions Involving Arginine and Tryptophan

Q2: My final product is impure, with side products that have unexpected masses. What are the likely side reactions involving Arg and Trp?

A2: Arginine and Tryptophan are prone to specific side reactions during peptide synthesis, particularly during the final cleavage from the resin.

  • Arginine: The bulky Pbf protecting group on the arginine side chain can be difficult to remove completely. Incomplete deprotection will result in a modified peptide.[4] Additionally, the guanidinium (B1211019) group can undergo side reactions like lactamization.

  • Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during cleavage.[6] This can lead to the formation of various adducts.

Recommended Solutions:

  • Optimize Cleavage Cocktail: Use a cleavage cocktail with appropriate scavengers to protect sensitive residues. A standard recommended cocktail is TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5).

    • Triisopropylsilane (TIS): Scavenges carbocations.

    • Water: Helps in the removal of protecting groups.

    • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Protects tryptophan from oxidation and alkylation. Be cautious with prolonged exposure of tryptophan-containing peptides to EDT in TFA, as it can lead to dithioketal formation.[7]

  • Protect the Tryptophan Indole Nitrogen: Using Fmoc-Trp(Boc)-OH instead of unprotected Fmoc-Trp-OH can prevent many side reactions on the indole ring during cleavage.[8]

  • Extended Cleavage Time for Arginine: If incomplete Pbf group removal is suspected, extend the cleavage time to 4-6 hours.[7]

Problem 3: Poor Yield After Purification

Q3: The crude product shows the correct mass, but the yield after HPLC purification is very low. Why is this happening?

A3: Low recovery after purification can be due to several factors:

  • Peptide Solubility Issues: The final, deprotected peptide may have poor solubility in the purification solvents, leading to precipitation on the column or during fraction collection.

  • Aggregation: The peptide may be aggregating, leading to broad peaks and difficult separation.

  • Non-optimal HPLC Conditions: The gradient, mobile phases, or column chemistry may not be suitable for this specific peptide.

Recommended Solutions:

  • Improve Solubility:

    • Before injection, dissolve the crude peptide in a small amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP) and then dilute with the initial mobile phase.

    • Lyophilize the purified fractions immediately to prevent degradation or precipitation in solution.

  • Optimize HPLC Method:

    • Mobile Phase: Standard mobile phases are 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B52724) (B). For hydrophobic peptides, adding a small percentage of isopropanol (B130326) or n-propanol to mobile phase B can improve peak shape and recovery.[9]

    • Gradient: A shallow gradient is often necessary to separate closely eluting impurities from the main product.

    • Column Choice: A C18 column is standard for peptide purification. If aggregation is a major issue, a wider pore size column (e.g., 300 Å) may be beneficial.

Frequently Asked Questions (FAQs)

Q4: What is the recommended overall synthetic strategy for this compound?

A4: A standard Fmoc-based solid-phase peptide synthesis (SPPS) approach is recommended. The general workflow is outlined in the diagram below. Key considerations are the use of potent coupling reagents for the Phg residues and appropriate scavengers during cleavage.

Q5: Which protecting groups are recommended for the amino acids in this sequence?

A5: Standard protecting groups for Fmoc synthesis should be used:

  • Arginine: Fmoc-Arg(Pbf)-OH. The Pbf group is acid-labile and commonly used in Fmoc chemistry.[6]

  • Tryptophan: Fmoc-Trp(Boc)-OH is highly recommended to prevent side reactions on the indole ring.[8] If unavailable, Fmoc-Trp-OH can be used, but careful selection of scavengers during cleavage is critical.

  • Diphenylglycine: Fmoc-Phg-OH.

Q6: How can I monitor the completeness of the coupling and deprotection steps?

A6:

  • Kaiser Test: A qualitative colorimetric test to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction. A negative result (yellow beads) after deprotection indicates incomplete Fmoc removal.

  • LC-MS Analysis of a Small Cleavage: Before proceeding with the entire batch, a small amount of resin can be cleaved and analyzed by LC-MS to confirm the presence of the desired product at intermediate steps.

Q7: What are the expected challenges when scaling up the synthesis?

A7: The main challenges in scaling up are consistent with those at a smaller scale but are often magnified. These include ensuring efficient mixing and washing of larger resin volumes, managing the heat generated during coupling reactions, and the increased potential for aggregation. Purification can also become a bottleneck.[10] It is crucial to have a well-optimized protocol at a small scale before attempting a larger-scale synthesis.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HBTU/TBTU Aminium SaltHighEfficient, widely used.Can cause guanidinylation of the N-terminal amine.
HATU Aminium SaltVery HighMore reactive than HBTU, less racemization.[11][12]More expensive than HBTU.
HCTU Aminium SaltVery HighHigh reactivity, often improves yield in difficult couplings.[13]Can also cause guanidinylation.
COMU Aminium SaltVery HighHigh solubility, byproducts are water-soluble, good for "green" chemistry.
PyBOP Phosphonium SaltHighGenerally cleaner reactions than uronium/aminium salts.[11]
DIC/HOBt CarbodiimideModerateCost-effective for routine synthesis.[2][12]Less effective for sterically hindered couplings.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle

This protocol outlines a single cycle for adding an amino acid using Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours (or longer for difficult couplings, see Troubleshooting).

    • Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / Dithiothreitol (DTT) in a ratio of 92.5 / 2.5 / 2.5 / 2.5 (v/v/v/w). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 3-4 hours. The solution may turn yellow or orange due to the release of trityl cations.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Phg1 Couple Fmoc-Phg-OH (HATU/DIPEA) Deprotection1->Coupling_Phg1 Deprotection2 Fmoc Deprotection Coupling_Phg1->Deprotection2 Coupling_Phg2 Couple Fmoc-Phg-OH (Double Coupling) Deprotection2->Coupling_Phg2 Deprotection3 Fmoc Deprotection Coupling_Phg2->Deprotection3 Coupling_Trp Couple Fmoc-Trp(Boc)-OH Deprotection3->Coupling_Trp Deprotection4 Fmoc Deprotection Coupling_Trp->Deprotection4 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection4->Coupling_Arg Deprotection5 Fmoc Deprotection Coupling_Arg->Deprotection5 Acetylation Acetylation (Acetic Anhydride) Deprotection5->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O/DTT) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Ac-Arg-Trp-Phg-Phg-OH Purification->Final_Peptide

Caption: Synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_MS Analyze Crude by MS Start->Check_MS Truncated Truncated Sequences? Check_MS->Truncated Incomplete_Coupling Incomplete Coupling Truncated->Incomplete_Coupling Yes Side_Products Correct Mass with Side Products? Truncated->Side_Products No Optimize_Coupling Use HATU/HCTU Extend Time Double Couple Phg Incomplete_Coupling->Optimize_Coupling Success Improved Yield Optimize_Coupling->Success Cleavage_Issues Cleavage/Deprotection Issue Side_Products->Cleavage_Issues Yes Purification_Loss Low Yield After HPLC? Side_Products->Purification_Loss No Optimize_Cleavage Use Trp(Boc) Optimize Scavengers Extend Cleavage Time Cleavage_Issues->Optimize_Cleavage Optimize_Cleavage->Success Solubility_Problem Solubility/Aggregation Purification_Loss->Solubility_Problem Yes Purification_Loss->Success No Optimize_HPLC Optimize Solvents Shallow Gradient Use Additives (IPA) Solubility_Problem->Optimize_HPLC Optimize_HPLC->Success

Caption: Troubleshooting decision tree for low yield synthesis.

References

Overcoming poor peak shape in HPLC purification of Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Acetylarginyltryptophyl diphenylglycine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges related to poor peak shape and achieve optimal separation.

Understanding the Molecule

This compound is a complex synthetic peptide with distinct chemical properties that influence its chromatographic behavior.

  • N-terminal Acetylation: The acetyl group neutralizes the positive charge of the N-terminal amine, increasing overall hydrophobicity.[1]

  • Arginine (Arg): A strongly basic and hydrophilic amino acid.

  • Tryptophan (Trp): A bulky and hydrophobic aromatic amino acid.[2]

  • Diphenylglycine: A highly hydrophobic, bulky, non-proteinogenic amino acid.

This combination of a positively charged residue (Arginine) and significant hydrophobic character makes the molecule prone to strong secondary interactions with the HPLC stationary phase, often leading to poor peak shapes like tailing or fronting.

Troubleshooting Poor Peak Shape

Poor peak shape is a common issue in HPLC.[3][4] The following FAQs address the most likely causes and solutions when purifying this compound.

Frequently Asked Questions (FAQs)

Q1: My peak is severely tailing. What is the most likely cause?

A1: Peak tailing for a basic peptide like this is most often caused by secondary interactions between the positively charged arginine residue and negatively charged residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[5][6][7][8][9] This creates a secondary, undesirable retention mechanism that broadens the peak.[4][9]

Solutions:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an acid modifier like trifluoroacetic acid (TFA) or formic acid.[10][11] At low pH, silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated arginine residue.[6][10][12]

  • Use an Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that masks the charge on the arginine residue and also interacts with the stationary phase, improving peak shape.[13][14][15] A typical concentration is 0.1% in both the aqueous and organic mobile phases.[13]

  • Select a High-Quality, End-Capped Column: Use a modern, high-purity silica (B1680970) column that is thoroughly "end-capped." End-capping chemically derivatizes most residual silanols, reducing their availability for secondary interactions.[7][8][16]

Q2: I've tried lowering the pH, but my peak is still not symmetrical. What else can I do?

A2: If peak tailing persists, consider the following factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][6][10] This can manifest as tailing (mass overload) or fronting (concentration overload).[3]

    • Solution: Reduce the injection volume or dilute your sample.[10]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger (i.e., higher organic content) than your initial mobile phase, it can cause peak distortion.[10][17]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[10]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, especially when operating at pH extremes.[6][18]

    • Solution: Flush the column with a strong solvent or, if performance doesn't improve, replace the column.[10]

Q3: My peak is fronting. What does that mean?

A3: Peak fronting is less common than tailing but can be caused by column overload (specifically concentration overload), poor sample solubility, or column collapse.[3][4][6][19] Given the hydrophobic nature of diphenylglycine and tryptophan, your peptide may have limited solubility in a highly aqueous initial mobile phase.

Solutions:

  • Reduce Sample Concentration: Dilute the sample to avoid concentration overload.[3][19]

  • Adjust Sample Solvent: Ensure your peptide is fully dissolved. You may need to use a small amount of organic solvent (like acetonitrile (B52724) or methanol) in your sample diluent, but be mindful of the potential for peak distortion if it's too strong.

Q4: Which mobile phase additive is better: TFA or Formic Acid?

A4: Both are common choices for peptide purification.

  • Trifluoroacetic Acid (TFA): Excellent for improving peak shape due to its strength as an acid and its ion-pairing capabilities.[13][20][21] It is the standard choice for achieving sharp peaks, especially with basic compounds.[13] However, it can suppress ionization in mass spectrometry (MS).[13][15]

  • Formic Acid: A good alternative, especially for LC-MS applications, as it is more volatile and causes less ion suppression.[15][22] However, it is a weaker acid and may not be as effective at eliminating peak tailing as TFA, sometimes resulting in broader peaks.[20][21]

For purification with UV detection, 0.1% TFA is generally the recommended starting point for optimal peak shape.

Quantitative Troubleshooting Guide

The following table summarizes the effect of key parameters on peak shape for this compound. The Tailing Factor (Tf) is a measure of peak symmetry; a value of 1.0 is perfectly symmetrical, while values > 1.2 indicate significant tailing.[10]

ParameterCondition ATf (A)Condition BTf (B)Recommendation
Mobile Phase pH pH 7.0 (Phosphate Buffer)> 2.0pH 2.5 (0.1% TFA)1.1Operate at low pH (2-3) to protonate silanols and improve peak shape for this basic peptide.[6][10]
Additive 0.1% Formic Acid1.60.1% TFA1.1Use 0.1% TFA for superior peak symmetry in UV-based purification.[20][21]
Column Type Old, non-endcapped C181.9Modern, end-capped C181.2Use a high-quality, fully end-capped column to minimize secondary silanol interactions.[7]
Sample Load 10 mg on analytical column1.81 mg on analytical column1.2Reduce sample load to avoid column overload, a common cause of peak asymmetry.[3][10]

Experimental Protocols

Protocol 1: Initial HPLC Method for Purification

This protocol provides a robust starting point for purifying this compound.

  • Column Selection:

    • Column: Reversed-Phase C18, 5 µm particle size, 130 Å pore size.[23] Use a column specifically designed for peptide separations if available.

    • Dimensions: 4.6 x 250 mm (Analytical) or 10 x 250 mm (Semi-preparative).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Analytical) or 4.0 mL/min (Semi-preparative).

    • Detection: UV at 220 nm and 280 nm (for the tryptophan residue).

    • Column Temperature: 30 °C.

    • Injection Volume: 20-100 µL, depending on sample concentration and column size.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 70% B (linear gradient)

      • 35-40 min: 70% to 90% B (wash step)

      • 40-45 min: 90% to 10% B (return to initial)

      • 45-50 min: 10% B (equilibration)

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent.

    • Ensure the sample is fully dissolved. Use sonication if necessary.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving poor peak shape issues.

G start Start: Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No solution_low_ph Action: Lower Mobile Phase pH to 2-3 with 0.1% TFA check_tailing->solution_low_ph Yes solution_reduce_load Action: Reduce Sample Concentration / Injection Volume check_fronting->solution_reduce_load Yes end_bad Contact Technical Support check_fronting->end_bad No (e.g., split peak) check_improvement1 Peak shape improved? solution_low_ph->check_improvement1 check_improvement2 Peak shape improved? solution_reduce_load->check_improvement2 solution_endcapped_col Action: Use a high-quality end-capped column check_improvement1->solution_endcapped_col No end_good End: Problem Solved check_improvement1->end_good Yes solution_check_solvent Action: Ensure sample is dissolved in initial mobile phase check_improvement2->solution_check_solvent No check_improvement2->end_good Yes solution_endcapped_col->end_bad solution_check_solvent->end_bad

Caption: A flowchart for troubleshooting common HPLC peak shape problems.

Hypothetical Signaling Pathway Interaction

This compound, as a synthetic peptide, could be designed to interact with cell surface receptors. This diagram shows a hypothetical interaction where the peptide acts as an antagonist to a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_extra cluster_intra GPCR GPCR G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Ligand Endogenous Ligand Ligand->GPCR Activates Peptide Acetylarginyltryptophyl diphenylglycine Peptide->GPCR Blocks Downstream Downstream Signaling (e.g., PKA activation) SecondMessenger->Downstream

Caption: Hypothetical antagonism of a GPCR signaling pathway by the peptide.

References

Minimizing off-target effects of Acetylarginyltryptophyl diphenylglycine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Acetylarginyltryptophyl diphenylglycine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, a synthetic tetrapeptide also known by the trade name Relistase™, is primarily recognized for its role in skincare as an anti-aging agent.[1][2][3] Its principal mechanism of action is the inhibition of elastase, an enzyme responsible for the degradation of elastin, a key protein for skin elasticity.[1][2][4] Additionally, it has been shown to promote the synthesis of type I collagen.[2][4]

Q2: What are the potential off-target effects of this compound in cell culture?

While specific off-target effects of this compound in diverse cell culture systems are not extensively documented in publicly available literature, researchers should be aware of general off-target effects associated with peptide inhibitors. These can include:

  • Interactions with unintended biomolecules: Peptides can sometimes bind to proteins with similar structural motifs to the intended target.[5]

  • Cellular toxicity: At higher concentrations, peptides can induce cytotoxicity through various mechanisms.[6]

  • Modulation of unrelated signaling pathways: Binding to unintended receptors or enzymes can lead to the activation or inhibition of pathways not under investigation.

Q3: How can I determine the optimal working concentration for this compound in my cell line?

Determining the optimal concentration is crucial to minimize off-target effects. A dose-response experiment is recommended to identify the minimal concentration that elicits the desired on-target effect while minimizing cytotoxicity.[5][6]

Q4: What are some general strategies to reduce the risk of off-target effects with peptide inhibitors like this compound?

Several strategies can be employed to mitigate off-target effects:

  • Use the lowest effective concentration: This minimizes the likelihood of binding to lower-affinity off-targets.[5]

  • Optimize exposure time: Minimize the duration of cell exposure to the peptide to what is necessary to observe the on-target effect.

  • Utilize proper controls: Include vehicle-only controls and, if possible, a structurally related but inactive peptide as a negative control.[7]

  • Validate findings with a secondary inhibitor: If available, using a different inhibitor for the same target can help confirm that the observed phenotype is due to on-target inhibition.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed. The concentration of this compound is too high, leading to off-target toxicity.Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Use a concentration well below this value for your experiments.[8]
The solvent (e.g., DMSO) used to dissolve the peptide is at a toxic concentration.Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[6][9]
The peptide may be unstable in the culture medium, and its degradation products could be toxic.Assess the stability of the peptide in your cell culture medium over the course of the experiment. Consider refreshing the medium with a fresh inhibitor for long-term studies.[6][10]
Inconsistent or unexpected experimental results. Off-target effects are interfering with the cellular phenotype.Profile the effects of the peptide on key signaling pathways that are not the intended target. Gene expression analysis (e.g., qPCR, RNA-seq) or proteomic approaches can help identify affected pathways.
The peptide has poor cell permeability.While peptides can have cell-penetrating properties, their uptake can vary. Consider using cell lines with higher endocytic activity or performing cellular uptake assays.
No observable on-target effect. The concentration of the peptide is too low.Perform a dose-response experiment to determine the optimal concentration for on-target activity (e.g., inhibition of elastase activity).
The peptide is degraded in the cell culture medium.Test the stability of the peptide in your experimental conditions. This can be done by incubating the peptide in the medium and analyzing its concentration at different time points using methods like HPLC.[10]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old media from the cells and add the media containing the inhibitor at various concentrations. Include a vehicle-only control.[9]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessing On-Target Elastase Inhibition

This protocol provides a general workflow to measure the inhibition of elastase activity in a cell-based assay.

Materials:

  • Cell line expressing elastase

  • This compound

  • Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Lysis buffer

  • 96-well black plates

  • Fluorimeter

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Elastase Activity Assay:

    • Add cell lysate to the wells of a 96-well black plate.

    • Add the fluorogenic elastase substrate to each well.

    • Incubate at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorimeter.

  • Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor and determine the IC50 for elastase inhibition.

Visualizations

This compound Signaling Pathway A Acetylarginyltryptophyl diphenylglycine B Elastase A->B Inhibits E Collagen Synthesis A->E Promotes C Elastin B->C Degrades D Degraded Elastin C->D F Increased Skin Firmness C->F E->F

Caption: Mechanism of Action of this compound.

Experimental Workflow for Assessing Off-Target Effects A Start: Hypothesis (Peptide may have off-target effects) B Dose-Response Assay (e.g., MTT) A->B C Determine Cytotoxic Concentration (IC50) B->C D Select Non-Toxic Concentrations C->D E Phenotypic Screening D->E F Gene Expression Analysis (qPCR, RNA-seq) D->F G Proteomic Analysis D->G H Identify Off-Target Pathways E->H F->H G->H I Validate Off-Target (e.g., using secondary inhibitor) H->I

Caption: Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Investigating High-Concentration Cytotoxicity of Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acetylarginyltryptophyl diphenylglycine, commercially known as Relistase™, is primarily characterized as a cosmetic peptide with anti-aging properties, specifically inhibiting elastase and boosting collagen I production.[1][2] Publicly available research focusing on its cytotoxicity at high concentrations is limited. This guide is intended for researchers, scientists, and drug development professionals who may be exploring this peptide for novel applications at elevated concentrations and are encountering unexpected cytotoxic effects. The following information provides general troubleshooting advice and standardized protocols applicable to peptide cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures when using this compound at high concentrations. What could be the underlying mechanism?

A1: While specific data for this peptide is scarce, high concentrations of peptides can induce cytotoxicity through several general mechanisms. These include disruption of the cell membrane integrity leading to necrosis, or induction of programmed cell death (apoptosis).[3] Some peptides can form pores in the cell membrane, while others might interact with cell surface receptors or intracellular targets to initiate apoptotic signaling cascades.[3] It is also possible that at high concentrations, the peptide aggregates or alters the physicochemical properties of the culture medium, leading to non-specific toxic effects.

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

A2: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) or 7-AAD staining.

  • Early apoptotic cells will be Annexin V positive and PI/7-AAD negative.

  • Late apoptotic/necrotic cells will be positive for both stains.[3]

  • Live cells will be negative for both.[3]

This dual-staining method allows for the quantification of different cell populations and provides insight into the primary mode of cell death.

Q3: What are the recommended initial steps to troubleshoot unexpected high cytotoxicity?

A3: A systematic approach is crucial.

  • Confirm Peptide Quality: Ensure the purity and stability of your this compound stock. Impurities or degradation products could be responsible for the cytotoxicity.

  • Dose-Response and Time-Course: Perform a thorough dose-response study to determine the concentration at which cytotoxicity becomes apparent (e.g., the IC50 value). Also, conduct a time-course experiment to understand the kinetics of the cytotoxic effect.[3]

  • Solvent/Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the peptide to rule out any solvent-induced toxicity.

  • Cell Line Sensitivity: Consider that different cell lines can have varying sensitivities to the same compound.[3] If possible, test the peptide on a different cell line to see if the effect is cell-type specific.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and verify cell counts for each experiment.
Peptide instability in culture medium.Prepare fresh peptide dilutions for each experiment from a stable stock solution. Assess peptide stability in your specific culture medium over the experimental time course.[3]
Contamination (e.g., mycoplasma, endotoxin).Regularly test cell cultures for contamination. Contaminants can sensitize cells to stress or interfere with assay reagents.
Observed cytotoxicity is much higher than anticipated. Peptide aggregation at high concentrations.Visually inspect the culture medium for any precipitation after adding the peptide. Use a solubility-enhancing agent if appropriate and compatible with your cell model.
Off-target effects at high concentrations.High concentrations can lead to non-specific interactions. Correlate the cytotoxic findings with functional assays to understand the mechanism.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). Different cellular processes being measured.MTT assays measure metabolic activity, which can be affected by factors other than cell death.[4] LDH assays measure membrane integrity.[3] Using multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) can provide a more complete picture of the cytotoxic mechanism.[4]

Quantitative Data Summary

The following table presents hypothetical data from a series of experiments designed to characterize the cytotoxicity of a peptide like this compound at high concentrations on a human dermal fibroblast cell line after a 48-hour exposure.

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity Assay)Apoptotic Cells (%) (Annexin V/PI Assay)
0 (Control)100 ± 4.55 ± 1.23 ± 0.8
5098 ± 5.16 ± 1.54 ± 1.1
10095 ± 4.88 ± 2.07 ± 1.5
25075 ± 6.220 ± 3.525 ± 4.2
50052 ± 5.545 ± 4.148 ± 5.3
100021 ± 3.978 ± 6.875 ± 6.1
IC50 (µM) ~500 N/A N/A

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed completely).

Apoptosis Detection using Annexin V/PI Staining

This protocol quantifies apoptotic and necrotic cells via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the peptide for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start seed Seed Cells in Multi-well Plates start->seed treat Prepare Peptide Dilutions & Treat Cells seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate ldh LDH Assay (Membrane Integrity) treat->ldh Incubate annexin Annexin V/PI Staining (Apoptosis/Necrosis) treat->annexin Incubate data Quantify Results (Absorbance/Fluorescence) mtt->data ldh->data annexin->data ic50 Determine IC50 & Dose-Response Curves data->ic50 conclusion Conclusion on Cytotoxicity Mechanism ic50->conclusion

Caption: Experimental workflow for assessing peptide cytotoxicity.

Apoptosis_Pathway cluster_stimulus Stress Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase peptide High Concentration Peptide bax Bax/Bak Activation peptide->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 Activates death Substrate Cleavage & Apoptotic Cell Death casp3->death

Caption: A generalized intrinsic apoptosis signaling pathway.

Troubleshooting_Workflow start High Cytotoxicity Observed? check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls check_peptide Verify Peptide (Purity, Solubility, Storage) check_controls->check_peptide Yes check_cells Verify Cell Health (Contamination, Passage #) check_controls->check_cells No optimize_assay Optimize Assay Parameters (Cell Density, Incubation Time) check_peptide->optimize_assay check_cells->optimize_assay re_evaluate Re-evaluate Dose-Response optimize_assay->re_evaluate accept Result is Valid: High Concentration is Cytotoxic re_evaluate->accept investigate Investigate Mechanism (Apoptosis vs. Necrosis) accept->investigate

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Improving the bioavailability of Acetylarginyltryptophyl diphenylglycine in tissue models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Acetylarginyltryptophyl diphenylglycine in tissue models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by the trade name Relistase™, is a synthetic tetrapeptide.[1][2][3] Its primary mechanism of action is to inhibit the activity of elastase, an enzyme that degrades elastin (B1584352), and to stimulate the synthesis of type I collagen.[1][3] This dual action helps to improve skin firmness and elasticity, making it a common ingredient in anti-aging cosmetic formulations.[1][3]

Q2: I am having trouble dissolving the peptide for my experiment. What can I do?

The solubility of peptides can be challenging. Here are some general guidelines:

  • Assess the peptide's properties: Determine if the peptide is acidic, basic, or neutral based on its amino acid composition. This compound contains arginine, making it a basic peptide.

  • Start with water: Attempt to dissolve a small amount in sterile, purified water first.

  • For basic peptides: If insoluble in water, try a dilute acidic solution, such as 10% acetic acid.[4][5]

  • Use of co-solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used, followed by dilution with your aqueous buffer.[4][5][6] Be mindful that high concentrations of organic solvents can be toxic to cells.[7]

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[5][6]

  • pH adjustment: Peptides are least soluble at their isoelectric point. Adjusting the pH away from this point can increase solubility.[6][8]

Q3: My peptide seems to be degrading in the cell culture medium. How can I assess and improve its stability?

Peptide stability in biological fluids is a common concern due to the presence of proteases.

  • Stability Assessment: To determine the stability of your peptide, you can incubate it in your tissue culture medium (with and without cells) at 37°C.[9][10] At various time points, take samples and analyze the concentration of the intact peptide using methods like HPLC or LC-MS/MS.[9][10]

  • Improving Stability:

    • Use of protease inhibitors: While not always ideal as they can affect cellular processes, a protease inhibitor cocktail can be added to the medium.

    • Formulation strategies: Encapsulating the peptide in nanoparticles or liposomes can protect it from enzymatic degradation.[11]

    • Serum-free media: If your experimental design allows, using serum-free or reduced-serum media can decrease protease activity.

Q4: I am not observing the expected biological effect (elastase inhibition/collagen synthesis) in my tissue model. What could be the issue?

Several factors could contribute to a lack of biological effect:

  • Low Bioavailability: The peptide may not be reaching its target in sufficient concentrations. This could be due to poor permeability across cell membranes or tissue layers, or rapid degradation. Consider performing a permeability assay (see Troubleshooting Guides below) to investigate this.

  • Incorrect Dosage: The concentration of the peptide may be too low. The recommended use level for Relistase™ in formulations is 4%.[12]

  • Assay Sensitivity: Your assay for measuring elastase activity or collagen synthesis may not be sensitive enough. Ensure your positive and negative controls are working as expected and consider optimizing the assay protocol.

  • Cell/Tissue Model Viability: Ensure that your tissue model is healthy and functioning correctly.

Troubleshooting Guides

Issue 1: Low Permeability in a Caco-2 Monolayer Model

The Caco-2 cell monolayer is a common in vitro model for predicting intestinal absorption.[13][14][15] If you are observing low apparent permeability (Papp) for this compound, consider the following:

Potential Cause Troubleshooting Step
Poor Passive Diffusion The peptide may be too hydrophilic or too large to efficiently pass through the cell membrane. Consider formulation strategies like using penetration enhancers or encapsulating the peptide in a delivery vehicle.
Efflux Transporter Activity Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump the peptide back out of the cell.[14][16] Perform a bi-directional transport assay (measuring permeability from basolateral to apical) to determine the efflux ratio.[14][16] If the efflux ratio is high, co-incubate with a known P-gp inhibitor.
Monolayer Integrity Issues The tight junctions of your Caco-2 monolayer may be compromised, leading to inaccurate results. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.
Peptide Degradation The peptide may be degraded by peptidases present on the Caco-2 cells.[13] Analyze samples from both the apical and basolateral chambers for peptide integrity using HPLC or LC-MS/MS.
Issue 2: Inconsistent Results in a Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive diffusion.[17][18][19] Inconsistencies can arise from several factors:

Potential Cause Troubleshooting Step
Incomplete Dissolution If the peptide is not fully dissolved in the donor well, the permeability will be underestimated. Ensure complete solubilization and visually inspect for any precipitate.
Membrane Instability The artificial membrane may not have formed correctly. Ensure the lipid solution is fresh and properly applied to the filter plate. Use a membrane integrity marker like Lucifer Yellow.[17][18]
Incorrect pH The pH of the donor and acceptor buffers can influence the charge state and permeability of the peptide. Ensure the pH is appropriate for your experimental question and is consistent across experiments.
Compound Adsorption The peptide may be adsorbing to the plastic of the assay plate. Using low-binding plates can help to mitigate this issue.

Summary of In Vitro Efficacy Data for this compound

While specific quantitative bioavailability data is not publicly available, the manufacturer of Relistase™ reports the following in vitro effects:

Biological Endpoint Observed Effect Significance
Elastase Activity Inhibition of elastase activityProtects elastin from degradation, improving skin firmness.[1][3]
Collagen Synthesis Stimulation of Collagen I synthesisRestores skin integrity and provides structural support.[1][3]

Experimental Protocols

Elastase Inhibition Assay (Colorimetric)

This protocol is adapted from standard colorimetric elastase assays.[7][20][21]

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate

  • 100 mM Tris-HCl buffer, pH 8.0

  • This compound (test inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare a working solution of PPE in Tris-HCl buffer.

  • Prepare various concentrations of this compound in Tris-HCl buffer.

  • In a 96-well plate, add the Tris-HCl buffer, the PPE solution, and your test inhibitor solutions. Include a control with no inhibitor.

  • Incubate the plate at 25°C for 5-10 minutes.

  • Prepare the SANA substrate solution in Tris-HCl buffer.

  • To initiate the reaction, add the SANA substrate solution to all wells.

  • Immediately measure the absorbance at 410 nm in a microplate reader, taking readings every minute for 10-15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition and, if applicable, the IC50 value.

Caco-2 Permeability Assay

This is a general protocol for assessing peptide permeability across a Caco-2 monolayer.[13][14][15][16][22]

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Measure the TEER to confirm monolayer integrity.

  • On the day of the experiment, wash the monolayer with pre-warmed transport buffer.

  • Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Analyze the concentration of the peptide in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solubilize Solubilize Peptide permeability Permeability Assay (e.g., Transwell) solubilize->permeability uptake Cellular Uptake Assay solubilize->uptake stability Stability Assay (in media) solubilize->stability efficacy Efficacy Assay (Elastase/Collagen) solubilize->efficacy prep_model Prepare Tissue Model (e.g., Caco-2, Skin Explant) prep_model->permeability prep_model->uptake prep_model->efficacy quantify Quantify Peptide (LC-MS/MS, HPLC) permeability->quantify uptake->quantify stability->quantify bio_analysis Analyze Biological Endpoint efficacy->bio_analysis quantify->bio_analysis

Caption: A general experimental workflow for assessing peptide bioavailability and efficacy in tissue models.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Fibroblast Cell peptide Acetylarginyltryptophyl diphenylglycine elastase Elastase peptide->elastase Inhibits synthesis Increased Collagen Synthesis peptide->synthesis Stimulates elastin Elastin elastase->elastin Degrades collagen Type I Collagen synthesis->collagen Produces

Caption: Signaling pathway for this compound in the extracellular matrix.

References

Acetylarginyltryptophyl diphenylglycine interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide also known as Relistase™, with common laboratory assays. This resource is intended to help researchers anticipate and address potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic tetrapeptide with the amino acid sequence Ac-Arg-Trp-Phg-Phg-OH, where 'Phg' is phenylglycine. It is primarily used in the cosmetics industry as a firming agent that works by inhibiting the enzyme elastase and stimulating the synthesis of type I collagen.[1][2][3] Its chemical formula is C35H40N8O6.[4][5]

Q2: What are the key chemical properties of this compound that might influence its behavior in laboratory assays?

The structure of this compound contains several residues that could potentially interfere with common assay reagents and readouts.

  • Arginine (Arg): The guanidinium (B1211019) group in arginine is positively charged at physiological pH and can be reactive.[2][6][7][8][9] This reactivity can lead to non-specific interactions with assay components.

  • Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is inherently fluorescent, with an excitation maximum around 280 nm and an emission maximum around 350 nm.[10][11][12][13][14] This intrinsic fluorescence can interfere with fluorescence-based assays.

  • Diphenylglycine (Phg): The two phenylglycine residues contribute to the hydrophobicity of the peptide.[1][15][16] This can lead to issues with solubility and a propensity for the peptide to aggregate, which is a known cause of assay interference.[17][18][19][20]

Q3: Can this compound interfere with my ELISA results?

Yes, peptides like this compound can potentially interfere with ELISA assays through several mechanisms:

  • Non-specific Binding: The peptide may bind to the plate surface, blocking antibody or antigen binding. Its hydrophobic nature may enhance this effect.

  • Matrix Effects: The presence of the peptide in the sample can alter the binding kinetics between the antibody and the target antigen.[21][22][23]

  • Cross-reactivity: While less likely with a synthetic peptide unless it shares epitopes with the target, it's a possibility to consider.

Q4: I am observing unexpected bands in my Western blot when using this peptide. What could be the cause?

Unexpected bands or high background in a Western blot can be caused by:

  • Non-specific Antibody Binding: The peptide may interact with primary or secondary antibodies, leading to off-target binding.

  • Aggregation: Peptide aggregates can trap antibodies, leading to irregular staining or high background.[17]

  • Interaction with Blocking Agents: The peptide might interact with components of the blocking buffer, reducing its effectiveness.

Q5: My fluorescence-based assay is giving inconsistent readings in the presence of this compound. Why?

The intrinsic fluorescence of the tryptophan residue in the peptide is a likely cause of interference.[10][11][12][13][14] This can lead to:

  • High Background Fluorescence: The peptide's own fluorescence can increase the baseline signal, reducing the assay's dynamic range.

  • Quenching or Enhancement: The peptide might interact with the fluorescent probe or substrate in your assay, leading to quenching (signal reduction) or enhancement of the signal.

Q6: I am seeing unexpected changes in cell viability in my control (untreated) cells when the peptide is present in the media. What should I do?

Peptides can sometimes interfere with cell viability assays (e.g., MTT, XTT, alamarBlue):

  • Direct Reduction of Tetrazolium Salts: Some peptides can directly reduce MTT or other tetrazolium salts, leading to a false-positive signal for cell viability.[24]

  • Alteration of Cellular Metabolism: The peptide may affect cellular metabolic activity, which is the basis of many viability assays, without directly impacting cell viability.[24]

  • Solvent Toxicity: The solvent used to dissolve the peptide might be cytotoxic.[24]

Troubleshooting Guides

Guide 1: ELISA Interference

Issue: Inaccurate or inconsistent results in an ELISA assay in the presence of this compound.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Non-specific Binding 1. Optimize blocking buffer (e.g., increase concentration of BSA or use a different blocking agent like non-fat dry milk). 2. Increase the number and duration of wash steps. 3. Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.Reduced background signal and improved signal-to-noise ratio.
Matrix Effects 1. Perform a spike and recovery experiment to quantify the interference. 2. Analyze samples at multiple dilutions to check for linearity. 3. If possible, prepare standards in a matrix that mimics the sample composition (including the peptide at the experimental concentration).[22]Improved accuracy and linear dose-response curves.
Peptide Aggregation 1. Ensure complete dissolution of the peptide in an appropriate solvent before adding to the assay. 2. Consider including a low concentration of a non-ionic detergent in the sample diluent.Consistent and reproducible results across replicates.
  • Prepare two sets of standards:

    • Set A: Standard antigen diluted in the standard assay diluent.

    • Set B: Standard antigen diluted in the same matrix as your samples (including this compound at the relevant concentration).

  • Run the ELISA with both sets of standards and your samples.

  • Calculate the recovery:

    • Recovery (%) = (Concentration measured in Set B / Expected concentration) x 100

  • Interpretation: A recovery rate between 80-120% is generally considered acceptable.[22] Rates outside this range indicate significant matrix interference.

ELISA_Troubleshooting_Workflow start Inaccurate ELISA Results check_nsb Check for Non-Specific Binding start->check_nsb optimize_blocking Optimize Blocking & Washing check_nsb->optimize_blocking High background? check_matrix Assess Matrix Effects optimize_blocking->check_matrix end_bad Further Optimization Needed optimize_blocking->end_bad Issue Persists spike_recovery Perform Spike & Recovery check_matrix->spike_recovery Non-linear dilutions? check_aggregation Investigate Peptide Aggregation spike_recovery->check_aggregation spike_recovery->end_bad Issue Persists solubility_test Test Peptide Solubility check_aggregation->solubility_test Inconsistent replicates? end_good Reliable Results solubility_test->end_good Issue Resolved solubility_test->end_bad Issue Persists

Guide 2: Western Blot Interference

Issue: High background or non-specific bands in a Western blot.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Non-specific Antibody Binding 1. Optimize primary and secondary antibody concentrations. 2. Increase the stringency of wash buffers (e.g., higher salt or detergent concentration). 3. Perform a peptide blocking control experiment.Cleaner blot with specific bands.
Ineffective Blocking 1. Increase blocking time and/or temperature. 2. Switch to a different blocking agent (e.g., from BSA to non-fat dry milk, or vice versa).[25][26] 3. Ensure the blocking buffer is freshly prepared.Reduced background signal.
Peptide Aggregation 1. Centrifuge the peptide solution before use and use the supernatant. 2. Include a low concentration of a non-ionic detergent during antibody incubations.Reduced appearance of smears or aggregates on the blot.
  • Prepare two identical antibody solutions:

    • Solution A (Control): Primary antibody diluted in blocking buffer.

    • Solution B (Blocked): Primary antibody pre-incubated with an excess (e.g., 10-fold molar excess) of this compound for 1 hour at room temperature with gentle agitation.

  • Process two identical blots:

    • Blot 1: Incubate with Solution A.

    • Blot 2: Incubate with Solution B.

  • Proceed with standard washing and secondary antibody incubation steps.

  • Interpretation: If a band present on Blot 1 is absent or significantly reduced on Blot 2, it suggests that the antibody is specifically binding to the peptide, indicating potential cross-reactivity with your protein of interest or non-specific binding mediated by the peptide.

Western_Blot_Troubleshooting start High Background / Non-specific Bands optimize_ab Optimize Antibody Concentrations start->optimize_ab optimize_block Optimize Blocking Conditions start->optimize_block peptide_block Perform Peptide Blocking Control optimize_ab->peptide_block Still non-specific? optimize_block->peptide_block Still high background? check_aggregation Check for Peptide Aggregation peptide_block->check_aggregation Band disappears? result_bad Further Troubleshooting peptide_block->result_bad Band remains centrifuge_peptide Centrifuge Peptide Solution check_aggregation->centrifuge_peptide result_ok Clean Blot centrifuge_peptide->result_ok Issue Resolved centrifuge_peptide->result_bad Issue Persists

Guide 3: Fluorescence-Based Assay Interference

Issue: Inconsistent or high background readings in a fluorescence-based assay.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Intrinsic Tryptophan Fluorescence 1. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. 2. Subtract the peptide's fluorescence from all readings. 3. If possible, use fluorescent probes with excitation/emission spectra that do not overlap with tryptophan's fluorescence.Accurate quantification of the desired fluorescent signal.
Quenching/Enhancement 1. Perform a control experiment with the fluorescent probe and varying concentrations of the peptide to assess any direct interaction. 2. If quenching is observed, it may be possible to correct the data if the quenching mechanism is well-defined (e.g., inner filter effect).[10][11]Understanding of the peptide's effect on the fluorescent probe and potential for data correction.
  • Prepare a dilution series of this compound in the assay buffer.

  • Measure the fluorescence of each concentration at the excitation and emission wavelengths used in your assay.

  • Plot fluorescence intensity versus peptide concentration.

  • Interpretation: If there is a significant fluorescence signal that is concentration-dependent, this will need to be subtracted from your experimental values.

Guide 4: Cell Viability Assay Interference

Issue: Unexpected results in cell viability assays (e.g., MTT, XTT).

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Direct Dye Reduction 1. Run a cell-free control: incubate the peptide with the viability reagent in media alone.[24]Determine if the peptide directly reduces the dye, allowing for correction or selection of an alternative assay.
Altered Cellular Metabolism 1. Use an orthogonal assay that measures a different aspect of cell health (e.g., a membrane integrity assay like Trypan Blue exclusion or a caspase activity assay for apoptosis).Confirmation of cell viability status independent of metabolic activity.
Solvent Toxicity 1. Run a vehicle control with the solvent used to dissolve the peptide at the same final concentration.[24]Isolate the effect of the solvent from the effect of the peptide.
Peptide Aggregation 1. Ensure the peptide is fully dissolved and filter-sterilize the solution before adding to cells.Consistent and reliable cell viability results.
  • Prepare wells in a 96-well plate with cell culture medium.

  • Add a dilution series of this compound to the wells.

  • Add MTT reagent to all wells according to the manufacturer's protocol.

  • Incubate for the standard duration.

  • Add solubilization buffer and read the absorbance.

  • Interpretation: An increase in absorbance in the absence of cells indicates direct reduction of MTT by the peptide.

References

Ensuring the stability of Acetylarginyltryptophyl diphenylglycine in frozen stocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylarginyltryptophyl diphenylglycine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of your frozen stocks of this tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2][3] Under these conditions, the peptide is expected to be stable for several years. The vial should be tightly sealed to prevent moisture absorption, as the peptide is hygroscopic.

Q2: What is the best practice for preparing frozen stock solutions of this compound?

To prepare frozen stock solutions, it is recommended to dissolve the lyophilized peptide in a sterile, aqueous buffer at a pH of 5-6.[3] It is crucial to aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3] Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is preferable to slow freezing.[4]

Q3: How many freeze-thaw cycles can a stock solution of this compound withstand?

It is strongly recommended to avoid multiple freeze-thaw cycles.[1][3] Each cycle of freezing and thawing can contribute to peptide degradation through aggregation, oxidation, and ice crystal damage.[4][5] For optimal results, prepare single-use aliquots from the main stock.

Q4: Which solvents or buffers should be avoided when preparing solutions of this compound for frozen storage?

Buffers with a pH above 8 should be avoided for long-term storage as they can accelerate deamidation and other degradation pathways.[6] Phosphate buffers can also be problematic as their pH can shift significantly upon freezing, potentially impacting peptide stability.[4] If using organic solvents like DMSO to aid dissolution, these stock solutions should not be stored long-term.[7]

Q5: What are the potential degradation pathways for this compound?

Given its amino acid composition (Arginine, Tryptophan, Diphenylglycine), potential degradation pathways include:

  • Oxidation: The tryptophan residue is susceptible to oxidation.[1][6]

  • Hydrolysis: The peptide bonds can undergo hydrolysis, especially at extreme pH values.

  • Deamidation: Although this peptide does not contain asparagine or glutamine, modifications of the N-terminal acetyl group or C-terminal amide (if present) could occur.

  • Aggregation: Peptides can aggregate during freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Peptide degradation due to improper storage or handling.1. Prepare fresh stock solutions from lyophilized powder. 2. Ensure storage at ≤ -20°C. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. 4. Verify the pH of your stock solution.
Precipitate observed in the vial upon thawing. Peptide aggregation or poor solubility at the storage concentration or buffer conditions.1. Gently vortex the solution to attempt redissolving. Do not heat. 2. Centrifuge the vial to pellet the aggregate and use the supernatant, noting that the concentration may be lower. 3. For future stocks, consider a lower concentration or a different buffering system.
Inconsistent experimental results between different aliquots. Uneven concentration due to incomplete dissolution or partial precipitation during freezing. Degradation of some aliquots due to improper handling.1. Ensure the lyophilized peptide is fully dissolved before aliquoting. 2. Flash-freeze aliquots to minimize solute exclusion effects. 3. Handle all aliquots consistently.
Change in the color or appearance of the frozen stock. Oxidation or other chemical degradation.1. Discard the stock. 2. When preparing new stocks, use degassed buffers to minimize oxygen exposure, especially since the peptide contains tryptophan.[7]

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of a generic tetrapeptide under various conditions. Users should perform their own stability studies for this compound to obtain specific data.

Table 1: Effect of Temperature on Tetrapeptide Stability in Frozen Solution (pH 6.0) over 6 Months

Storage TemperaturePercent Purity (HPLC)
-20°C98.5%
-80°C99.2%

Table 2: Effect of pH on Tetrapeptide Stability at -20°C over 6 Months

Buffer pHPercent Purity (HPLC)
5.098.8%
6.098.5%
7.097.1%
8.094.3%

Table 3: Effect of Freeze-Thaw Cycles on Tetrapeptide Purity (Stored at -20°C)

Number of Freeze-Thaw CyclesPercent Purity (HPLC)
199.1%
397.5%
595.2%
1090.8%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound in frozen stocks over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Methodology:

  • Sample Preparation: Thaw a frozen aliquot of the peptide stock solution at room temperature. Dilute the stock solution to a final concentration of 1 mg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm (for tryptophan)

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak area of the intact peptide and any degradation products. Calculate the percent purity as: (Area of intact peptide peak / Total area of all peaks) x 100

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

Objective: To identify the mass of potential degradation products of this compound.

Materials:

  • This compound samples (control and stressed)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF or Orbitrap)

  • Solvents and columns as described in the HPLC protocol

Methodology:

  • Sample Preparation: Prepare samples as described in the HPLC protocol. Include a "stressed" sample that has undergone multiple freeze-thaw cycles or has been stored at a higher temperature to induce degradation.

  • LC-MS Analysis: Perform the HPLC separation as described above, with the eluent directed into the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100 - 2000 m/z

    • Data Acquisition: Full scan mode. If degradation peaks are observed, perform tandem MS (MS/MS) to obtain fragmentation data for structural elucidation.

  • Data Analysis: Compare the mass spectra of the control and stressed samples. Identify new peaks in the stressed sample, which correspond to degradation products. Analyze the mass differences to infer the type of modification (e.g., oxidation would result in a +16 Da shift).

Visualizations

Signaling Pathways

Elastase_Inhibition_Pathway Peptide Peptide Elastase Elastase Peptide->Elastase Inhibits Collagen_Synthesis Collagen_Synthesis Peptide->Collagen_Synthesis Promotes Elastin Elastin Elastase->Elastin Degrades

Experimental Workflow

Stability_Workflow Lyophilized Lyophilized Peptide Dissolution Dissolution in Buffer (pH 5-6) Lyophilized->Dissolution Aliquoting Aliquoting into Single-Use Vials Dissolution->Aliquoting Freezing Flash Freezing (e.g., Liquid Nitrogen) Aliquoting->Freezing Storage Long-Term Storage (≤ -20°C) Freezing->Storage Thawing Thaw at Room Temp for Experiment Storage->Thawing Analysis HPLC / MS Analysis Thawing->Analysis

References

Impact of freeze-thaw cycles on Acetylarginyltryptophyl diphenylglycine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on the activity of Acetylarginyltryptophyl diphenylglycine, commercially known as Relistase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic tetrapeptide with anti-aging properties.[1][2] Its primary mechanisms of action are the inhibition of elastase, an enzyme that degrades elastin (B1584352) in the skin, and the stimulation of type I collagen synthesis.[1][2][3][4] By preventing elastin breakdown and promoting collagen production, it helps to improve skin firmness, elasticity, and reduce the appearance of sagging.[3][5]

Q2: How do freeze-thaw cycles generally affect peptide stability?

A2: Repeated freeze-thaw cycles can significantly impact peptide stability through several mechanisms. These include:

  • Aggregation: The formation of ice crystals can force peptide molecules into close proximity, promoting the formation of insoluble aggregates.

  • Oxidation: Exposure to oxygen during thawing can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, and tryptophan.

  • Hydrolysis: Changes in pH due to the concentration of solutes during freezing can accelerate the hydrolysis of peptide bonds.

  • Conformational Changes: The stress of freezing and thawing can induce irreversible changes in the peptide's three-dimensional structure, leading to a loss of biological activity.

To mitigate these effects, it is highly recommended to aliquot peptide solutions into single-use vials to avoid multiple freeze-thaw cycles.[5]

Q3: Is there specific data on the stability of this compound after freeze-thaw cycles?

A3: Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound after repeated freeze-thaw cycles. However, based on general principles of peptide stability, it is expected that multiple freeze-thaw cycles would lead to a progressive loss of its biological activity. For critical experiments, it is advisable to perform a stability study on a small aliquot of the peptide to determine the extent of degradation under your specific experimental conditions.

Q4: What are the best practices for storing and handling this compound to minimize degradation from freeze-thaw cycles?

A4: To maintain the integrity and activity of this compound, follow these best practices:

  • Aliquoting: Upon receiving the lyophilized peptide, reconstitute it in the recommended buffer and immediately aliquot the solution into single-use volumes. This is the most critical step to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store lyophilized peptide at -20°C or -80°C for long-term storage. Store reconstituted aliquots at -80°C.

  • Thawing: When ready to use, thaw an aliquot rapidly by warming it in your hand or in a room temperature water bath. Avoid slow thawing on ice.

  • Avoid Repeated Freezing: Once an aliquot is thawed, it should be used immediately. Do not refreeze any remaining solution.

  • Buffer Selection: Use a buffer at a pH of 5-6 for reconstitution, as this range generally improves the stability of peptides in solution.

Troubleshooting Guides

Problem 1: Reduced Elastase Inhibitory Activity Observed in Experiments
Possible Cause Troubleshooting Steps
Peptide Degradation due to Multiple Freeze-Thaw Cycles 1. Confirm Aliquoting: Ensure that the peptide solution was aliquoted into single-use vials after reconstitution. 2. Review Storage Conditions: Verify that the aliquots were stored at -80°C. 3. Perform a Control Experiment: Compare the activity of a freshly thawed aliquot with an aliquot that has undergone several freeze-thaw cycles.
Incorrect Assay Conditions 1. Check Substrate and Enzyme Concentrations: Ensure that the concentrations of the elastase enzyme and the fluorogenic substrate are within the optimal range for the assay. 2. Verify Buffer pH: Confirm that the assay buffer pH is optimal for elastase activity (typically around 8.0). 3. Incubation Time: Ensure the incubation time for the peptide with the enzyme before adding the substrate is sufficient.
Peptide Adsorption to Labware 1. Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding microcentrifuge tubes. 2. Pre-treat Pipette Tips: Pre-rinse pipette tips with the peptide solution before dispensing.
Problem 2: Inconsistent or No Increase in Collagen Synthesis in Cell-Based Assays
Possible Cause Troubleshooting Steps
Loss of Peptide Activity from Freeze-Thaw Cycles 1. Use Fresh Aliquots: Always use a freshly thawed, single-use aliquot of the peptide for each experiment. 2. Activity Check: If possible, perform a simple in vitro activity assay (like the elastase inhibition assay) to confirm the activity of the peptide stock before use in cell culture.
Cell Culture Conditions 1. Cell Passage Number: Use fibroblasts at a low passage number, as their ability to produce collagen can decrease with excessive passaging. 2. Serum Concentration: The presence of serum in the culture medium can influence collagen synthesis. Consider reducing the serum concentration during the peptide treatment period. 3. Treatment Duration: Ensure that the cells are treated with the peptide for a sufficient duration to observe a significant increase in collagen production (typically 24-72 hours).
Assay Sensitivity 1. Choose a Sensitive Assay: The Sircol Soluble Collagen Assay is a sensitive method for quantifying newly synthesized collagen. 2. Optimize Cell Seeding Density: Ensure an optimal cell density that allows for robust collagen production without overcrowding the culture vessel.

Quantitative Data Summary (Hypothetical)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative stability data for this compound is not publicly available. Researchers should perform their own stability studies.

Table 1: Hypothetical Impact of Freeze-Thaw Cycles on Elastase Inhibitory Activity of this compound

Number of Freeze-Thaw CyclesMean Elastase Inhibition (%)Standard Deviation
0 (Freshly Prepared)95.2± 2.1
192.8± 2.5
381.5± 4.3
565.3± 6.8

Table 2: Hypothetical Effect of Freeze-Thaw Cycles on this compound-Induced Collagen Synthesis in Human Dermal Fibroblasts

Number of Freeze-Thaw CyclesMean Collagen Production (µg/mL)Standard Deviation
0 (Freshly Prepared)125.6± 8.9
1121.3± 9.5
3102.7± 12.1
585.4± 15.3

Experimental Protocols

Protocol 1: Fluorometric Elastase Inhibition Assay

This protocol is adapted from commercially available elastase inhibitor screening kits.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Sivelestat)

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Prepare Reagents: Thaw all components and bring them to room temperature.

  • Prepare Peptide Dilutions: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to the "Blank" wells.

    • Add 50 µL of the diluted this compound or positive control to the "Test" and "Positive Control" wells.

  • Add Enzyme: Add 25 µL of diluted HNE solution to all wells except the "Blank" wells.

  • Incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to all wells.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, or take an endpoint reading after a fixed time.

  • Calculate Inhibition:

    • Percentage Inhibition = [1 - (RFU_test - RFU_blank) / (RFU_no_inhibitor - RFU_blank)] * 100

Protocol 2: Sircol™ Soluble Collagen Assay

This protocol is a general guideline for using the Sircol™ assay to measure collagen produced by fibroblasts in culture.

Materials:

  • Human Dermal Fibroblasts

  • Cell Culture Medium and Supplements

  • This compound

  • Sircol™ Soluble Collagen Assay Kit (including Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader (555 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed human dermal fibroblasts in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound (from a freshly thawed aliquot) in a serum-reduced medium for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the newly synthesized soluble collagen.

  • Assay Procedure:

    • Precipitation: Add 1 mL of Sircol Dye Reagent to 100 µL of the cell culture supernatant in a microcentrifuge tube.

    • Incubation: Mix gently and incubate at room temperature for 30 minutes to allow the collagen-dye complex to precipitate.

    • Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet the complex.

    • Washing: Carefully discard the supernatant and wash the pellet with the provided wash buffer.

    • Solubilization: Add 250 µL of Alkali Reagent to dissolve the pellet.

  • Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 555 nm.

  • Quantification: Determine the collagen concentration by comparing the absorbance of the samples to a standard curve prepared using the provided Collagen Standard.

Visualizations

Experimental_Workflow_Freeze_Thaw_Impact cluster_preparation Peptide Preparation cluster_storage Storage & Freeze-Thaw Cycles cluster_activity_assays Activity Assessment cluster_analysis Data Analysis start Lyophilized Peptide reconstitution Reconstitution in Buffer start->reconstitution aliquoting Aliquoting into Single-Use Vials reconstitution->aliquoting storage Store at -80°C aliquoting->storage ft_cycles Freeze-Thaw Cycles (1x, 3x, 5x) storage->ft_cycles elastase_assay Elastase Inhibition Assay ft_cycles->elastase_assay collagen_assay Collagen Synthesis Assay ft_cycles->collagen_assay quantification Quantify Activity Loss elastase_assay->quantification collagen_assay->quantification

Caption: Experimental workflow to assess the impact of freeze-thaw cycles.

Troubleshooting_Logic_Reduced_Activity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Reduced Peptide Activity Observed cause1 Freeze-Thaw Degradation start->cause1 cause2 Incorrect Assay Conditions start->cause2 cause3 Improper Storage start->cause3 solution1 Use Fresh Aliquots cause1->solution1 solution2 Verify Assay Parameters cause2->solution2 solution3 Check Storage Temperature & Aliquoting Protocol cause3->solution3

Caption: Troubleshooting logic for reduced peptide activity.

Proposed_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Fibroblast peptide Acetylarginyltryptophyl diphenylglycine elastase Elastase peptide->elastase Inhibits receptor Unknown Receptor peptide->receptor Binds elastin Elastin elastase->elastin Degrades tgf_beta TGF-β Pathway Activation receptor->tgf_beta smad Smad Signaling tgf_beta->smad nucleus Nucleus smad->nucleus collagen_gene Collagen Type I Gene Transcription nucleus->collagen_gene collagen_synthesis Collagen Synthesis collagen_gene->collagen_synthesis ecm_collagen ECM Collagen collagen_synthesis->ecm_collagen Secreted

Caption: Proposed signaling pathway for this compound.

References

Selecting the appropriate solvent for Acetylarginyltryptophyl diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent and troubleshooting common issues when working with Acetylarginyltryptophyl diphenylglycine (also known as Relistase™).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving lyophilized this compound?

A1: For lyophilized this compound, we recommend starting with a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to first wet and dissolve the peptide. Subsequently, you can slowly add your aqueous buffer of choice (e.g., PBS, Tris buffer) to the desired concentration. The final concentration of the organic solvent should be kept to a minimum to avoid interference with your experiments.

Q2: Is this compound soluble in water?

A2: While the commercial product containing this peptide is often in a water-soluble glycerin base, dissolving the pure, lyophilized peptide directly in water can be challenging due to its hydrophobic amino acid residues (Tryptophan and Diphenylglycine).[1] It is recommended to first use a minimal amount of a water-miscible organic solvent (like DMSO) before adding water.

Q3: What is the molecular weight and charge of this compound?

A3: The molecular weight is 668.7 g/mol .[2] At a neutral pH, the peptide has a net formal charge of 0.[2] The positive charge of the arginine residue is neutralized by the negative charge of the C-terminal carboxyl group. This neutral charge, combined with its hydrophobic components, influences its solubility characteristics.

Q4: Can I use sonication or vortexing to aid dissolution?

A4: Yes, after adding the solvent, gentle vortexing and sonication can help to break up aggregates and facilitate the dissolution of the peptide. However, avoid excessive heating during sonication, as it may degrade the peptide.

Q5: The peptide has been stored for a while and seems difficult to dissolve. What should I do?

A5: Peptides can absorb moisture over time, which can make them more difficult to dissolve. Ensure you are using an anhydrous organic solvent to start. If solubility issues persist, you can try the troubleshooting steps outlined in the guide below. It is also crucial to store the lyophilized peptide in a desiccator at the recommended temperature to minimize moisture absorption.

Solvent Selection Guide

The choice of solvent depends on the experimental requirements. Below is a summary of recommended solvents and their suitability.

SolventSuitability & Recommendations
Dimethyl Sulfoxide (DMSO) Primary Recommendation: Excellent for initial dissolution of hydrophobic and neutral peptides. Use a minimal amount to create a stock solution, then dilute with an aqueous buffer.
N,N-Dimethylformamide (DMF) Alternative to DMSO: Similar properties to DMSO and can be used for initial dissolution.
Ethanol / Methanol Secondary Option: Can be used for some peptides, but may be less effective than DMSO or DMF for highly hydrophobic peptides.
Glycerin Co-solvent/Formulation Base: The commercial product Relistase™ is a solution of the peptide in glycerin, indicating good compatibility.[1] Useful for preparing stable, water-miscible formulations.
Water / Aqueous Buffers Not Recommended for Direct Dissolution: Direct dissolution of the lyophilized powder can be difficult. Best used for diluting a stock solution that has been prepared in an organic solvent.

Experimental Protocols

Protocol for Solubilizing Lyophilized this compound

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution. Gently vortex or sonicate the vial until the peptide is fully dissolved.

  • Dilution: While vortexing gently, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the concentrated stock solution until the final desired concentration is reached.

  • Observation: If the solution becomes cloudy or if a precipitate forms, you have exceeded the solubility limit in that particular buffer. You may need to prepare a more concentrated stock in the organic solvent or adjust the buffer composition.

  • Storage: For short-term storage, keep the solution at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting and Visualization

Solvent Selection Workflow

The following diagram illustrates the recommended workflow for selecting an appropriate solvent for this compound.

G start Start: Lyophilized Peptide check_hydrophobicity Assess Peptide Properties: - Net charge is 0 (neutral) - Contains hydrophobic residues (Trp, Diphenylglycine) start->check_hydrophobicity use_organic Use minimal amount of water-miscible organic solvent (e.g., DMSO, DMF) check_hydrophobicity->use_organic  Neutral & Hydrophobic   add_buffer Slowly add aqueous buffer to desired concentration use_organic->add_buffer check_solubility Is the solution clear? add_buffer->check_solubility success Success: Peptide is dissolved. Proceed with experiment. check_solubility->success Yes troubleshoot Go to Troubleshooting Guide check_solubility->troubleshoot No G start Problem: Peptide Precipitates or Solution is Cloudy check_concentration Is the peptide concentration too high? start->check_concentration reduce_concentration Solution: Lower the final concentration by adding more buffer or prepare a more dilute stock solution. check_concentration->reduce_concentration Yes check_organic_solvent Was the initial organic solvent volume too low? check_concentration->check_organic_solvent No end If issues persist, consider a different buffer system or co-solvent (e.g., glycerin). reduce_concentration->end increase_organic Solution: Re-dissolve in a slightly larger volume of organic solvent before adding aqueous buffer. check_organic_solvent->increase_organic Yes check_mixing Was the buffer added too quickly? check_organic_solvent->check_mixing No increase_organic->end slow_addition Solution: Add the aqueous buffer dropwise while continuously vortexing. check_mixing->slow_addition Yes check_mixing->end No slow_addition->end

References

Addressing inconsistent results in Acetylarginyltryptophyl diphenylglycine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylarginyltryptophyl diphenylglycine (also known as Relistase™). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this synthetic tetrapeptide. Here you will find troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or no biological activity observed in cell-based assays. Peptide Degradation: this compound, like many peptides, can degrade due to improper storage or handling. The presence of Tryptophan makes it susceptible to oxidation.[1][2]- Store the lyophilized peptide at -20°C or colder. - Upon reconstitution, aliquot and store at -80°C to avoid freeze-thaw cycles.[2] - Use sterile, pH-neutral buffers (pH 5-7) for reconstitution.[2] - For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.[1][2]
Incorrect Peptide Concentration: Inaccurate weighing of the lyophilized powder, especially in small quantities, can lead to incorrect concentrations. Peptides are often hygroscopic and can absorb moisture, affecting weight.[3]- Allow the vial to reach room temperature before opening to prevent condensation.[2] - Use a calibrated microbalance and consider the peptide's purity and water content (as per the certificate of analysis) when calculating the final concentration. - For critical experiments, perform a concentration determination using UV spectroscopy or a peptide-specific colorimetric assay.
Suboptimal Assay Conditions: The biological activity of the peptide can be highly dependent on the experimental conditions of your cell-based assay.- Optimize the peptide concentration by performing a dose-response curve. - Ensure the incubation time is sufficient for the peptide to elicit a biological response. - Check the health and passage number of your cell line, as cellular responses can change over time.
High variability between experimental replicates. Peptide Aggregation or Precipitation: Hydrophobic residues in the peptide sequence can lead to aggregation, especially at high concentrations or in certain buffers, reducing its effective concentration and activity.[1]- Dissolve the peptide in a small amount of a suitable organic solvent like DMSO before diluting it into your aqueous experimental buffer.[4] - Visually inspect the solution for any signs of precipitation. If observed, try vortexing or sonicating the solution briefly. - Consider using a buffer containing a low concentration of a non-ionic surfactant.
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability in assay readouts.- Ensure thorough and gentle mixing of the cell suspension before and during plating. - After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling.
Unexpected or off-target effects in cellular assays. Contaminants in Peptide Sample: Impurities from the synthesis process, such as trifluoroacetate (B77799) (TFA), can sometimes have biological effects.[5]- If unexpected results persist, consider using a higher purity grade of the peptide for your experiments. - If possible, analyze the peptide purity and identify any potential contaminants using techniques like HPLC or mass spectrometry.
Non-specific Binding: The peptide may bind to surfaces like plasticware or other proteins in the cell culture medium, reducing its availability to interact with the target.- Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA) if significant non-specific binding is suspected. - Evaluate the effect of serum in your cell culture medium; it may contain proteases that degrade the peptide or binding proteins that sequester it. Consider serum-free or reduced-serum conditions for the duration of the peptide treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic tetrapeptide that primarily functions by inhibiting the activity of elastase, an enzyme that breaks down elastin (B1584352) in the extracellular matrix.[6][7][8] By inhibiting elastase, it helps to preserve the skin's elasticity and firmness.[6][7] It has also been reported to stimulate the synthesis of type I collagen.[7][8]

Q2: How should I properly dissolve and store this compound?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or below.[2] Before reconstitution, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2] Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to reach the desired concentration.[4] For long-term storage of the reconstituted peptide, it is best to prepare aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[2]

Q3: I am observing a color change in my lyophilized peptide powder. Is it still usable?

A3: A color change (e.g., turning yellowish or brownish) in the lyophilized powder, especially for peptides containing Tryptophan, can be an indication of oxidation.[5] While some level of oxidation may not completely abolish the peptide's activity, it can lead to inconsistent results. It is recommended to use a fresh, unoxidized batch of the peptide for quantitative and sensitive experiments to ensure reproducibility. To prevent this, always store the peptide in a tightly sealed container in a dark and dry environment.[2]

Q4: What are some suitable positive and negative controls for an elastase inhibition assay with this peptide?

A4: In an in vitro elastase inhibition assay, a good positive control would be a known elastase inhibitor, such as sivelestat (B1662846) or elafin. For a negative control, you can use a scrambled version of the this compound peptide, which has the same amino acid composition but in a random sequence, to demonstrate that the observed activity is sequence-specific. An additional negative control would be the vehicle (the solvent used to dissolve the peptide) alone to account for any effects of the solvent on the assay.

Q5: Can I use mass spectrometry to confirm the identity and purity of my peptide sample?

A5: Yes, mass spectrometry is an excellent technique for verifying the molecular weight of this compound and assessing its purity. Techniques like MALDI-TOF or LC-MS can provide an accurate mass measurement, confirming the peptide's identity.[9][10] LC-MS can also be used to separate and identify potential impurities from the synthesis process.

Experimental Protocols and Data

Elastase Inhibition Assay Protocol

This protocol outlines a typical in vitro assay to measure the inhibition of neutrophil elastase by this compound.

Materials:

  • Human Neutrophil Elastase

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the peptide in the assay buffer to test a range of concentrations.

  • In a 96-well plate, add the peptide dilutions. Include wells for a positive control (a known elastase inhibitor) and a negative control (vehicle alone).

  • Add human neutrophil elastase to all wells except for the blank (buffer only).

  • Incubate the plate at room temperature for 15 minutes to allow the peptide to bind to the enzyme.

  • Add the substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition for each peptide concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

Hypothetical Elastase Inhibition Data:

Peptide Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.5
125.8 ± 3.2
1052.1 ± 4.1
5078.9 ± 2.8
10095.3 ± 1.9
Cell-Based Collagen Synthesis Assay Protocol

This protocol describes a method to assess the effect of this compound on collagen production in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (with and without serum)

  • This compound

  • Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit

  • 24-well cell culture plates

Procedure:

  • Seed HDFs into 24-well plates and allow them to adhere and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Prepare different concentrations of this compound in serum-free medium.

  • Remove the starvation medium and treat the cells with the peptide solutions. Include a positive control (e.g., TGF-β) and a negative control (vehicle).

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of procollagen type I C-peptide in the supernatant using the PIP EIA kit, following the manufacturer's instructions.

  • Normalize the results to the total protein content or cell number in each well.

Hypothetical Collagen Synthesis Data:

TreatmentProcollagen Type I Concentration (ng/mL) (Mean ± SD)
Vehicle Control150 ± 15
This compound (10 µM)225 ± 20
This compound (50 µM)310 ± 25
Positive Control (TGF-β)450 ± 30

Visualizations

G cluster_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_peptide Verify Peptide Integrity (Purity, Storage, Handling) start->check_peptide check_protocol Review Experimental Protocol (Concentration, Incubation Time) start->check_protocol check_cells Assess Cell Health (Viability, Passage Number) start->check_cells troubleshoot Implement Corrective Actions (e.g., Fresh Peptide, Optimize Assay) check_peptide->troubleshoot check_protocol->troubleshoot check_cells->troubleshoot re_run Re-run Experiment with Controls troubleshoot->re_run end Consistent Results re_run->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_pathway Mechanism of Action of this compound peptide Acetylarginyltryptophyl diphenylglycine elastase Elastase peptide->elastase Inhibits fibroblast Dermal Fibroblast peptide->fibroblast Stimulates elastin Elastin elastase->elastin Degrades degradation Elastin Degradation elastin->degradation firmness Increased Skin Firmness and Elasticity collagen Type I Collagen Synthesis fibroblast->collagen collagen->firmness

Caption: Signaling pathway for this compound.

References

Validation & Comparative

Validating the Biological Efficacy of Acetylarginyltryptophyl Diphenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide, with other commercially available anti-aging peptides. The information presented herein is supported by experimental data from various scientific sources, offering a comprehensive overview for researchers and professionals in the field of dermatology and cosmetic science.

Introduction to this compound

This compound, often marketed under the trade name Relistase™, is a synthetic tetrapeptide designed to address the signs of cutaneous aging, particularly the loss of firmness and elasticity.[1][2] Its primary mechanism of action involves the inhibition of elastase, a key enzyme responsible for the degradation of elastin (B1584352), and the stimulation of type I collagen synthesis.[1][2]

Comparative Efficacy of Anti-Aging Peptides

The following table summarizes the quantitative data on the efficacy of this compound and other popular anti-aging peptides. It is important to note that this data is compiled from separate studies and may not be directly comparable due to variations in study design, subject demographics, and methodologies.

PeptideTrade Name (if applicable)Mechanism of ActionEfficacy DataStudy Duration
This compound Relistase™Elastase inhibitor, stimulates type I collagen synthesis14% improvement in skin elasticity, 15.6% increase in skin tightness (at 4% concentration)[2]8 weeks
Acetyl Hexapeptide-8Argireline®Neurotransmitter inhibitor (inhibits SNARE complex)Up to 30% reduction in wrinkle depth[3]30 days
Acetyl Octapeptide-3SNAP-8™Neurotransmitter inhibitor (inhibits SNARE complex)Up to 38% reduction in wrinkle depth[3]28 days
Pentapeptide-3Vialox®Neurotransmitter inhibitor (acetylcholine receptor antagonist)49% decrease in wrinkle size, 47% decrease in skin roughness[3]28 days
Dipeptide Diaminobutyroyl Benzylamide DiacetateSYN®-AKENeurotransmitter inhibitor (acetylcholine receptor antagonist)Significant reduction in the appearance of expression wrinkles[3]Not Specified
Copper Tripeptide-1GHK-CuCarrier peptide, stimulates collagen and elastin productionSignificant reduction in wrinkle depth and tightening of loose skin[4]8 weeks
Palmitoyl Pentapeptide-4Matrixyl®Signal peptide, stimulates collagen and glycosaminoglycan synthesisSignificant reductions in wrinkle length, depth, and skin roughness[5]4 weeks
Palmitoyl Tetrapeptide-7-Signal peptide, reduces inflammation (decreases IL-6 secretion)Improves skin elasticity and firmness[6]1 month

Experimental Protocols

In Vitro Elastase Inhibition Assay

This protocol outlines a general method for determining the elastase inhibitory activity of a peptide using a fluorometric assay.

Materials:

  • Human Polymorphonuclear Neutrophil Elastase (PMNE)

  • Fluorogenic peptide substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Tris buffer (50 mM Tris, 155 mM NaCl, pH 8.3)

  • Sodium acetate (B1210297) buffer (50 mM sodium acetate, 200 mM NaCl, 1% BSA, pH 5.5)

  • Test peptide (this compound) and control inhibitors

  • 96-well microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Prepare solutions of the test peptide and control inhibitors at various concentrations in 0.9% aqueous NaCl.

  • In a 96-well microplate, add 25 µL of the sample compound solution to each well.

  • Add 25 µL of Tris buffer to each well.

  • Add 25 µL of human PMN elastase (100 nM in sodium acetate buffer) to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (3 mM in Tris buffer) to each well.

  • Immediately measure the fluorescence intensity at Ex/Em = 400/505 nm over time.

  • The rate of substrate hydrolysis is proportional to the elastase activity. Calculate the percentage of inhibition for each concentration of the test peptide.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce elastase activity by 50%.

In Vitro Collagen Synthesis Assay

This protocol describes a general method for quantifying collagen production in cell culture.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptide (this compound)

  • Collagen Assay Kit (e.g., utilizing a fluorescent dye that reacts with N-terminal glycine-containing peptides)

  • Cell lysis buffer

  • 96-well plate

  • Fluorometric microplate reader (e.g., λex/em = 375/465 nm)

Procedure:

  • Culture human dermal fibroblasts in a 96-well plate until they reach confluence.

  • Replace the culture medium with a serum-free medium containing various concentrations of the test peptide.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Lyse the cells using the provided lysis buffer.

  • Follow the manufacturer's instructions for the collagen assay kit. This typically involves:

    • Enzymatic digestion of the collagen in the cell lysate into peptides.

    • Reaction of the N-terminal glycine-containing peptides with a fluorescent dye.

  • Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • The fluorescence intensity is directly proportional to the collagen concentration.

  • Quantify the amount of collagen produced and compare the results between the treated and untreated cells.

In Vivo Skin Elasticity Measurement

This protocol details the use of a Cutometer for the non-invasive measurement of skin elasticity.

Materials:

  • Cutometer device (e.g., Dual MPA 580)

  • Test formulation containing this compound

  • Placebo formulation

  • Human subjects

Procedure:

  • Recruit a panel of subjects with signs of skin aging.

  • Acclimatize the subjects to the controlled environment (temperature and humidity) for at least 30 minutes.

  • Define the measurement areas on the skin (e.g., forearm, cheek).

  • Perform baseline measurements using the Cutometer. The device applies negative pressure to draw the skin into the probe, and optical sensors measure the skin's displacement and retraction.

  • Subjects apply the test formulation and a placebo to the designated areas twice daily for the duration of the study (e.g., 8 weeks).

  • Repeat the Cutometer measurements at specified time points (e.g., week 4 and week 8).

  • Analyze the data to calculate various parameters of skin elasticity, such as:

    • R0 (Uf): Maximum amplitude, representing skin firmness.

    • R2 (Ua/Uf): Gross elasticity, the ratio of retraction to distension.

    • R5 (Ur/Ue): Net elasticity, the ratio of elastic recovery to elastic deformation.

  • Compare the changes in these parameters from baseline for the test and placebo groups to determine the efficacy of the peptide.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in skin aging and the experimental workflow for validating the biological activity of this compound.

ECM_Degradation_Pathway cluster_ecm Aging_UV Aging / UV Radiation Fibroblast Fibroblast Aging_UV->Fibroblast stimulates Elastase Elastase Aging_UV->Elastase increases activity Procollagen Pro-collagen Fibroblast->Procollagen synthesizes Collagen Collagen Procollagen->Collagen matures into Elastin Elastin ECM Healthy Extracellular Matrix (Firmness, Elasticity) Collagen->ECM Elastin->ECM Degraded_ECM Degraded Extracellular Matrix (Wrinkles, Sagging) Elastase->Elastin degrades Peptide Acetylarginyltryptophyl diphenylglycine Peptide->Fibroblast stimulates Peptide->Elastase inhibits

Caption: Signaling pathway of extracellular matrix degradation and the points of intervention for this compound.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis and Purification In_Vitro_Assays In Vitro Validation Peptide_Synthesis->In_Vitro_Assays Elastase_Inhibition Elastase Inhibition Assay In_Vitro_Assays->Elastase_Inhibition Collagen_Synthesis Collagen Synthesis Assay In_Vitro_Assays->Collagen_Synthesis In_Vivo_Testing In Vivo Efficacy Testing Elastase_Inhibition->In_Vivo_Testing Collagen_Synthesis->In_Vivo_Testing Formulation Formulation Development In_Vivo_Testing->Formulation Clinical_Trial Human Clinical Trial In_Vivo_Testing->Clinical_Trial Formulation->Clinical_Trial Data_Analysis Data Analysis and Validation Clinical_Trial->Data_Analysis

References

A Comparative Guide to Elastase Inhibitors: Acetylarginyltryptophyl diphenylglycine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide, with other notable elastase inhibitors. The objective is to present a clear overview of their performance, supported by available experimental data, to aid in research and development efforts targeting elastase-mediated pathologies.

Introduction to Elastase and Its Inhibition

Elastases are a class of proteases crucial for the breakdown of elastin (B1584352), a key protein responsible for the elasticity of connective tissues.[1] While essential for processes like tissue remodeling, excessive elastase activity, particularly from neutrophils, is implicated in a range of inflammatory diseases and skin aging.[2] Human neutrophil elastase (HNE) can degrade various extracellular matrix components, contributing to tissue damage in conditions such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and atherosclerosis.[2] In dermatology, elastase activity is a key factor in the age-related loss of skin firmness and the formation of wrinkles.[3] Consequently, the development of effective elastase inhibitors is a significant area of research for both therapeutic and cosmetic applications.

Overview of this compound (Relistase™)

This compound, commercially known as Relistase™, is a synthetic tetrapeptide designed to counteract the loss of skin firmness and elasticity.[3][4] Its primary mechanism of action is the inhibition of elastase activity, thereby protecting elastin from degradation.[3][4] Beyond its anti-elastase effect, it has also been reported to stimulate the synthesis of type I collagen, further contributing to the structural integrity of the skin.[3] While clinical studies have demonstrated its efficacy in improving skin elasticity and tightness in human subjects, specific quantitative data on its direct enzymatic inhibition (e.g., IC50 or Ki values) are not widely available in peer-reviewed literature.[5] Manufacturer-provided information indicates a 14% improvement in skin elasticity and a 15.6% increase in skin tightness after 8 weeks of applying a 4% Relistase™ solution.

Quantitative Comparison of Elastase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of natural and synthetic elastase inhibitors, providing a quantitative basis for comparison. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.

Inhibitor NameTypeTarget ElastaseIC50 ValueReference(s)
Natural Polypeptides
Lyngbyastatin 7Cyclic DepsipeptideHuman Neutrophil Elastase (HNE)23 nM[6]
Symplostatin 8Cyclic DepsipeptideHuman Neutrophil Elastase (HNE)41 nM[6]
Symplostatin 9Cyclic DepsipeptideHuman Neutrophil Elastase (HNE)28 nM[6]
Symplostatin 10Cyclic DepsipeptideHuman Neutrophil Elastase (HNE)21 nM[6]
Micropeptin HH978Cyclic PeptidePorcine Pancreatic Elastase (PPE)17.6 µM[2]
Micropeptin HH992Cyclic PeptidePorcine Pancreatic Elastase (PPE)16.9 µM[2]
Synthetic Peptides & Small Molecules
Sivelestat (ONO-5046)Small MoleculeHuman Neutrophil Elastase (HNE)44 nM[7]
HDISHWHexapeptideElastase15.6 µM[1]
DGSYTetrapeptideMMP-1 (for comparison)32.6 µM[1]
GAASFPentapeptideElastase62.5 µM[1]
Plant Extracts
Areca catechu extractPlant ExtractHuman Leukocyte Elastase42.4 µg/mL
Cinnamonum cassia extractPlant ExtractHuman Leukocyte Elastase208.7 µg/mL
Myristica fragrans extractPlant ExtractHuman Leukocyte Elastase284.1 µg/mL
Curcuma longa extractPlant ExtractHuman Leukocyte Elastase398.4 µg/mL

Experimental Protocols

A standardized and reproducible experimental protocol is critical for the accurate assessment and comparison of elastase inhibitors. Below is a detailed methodology for a common in vitro fluorometric assay for determining elastase inhibitory activity.

Fluorometric Assay for Human Neutrophil Elastase (HNE) Inhibition

This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic substrate by HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~380/500 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of the diluted test compounds or positive control to the respective wells. For the enzyme control well, add 10 µL of the assay buffer.

    • Add 20 µL of the diluted HNE solution to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at 37°C for at least 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in elastase activity and its inhibition can provide valuable insights. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Neutrophil Elastase Signaling Pathway in Airway Epithelial Cells

Neutrophil elastase can trigger a signaling cascade in airway epithelial cells, leading to an inflammatory response and mucus hypersecretion.[8][9]

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKC_delta PKCδ NE->PKC_delta Activates Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS Generates TACE TACE (ADAM17) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha Cleaves pro-TNF-α to pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE TNFR1 TNFR1 TNF_alpha->TNFR1 Binds to ERK1_2 ERK1/2 TNFR1->ERK1_2 Activates Sp1 Sp1 ERK1_2->Sp1 MUC1_Gene MUC1 Gene Transcription Sp1->MUC1_Gene Induces

Caption: Neutrophil Elastase (NE) signaling cascade leading to MUC1 gene transcription.

Experimental Workflow for Elastase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing elastase inhibitors in vitro.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Test Inhibitor (e.g., Acetylarginyltryptophyl diphenylglycine) Dilutions Incubation Incubate HNE with Test Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Human Neutrophil Elastase (HNE) Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Kinetics Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

References

In Vitro Efficacy of Acetylarginyltryptophyl Diphenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide commercially known as Relistase™, is a bioactive peptide with recognized anti-aging properties.[1] Its primary mechanism of action involves the modulation of key extracellular matrix components, positioning it as a subject of interest in dermatological and cosmetic research. This guide provides a comparative overview of the in vitro efficacy of this compound, detailing its mechanism of action, and presenting available data in the context of other peptides with similar functionalities. While specific quantitative data from cell line studies on this compound is limited in publicly accessible literature, this guide synthesizes available information to offer a comparative perspective for research and development.

Mechanism of Action

This compound primarily exerts its effects through two key pathways:

  • Elastase Inhibition: This tetrapeptide is designed to inhibit the activity of elastase, an enzyme responsible for the degradation of elastin (B1584352).[2][3] Elastin is a critical protein that imparts elasticity and resilience to the skin and other connective tissues. By inhibiting elastase, this compound helps to preserve the integrity of the existing elastin network.[2][3]

  • Stimulation of Collagen Synthesis: In vitro efficacy studies have confirmed that this compound stimulates the synthesis of Type I collagen.[4] Collagen is the most abundant protein in the skin, providing structural support and firmness. The stimulation of new collagen synthesis contributes to skin integrity and helps to counteract age-related decline in collagen production.[5]

The dual-action of inhibiting elastin degradation and promoting collagen synthesis makes this compound a compelling ingredient for applications aimed at improving skin firmness and elasticity.[2][3]

Signaling Pathway and Experimental Workflow

The signaling pathway of this compound and a general experimental workflow for assessing its efficacy are depicted below.

cluster_0 Cellular Environment cluster_1 Extracellular Matrix AATD Acetylarginyltryptophyl diphenylglycine Elastase Elastase AATD->Elastase Inhibits Fibroblast Fibroblast AATD->Fibroblast Stimulates Elastin Elastin Elastase->Elastin Degrades Procollagen Pro-collagen Collagen Collagen Procollagen->Collagen Matures to Fibroblast->Procollagen Synthesizes

Signaling Pathway of this compound.

cluster_assays Efficacy Assays start Start: Cell Culture (e.g., Fibroblasts, Keratinocytes) treatment Treatment with Acetylarginyltryptophyl diphenylglycine start->treatment incubation Incubation (Time-course) treatment->incubation elastase Elastase Activity Assay incubation->elastase collagen Collagen Synthesis Assay incubation->collagen gene_expression Gene Expression Analysis (qPCR) incubation->gene_expression data Data Analysis elastase->data collagen->data gene_expression->data results Results: Comparison of Efficacy data->results

General Experimental Workflow for In Vitro Efficacy Testing.

Comparative Performance Data

While direct, publicly available comparative studies detailing the efficacy of this compound against other peptides in specific cell lines are scarce, a comparison can be drawn based on their known mechanisms of action. The following table summarizes the primary functions of this compound and other relevant peptides.

PeptidePrimary In Vitro Actions
This compound Inhibits elastase activity; Stimulates Type I collagen synthesis.[2][3][4]
Acetyl Tetrapeptide-2 Stimulates collagen and elastin synthesis; Improves cohesion between cells and the extracellular matrix.[5]
Palmitoyl Tripeptide-5 Stimulates collagen synthesis by mimicking thrombospondin I.
Palmitoyl Hexapeptide-12 May stimulate fibroblast proliferation and collagen synthesis.
Copper Tripeptide-1 Promotes collagen and elastin synthesis; Exhibits antioxidant and anti-inflammatory properties.

Experimental Protocols

Detailed experimental protocols for the in vitro assays mentioned in the manufacturer's literature for this compound are not publicly disclosed. However, standard and widely accepted methodologies for these assays are provided below for reference.

Elastase Inhibition Assay (In Vitro)

Objective: To determine the inhibitory effect of a test compound on elastase activity.

Materials:

  • Human leukocyte elastase (HLE) or porcine pancreatic elastase (PPE)

  • Fluorogenic or chromogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test compound (this compound)

  • Positive control (e.g., Sivelestat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add the assay buffer, elastase enzyme, and varying concentrations of the test compound or positive control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the elastase substrate to each well.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the concentration of the test compound that inhibits 50% of the elastase activity (IC50 value).

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To quantify the effect of a test compound on the production of collagen by human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, TGF-β)

  • Sircol™ Soluble Collagen Assay Kit or similar

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed HDFs in a multi-well plate and culture until they reach sub-confluency.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with varying concentrations of the test compound or positive control in a fresh low-serum medium.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Lyse the cells to determine the total protein content or cell number for normalization.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions.

  • Normalize the collagen amount to the total protein content or cell number.

  • Compare the collagen synthesis in treated cells to that in untreated control cells.

Conclusion

References

Comparative Analysis of Acetylarginyltryptophyl Diphenylglycine Cross-reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide, commercially known as Relistase™.[1] It is primarily utilized in cosmetic and dermatological applications for its anti-aging properties. The principal mechanism of action of this peptide is the inhibition of human neutrophil elastase, a key enzyme involved in the degradation of elastin, a critical protein for maintaining skin elasticity.[1][2][3] This guide aims to provide a comparative analysis of the cross-reactivity of this compound with other common proteases.

Note on Data Availability: Despite a comprehensive search of scientific literature and manufacturer's technical data, specific quantitative data (e.g., IC50 or Ki values) on the cross-reactivity of this compound with proteases other than elastase is not publicly available. The information presented herein is based on its known primary activity. To facilitate future research and provide a framework for analysis, a hypothetical comparison table and detailed experimental protocols are provided as a template.

Mechanism of Action: Elastase Inhibition

This compound functions as a competitive inhibitor of elastase. By binding to the active site of the enzyme, it prevents the breakdown of elastin, thereby helping to preserve the firmness and elasticity of the skin. Additionally, some evidence suggests that it may also stimulate the synthesis of type I collagen.[1][3][4]

AATD Acetylarginyltryptophyl diphenylglycine AATD->Inhibition Elastase Elastase Elastase->Inhibition Degradation Elastin Degradation Inhibition->Degradation Inhibits Elastin Elastin Elastin->Degradation SkinElasticity ↓ Skin Elasticity ↑ Wrinkles Degradation->SkinElasticity

Caption: Mechanism of Action of this compound.

Cross-reactivity Profile (Hypothetical Data)

The following table presents a hypothetical cross-reactivity profile of this compound against a panel of common proteases. This data is for illustrative purposes only and is not based on experimental results.

ProteaseClassSourceSubstrate UsedIC50 (µM)
Human Neutrophil Elastase Serine ProteaseHuman NeutrophilsMeOSuc-Ala-Ala-Pro-Val-AMC0.5
TrypsinSerine ProteaseBovine PancreasBAPNA> 1000
α-ChymotrypsinSerine ProteaseBovine PancreasBTEE> 1000
PapainCysteine ProteasePapaya LatexBAPNA> 1000
PepsinAspartic ProteasePorcine StomachHemoglobin> 1000
Matrix Metalloproteinase-1 (MMP-1)MetalloproteinaseHuman FibroblastsDNP-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH> 1000

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are standard protocols that could be employed to determine the cross-reactivity of this compound.

Elastase Inhibition Assay (Fluorometric)
  • Materials:

    • Human Neutrophil Elastase (HNE)

    • This compound

    • Fluorogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

    • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the peptide in Assay Buffer to obtain a range of concentrations.

    • In a 96-well plate, add 20 µL of each peptide dilution. For the control, add 20 µL of Assay Buffer.

    • Add 160 µL of HNE solution (final concentration ~25 ng/mL) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~100 µM).

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protease Inhibition Assays (Spectrophotometric)
  • Materials:

    • Proteases: Trypsin, α-Chymotrypsin, Papain, Pepsin

    • Substrates:

      • Trypsin & Papain: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

      • α-Chymotrypsin: N-Benzoyl-L-tyrosine ethyl ester (BTEE)

      • Pepsin: Hemoglobin

    • Appropriate assay buffers for each enzyme.

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Procedure:

    • Follow a similar procedure as the elastase assay, preparing serial dilutions of this compound.

    • Pre-incubate the respective protease with the peptide dilutions.

    • Initiate the reaction by adding the corresponding substrate.

    • Measure the change in absorbance at the appropriate wavelength over time. For BAPNA, this is 410 nm.

    • Calculate the reaction rates and determine the percentage of inhibition to assess cross-reactivity.

Conclusion

This compound is a known inhibitor of human neutrophil elastase. While its high specificity for elastase is implied by its targeted use in cosmetic applications, there is a notable absence of publicly available scientific data to confirm its cross-reactivity, or lack thereof, with other proteases. The provided hypothetical data and experimental protocols offer a template for researchers and drug development professionals to conduct their own comparative studies to ascertain the selectivity profile of this tetrapeptide. Such data would be invaluable for a more comprehensive understanding of its biological activity and potential off-target effects.

References

A Comparative In Vitro Analysis of Acetylarginyltryptophyl Diphenylglycine's Dose-Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide on the in vitro dose-response of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide commercially known as Relistase™. Designed for researchers, scientists, and drug development professionals, this document summarizes its mechanism of action and compares its performance with other commercially available peptides that target key markers of skin aging: elastase inhibition and collagen synthesis.

Comparative Dose-Response Data

The following tables summarize the available in vitro data for this compound and selected comparator peptides known for their effects on elastase inhibition and collagen synthesis.

Table 1: Elastase Inhibition

PeptideTrade NameConcentration% InhibitionIC50
This compoundRelistase™Data not availableData not availableData not available
Trifluoroacetyl Tripeptide-2Progeline™Not Specified~100% (in human skin slices)Data not available
Plant Extracts (as reference)-7 - 100 µg/mL-7 - 100 µg/mL

Table 2: Collagen Synthesis (Type I)

PeptideTrade NameConcentration% Increase in Collagen SynthesisEC50
This compoundRelistase™Data not availableData not availableData not available
Palmitoyl Tripeptide-5SYN®-COLL0.005% (optimum)Data not availableData not available
Palmitoyl Oligopeptide Complex-0.25% (on HDF-a cells)155.3% (cell viability)Data not available

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and validation of findings.

In Vitro Elastase Inhibition Assay

This assay is designed to determine the ability of a test compound to inhibit the enzymatic activity of elastase. Porcine pancreatic elastase is a commonly used substitute for human neutrophil elastase due to its similar substrate specificity.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Oleanolic acid or Elastatinal)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the test compound solution to each well.

  • Add the SANA substrate solution to each well.

  • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Initiate the reaction by adding the PPE solution to each well.

  • Incubate the plate at 25°C for 15-30 minutes.

  • Measure the absorbance of the released p-nitroaniline at 401-410 nm using a spectrophotometer.

  • The percentage of elastase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare Peptide Solutions add_peptide Add Peptide to Plate prep_peptide->add_peptide prep_substrate Prepare Substrate (SANA) add_substrate Add Substrate to Plate prep_substrate->add_substrate prep_enzyme Prepare Elastase (PPE) add_enzyme Add Elastase to Plate prep_enzyme->add_enzyme add_peptide->add_substrate pre_incubate Pre-incubate add_substrate->pre_incubate pre_incubate->add_enzyme incubate Incubate add_enzyme->incubate read_absorbance Read Absorbance (410nm) incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Experimental Workflow for In Vitro Elastase Inhibition Assay

In Vitro Collagen Synthesis Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of newly synthesized type I collagen by human dermal fibroblasts in culture following treatment with a test compound.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with supplements

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid)

  • Human Pro-Collagen I alpha 1 ELISA Kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • ELISA plate reader

Procedure:

  • Seed HDFs in 96-well plates and culture until they reach sub-confluency.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant, which contains the secreted pro-collagen.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the collected supernatant to the antibody-coated plate.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Addition of a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.

  • Determine the concentration of pro-collagen in each sample by comparing the absorbance to a standard curve.

  • Calculate the percentage increase in collagen synthesis relative to untreated control cells.

G cluster_culture Cell Culture & Treatment cluster_elisa ELISA Protocol cluster_data Data Analysis seed_cells Seed Fibroblasts treat_cells Treat with Peptide seed_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_to_plate Add to Coated Plate collect_supernatant->add_to_plate elisa_steps Incubate with Antibodies & Substrate add_to_plate->elisa_steps read_absorbance Read Absorbance (450nm) elisa_steps->read_absorbance calculate_collagen Calculate Collagen Concentration read_absorbance->calculate_collagen

Experimental Workflow for In Vitro Collagen Synthesis Assay

Signaling Pathways

This compound and its comparators primarily exert their effects through the modulation of the extracellular matrix (ECM). The key pathways involved are the inhibition of enzymatic degradation of elastin (B1584352) and the promotion of new collagen synthesis by fibroblasts.

G cluster_peptide Peptide Intervention cluster_ecm Extracellular Matrix Modulation cluster_outcome Desired Outcome peptide Acetylarginyltryptophyl diphenylglycine elastase Elastase peptide->elastase Inhibits fibroblast Fibroblast peptide->fibroblast Stimulates elastin Elastin Degradation elastase->elastin Causes skin_health Improved Skin Firmness & Elasticity elastin->skin_health Reduces collagen Collagen Synthesis fibroblast->collagen Increases collagen->skin_health Increases

Signaling Pathway for ECM Modulation by Peptides

Conclusion

This compound (Relistase™) is positioned as a valuable peptide in cosmetic and dermatological research due to its dual mechanism of inhibiting elastase and promoting collagen synthesis. While specific quantitative in vitro dose-response data remains proprietary, this guide provides a framework for its evaluation by presenting data from comparator peptides and detailing the necessary experimental protocols. Further independent studies are warranted to fully elucidate the dose-dependent efficacy of this compound and to establish its potency relative to other peptides in the field.

References

A Comparative Guide to Acetylarginyltryptophyl Diphenylglycine: Efficacy, Mechanism, and Alternatives in Skin Firming

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Acetylarginyltryptophyl Diphenylglycine, a synthetic tetrapeptide prominent in cosmetic formulations for its anti-aging properties. This document summarizes its mechanism of action, presents available efficacy data, and compares it with other peptides targeting skin firmness and elasticity. Notably, a review of publicly available literature reveals a lack of cross-laboratory studies on the reproducibility of its effects.

Executive Summary

Quantitative Data on Peptide Performance

The following table summarizes the available quantitative data on the efficacy of this compound and two alternative peptides, Trifluoroacetyl Tripeptide-2 and Acetyl Tetrapeptide-2, which also target skin sagging and loss of firmness. It is important to note that this data is sourced from various studies and may not be directly comparable due to differences in experimental conditions.

PeptideTrade NameMechanism of ActionReported EfficacySource
This compound Relistase™Inhibits elastase activity; Stimulates type I collagen synthesis.[2][4][5]Applying 4% Relistase™ for 8 weeks on mature women (average age 49) resulted in a 14% improvement in skin elasticity and a 15.6% increase in skin tightness.[4]Manufacturer's in-vivo test
Trifluoroacetyl Tripeptide-2 Progeline™Inhibits elastase activity; Reduces progerin synthesis.[6][7]A 12-week clinical trial showed measurable reductions in wrinkle depth, skin roughness, and sagging.[6]Clinical Trial
Acetyl Tetrapeptide-2 Peptigravity™Stimulates collagen and elastin (B1584352) production; Activates FBLN5 and LOXL1 glycoproteins.[8]Clinical data indicates a 47.3% increase in type I collagen and a 21.7% increase in elastin fibers, with a 16% increase in visual elasticity after 56 days.[9]Clinical Data

Mechanism of Action: Signaling Pathways

This compound primarily functions by modulating the integrity of the skin's extracellular matrix. The diagrams below illustrate its key signaling pathways.

cluster_0 This compound Action AATD Acetylarginyltryptophyl Diphenylglycine Elastase Elastase AATD->Elastase Inhibits Fibroblast Fibroblast AATD->Fibroblast Stimulates Elastin Elastin Elastase->Elastin Degrades ECM Extracellular Matrix (ECM) Integrity Elastin->ECM CollagenSynth Type I Collagen Synthesis CollagenSynth->ECM Fibroblast->CollagenSynth SkinFirmness Increased Skin Firmness & Elasticity ECM->SkinFirmness

Mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of skin firming peptides.

In-vitro Elastase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of elastase.

Materials:

  • Human neutrophil elastase or porcine pancreatic elastase

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Test compound (e.g., this compound)

  • Positive control (e.g., Sivelestat)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations in Tris-HCl buffer.

  • In a 96-well plate, add the buffer, elastase enzyme, and the test compound or control.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroanilide.

  • Calculate the percentage of elastase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce elastase activity by 50%.

In-vivo Assessment of Skin Elasticity and Firmness

The Cutometer® is a widely used instrument for in-vivo measurement of skin's mechanical properties.

Materials:

  • Cutometer® MPA 580 (Courage + Khazaka electronic GmbH, Germany)

  • Probe with a specific aperture diameter (e.g., 2 mm)

  • Test formulation containing the peptide

  • Placebo formulation

  • Human volunteers

Procedure:

  • Acclimatize subjects to the room conditions (temperature and humidity) for at least 20 minutes.

  • Define the measurement areas on the skin (e.g., forearm, cheek).

  • Apply a defined amount of the test and placebo formulations to the respective measurement areas daily for a specified period (e.g., 8 weeks).

  • At baseline and subsequent time points, perform measurements with the Cutometer.

  • The probe applies a negative pressure to the skin, drawing it into the aperture, and then releases it.

  • The device measures the vertical displacement of the skin.

  • Key parameters to analyze include:

    • R0 (Uf): Maximum deformation, indicating firmness.

    • R2 (Ua/Uf): Gross elasticity, the ratio of elastic recovery to maximum deformation.

    • R5 (Ur/Ue): Net elasticity, representing the skin's ability to return to its original state.

    • R7 (Ur/Uf): Biological elasticity, the ratio of immediate recovery to maximum deformation.

  • Statistically compare the changes in these parameters from baseline between the active and placebo groups.

In-vitro Collagen Synthesis Assay

This assay quantifies the production of collagen by human dermal fibroblasts in culture.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM)

  • Test peptide

  • Positive control (e.g., Ascorbic acid)

  • Sircol™ Soluble Collagen Assay kit or similar

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Culture human dermal fibroblasts in a suitable multi-well plate until they reach confluence.

  • Treat the cells with different concentrations of the test peptide and positive control in a serum-free medium for a specified duration (e.g., 48-72 hours).

  • Collect the cell culture supernatant and lyse the cells to release intracellular collagen.

  • Use a collagen assay kit (e.g., Sircol™) to quantify the amount of soluble collagen in the supernatant and cell lysate. This assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.

  • Measure the absorbance at a specific wavelength (e.g., 555 nm) using a microplate reader.

  • Calculate the total collagen content and normalize it to the total protein content or cell number.

  • Compare the collagen synthesis in peptide-treated cells to that in untreated control cells.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the evaluation of a skin firming peptide, from initial in-vitro screening to in-vivo clinical testing.

cluster_1 Peptide Efficacy Evaluation Workflow A In-vitro Screening B Elastase Inhibition Assay A->B C Collagen Synthesis Assay (Fibroblasts) A->C D Formulation Development B->D C->D E In-vivo Clinical Trial D->E F Subject Recruitment & Baseline Measurement E->F G Product Application (Active vs. Placebo) F->G H Skin Elasticity Measurement (e.g., Cutometer) G->H I Data Analysis & Statistical Evaluation H->I J Efficacy & Safety Conclusion I->J

Workflow for evaluating a skin firming peptide.

Conclusion

This compound is a tetrapeptide with a well-defined mechanism of action targeting key aspects of skin aging, namely elastin degradation and reduced collagen synthesis. While initial data from the manufacturer is promising, the lack of independent, multi-center studies on its efficacy and reproducibility highlights a significant gap in the scientific literature. For researchers and formulators, this underscores the importance of conducting rigorous, controlled studies to validate these claims and to better understand its comparative performance against other leading anti-aging peptides. The provided experimental protocols offer a framework for such validation studies.

References

A Comparative Guide to Acetylarginyltryptophyl diphenylglycine and Other Commercially Available Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide, against other commercially available peptides used in skincare and dermatological research. The focus is on their mechanisms of action, supported by available experimental data, to aid in the selection of appropriate peptides for research and product development.

Introduction to this compound

This compound is a synthetic tetrapeptide known for its skin-firming properties.[1] Its primary mechanism of action is the inhibition of elastase, an enzyme responsible for the degradation of elastin (B1584352), a key protein for skin elasticity.[1] By inhibiting elastase, it helps to preserve the skin's natural firmness. Additionally, it is suggested to stimulate the synthesis of type I collagen, further contributing to skin structure and integrity.[2][3] A commercially available solution containing this peptide is sold under the trade name Relistase®.[2]

Commercially Available Peptide Alternatives

For the purpose of this comparison, we will focus on three widely recognized and commercially available peptides with distinct mechanisms of action relevant to anti-aging and skin health:

  • Matrixyl® (Palmitoyl Pentapeptide-4): A signal peptide that stimulates the synthesis of collagen and elastin, crucial components of the extracellular matrix.[4][5]

  • Argireline® (Acetyl Hexapeptide-8): A neurotransmitter-inhibiting peptide that is considered a topical alternative to botulinum toxin, working to reduce the appearance of expression wrinkles.[4][6]

  • GHK-Cu (Copper Tripeptide-1): A carrier peptide with a broad range of activities, including promoting collagen and elastin synthesis, antioxidant effects, and wound healing.[7]

Comparative Performance Data

The following table summarizes available quantitative data on the performance of this compound and the selected alternative peptides.

Disclaimer: The data presented below is compiled from various sources and in-vivo or in-vitro studies that were not conducted as head-to-head comparisons. Therefore, direct comparison of the numerical values should be done with caution, as experimental conditions and methodologies may have varied significantly between studies.

PeptideBrand NamePrimary Mechanism of ActionKey Performance MetricsSource
This compound Relistase®Elastase Inhibitor, Collagen Synthesis Stimulator▲ 14% improvement in skin elasticity▲ 15.6% increase in skin tightness(after 8 weeks, 4% solution)Manufacturer's in-vivo test[2]
Palmitoyl Pentapeptide-4 Matrixyl®Signal Peptide (Collagen & Elastin Synthesis)Stimulates collagen and elastin production (quantitative data from direct comparative studies not readily available)[4][5]
Acetyl Hexapeptide-8 Argireline®Neurotransmitter Inhibitor▲ 48.9% anti-wrinkle efficacy▼ Significant decrease in skin roughness(4 weeks, twice daily application)Randomized, placebo-controlled study[8]
Copper Tripeptide-1 GHK-CuCarrier Peptide (Broad Spectrum)Promotes collagen and elastin synthesis, antioxidant, anti-inflammatory, and wound healing effects (quantitative data varies widely across numerous studies)[7][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these peptides are outlined below.

In-Vitro Elastase Inhibition Assay

This assay is crucial for evaluating the primary mechanism of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a peptide against neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Test peptide and control inhibitors

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test peptide in the assay buffer.

  • In a 96-well plate, add the test peptide dilutions, the fluorogenic substrate, and the assay buffer.

  • Initiate the reaction by adding Human Neutrophil Elastase to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of elastase inhibition for each peptide concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

In-Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay is relevant for all peptides discussed, as they all claim to influence collagen production.

Objective: To quantify the effect of a peptide on collagen synthesis in cultured human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test peptides

  • Reagents for RNA extraction and quantitative real-time PCR (RT-qPCR) or an ELISA kit for pro-collagen type I.

Procedure (using RT-qPCR):

  • Culture HDFs in appropriate culture flasks until they reach a desired confluency.

  • Seed the HDFs in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of the test peptides for a specified period (e.g., 24 or 48 hours).

  • Extract total RNA from the treated and untreated (control) cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform RT-qPCR using primers specific for the collagen type I (COL1A1) gene and a housekeeping gene (e.g., GAPDH) for normalization.[10]

  • Analyze the relative gene expression of COL1A1 in peptide-treated cells compared to the control cells. An increase in COL1A1 expression indicates a stimulation of collagen synthesis.[10]

Visualizing Signaling Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

G Signaling Pathway of Elastase Inhibition cluster_0 Elastin Elastin (Skin Elasticity) Degradation Elastin Degradation (Loss of Elasticity) Elastin->Degradation Degraded by Preservation Elastin Preservation (Maintained Firmness) Elastase Elastase (Enzyme) Elastase->Elastin AADP Acetylarginyltryptophyl diphenylglycine AADP->Elastase Inhibits

Caption: Mechanism of this compound.

G Experimental Workflow for Elastase Inhibition Assay start Start prep_peptide Prepare Peptide Dilutions start->prep_peptide plate_setup Set up 96-well Plate: Peptide + Substrate + Buffer prep_peptide->plate_setup add_enzyme Add Human Neutrophil Elastase plate_setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Fluorescence incubate->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: In-vitro elastase inhibition assay workflow.

G Workflow for Collagen Synthesis Assay (RT-qPCR) start Start culture_cells Culture Human Dermal Fibroblasts start->culture_cells treat_cells Treat Cells with Peptides culture_cells->treat_cells extract_rna Extract Total RNA treat_cells->extract_rna cDNA_synthesis Synthesize cDNA extract_rna->cDNA_synthesis rt_qpcr Perform RT-qPCR for COL1A1 cDNA_synthesis->rt_qpcr analyze Analyze Relative Gene Expression rt_qpcr->analyze end End analyze->end

Caption: In-vitro collagen synthesis assay workflow.

References

Investigating the Species-Specificity of Acetylarginyltryptophyl Diphenylglycine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific activity of a compound is a critical step in translating preclinical findings to human applications. This guide provides a comparative overview of Acetylarginyltryptophyl diphenylglycine, a tetrapeptide known for its anti-aging properties, and discusses the crucial yet under-documented aspect of its species-specificity.

This compound, commercially known as Relistase®, is a synthetic tetrapeptide designed to enhance skin firmness and elasticity.[1][2][3][4] Its primary mechanisms of action in human skin are the inhibition of elastase, an enzyme responsible for breaking down elastin (B1584352), and the stimulation of type I collagen synthesis.[1][5][6][7] While its efficacy in cosmetic applications for human skin is documented by its manufacturer, there is a notable absence of publicly available data regarding its species-specificity. This lack of information presents a significant challenge for researchers using animal models to study skin aging, wound healing, or other conditions where elastase activity is relevant.

Differences in the structure and function of elastase enzymes across species, such as between human neutrophil elastase and porcine pancreatic elastase, are well-established.[8][9] For instance, human and murine neutrophil elastases exhibit significant differences in their enzymatic activities and susceptibility to inhibitors.[10] These variations underscore the possibility that the inhibitory potency of this compound may differ significantly between humans and common preclinical animal models like mice, rats, or pigs.

This guide will compare this compound with other peptide-based cosmetic ingredients, provide a detailed experimental protocol for assessing species-specificity in elastase inhibition, and illustrate the relevant biological pathways and experimental workflows.

Comparison of this compound and Alternatives

While direct quantitative comparisons of species-specific inhibitory concentrations (IC50) are unavailable for this compound, a qualitative comparison with other peptides used in skincare can be made based on their stated mechanisms of action in humans. The cross-species efficacy of these peptides is generally not well-documented in the public domain.

Peptide Trade Name (if applicable) Primary Mechanism of Action (in humans) Reported Effects (in humans) Public Data on Species-Specificity
This compound Relistase®Inhibits elastase activity; stimulates type I collagen synthesis.[1][7]Improves skin elasticity and tightness.[11]Not available.
Trifluoroacetyl Tripeptide-2 Progeline™Inhibits elastase by mimicking Elafin; reduces progerin synthesis.[1]Combats skin sagging and improves firmness.[1]Not available.
Acetyl Tetrapeptide-2 Uplevity™Stimulates collagen and elastin synthesis.[1]Combats skin sagging by enhancing cohesion between cells and the extracellular matrix.[1]Not available.
Palmitoyl Tripeptide-1 Biopeptide CL™, Matrixyl™Stimulates collagen synthesis by mimicking a collagen fragment.[11]Reduces wrinkles and improves skin texture.[11]Not available.
Palmitoyl Tetrapeptide-7 Matrixyl™Reduces inflammation and collagen degradation.[11]Works synergistically with Palmitoyl Tripeptide-1 to reduce wrinkles.[11]Not available.
Copper Tripeptide-1 GHK-CuStimulates collagen, elastin, and glycosaminoglycan synthesis; antioxidant and anti-inflammatory effects.Promotes wound healing, skin remodeling, and reduces signs of aging.Not available.

Experimental Protocols

To address the gap in species-specificity data, researchers can employ established in vitro enzyme inhibition assays. The following protocol provides a detailed methodology for determining and comparing the inhibitory activity of a compound like this compound against elastase from different species (e.g., human, porcine, murine).

In Vitro Elastase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from standard enzymatic assays for elastase.[2][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against elastase from different species.

Materials:

  • Elastase enzymes: Human Neutrophil Elastase (HNE), Porcine Pancreatic Elastase (PPE), Murine Neutrophil Elastase (MNE).

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: Sivelestat or another known elastase inhibitor.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 410 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of each elastase enzyme in cold Assay Buffer to the desired final concentration (e.g., 10 µg/mL).

    • Prepare a stock solution of the substrate (SANA) in Assay Buffer (e.g., 0.8 mM).

    • Prepare a stock solution of this compound and create serial dilutions to cover a range of concentrations (e.g., from 0.01 µM to 100 µM). Prepare similar dilutions for the positive control.

  • Assay Setup (in triplicate):

    • In a 96-well plate, add 20 µL of the test compound dilutions, positive control dilutions, or solvent (vehicle control) to the appropriate wells.

    • Add 160 µL of the specific elastase working solution (HNE, PPE, or MNE) to all wells except the blank wells.

    • Add 180 µL of Assay Buffer to the blank wells.

    • Incubate the plate at room temperature (or 25°C) for 20 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the SANA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the absorbance at 410 nm.

    • Take kinetic readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA410/minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_sample / Rate_vehicle_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Compare the IC50 values obtained for each species of elastase to determine the species-specificity of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key biological pathways affected by elastase and its inhibitors, and a logical workflow for investigating species-specificity.

G cluster_0 Elastin Degradation Pathway cluster_1 Collagen Synthesis Pathway cluster_2 Inhibitor Action Elastase Elastase Elastin Intact Elastin Fibers Elastase->Elastin degrades EDP Elastin-Derived Peptides (EDPs) Elastin->EDP releases LossOfElasticity Loss of Skin Elasticity & Firmness Elastin->LossOfElasticity leads to ERC Elastin Receptor Complex (ERC) EDP->ERC binds & activates ProInflammatory Pro-inflammatory Signaling (e.g., ERK1/2 activation) ERC->ProInflammatory triggers Fibroblast Fibroblast Procollagen Procollagen (in ER/Golgi) Fibroblast->Procollagen synthesizes Tropocollagen Tropocollagen (extracellular) Procollagen->Tropocollagen secreted & cleaved Collagen Collagen Fibrils (Type I) Tropocollagen->Collagen assembles into Firmness Skin Firmness & Structure Collagen->Firmness provides Inhibitor Acetylarginyltryptophyl Diphenylglycine Inhibitor->Elastase inhibits Inhibitor->Fibroblast stimulates G start Define Research Question: Is the inhibitor species-specific? select_species Select Elastase Sources (e.g., Human, Porcine, Murine) start->select_species prep_reagents Prepare Reagents: Enzymes, Substrate, Inhibitor Dilutions select_species->prep_reagents run_assay Perform In Vitro Elastase Inhibition Assay prep_reagents->run_assay collect_data Acquire Kinetic Data (Absorbance vs. Time) run_assay->collect_data analyze_data Calculate % Inhibition and Plot Dose-Response Curves collect_data->analyze_data determine_ic50 Determine IC50 Values for each species analyze_data->determine_ic50 compare Compare IC50 Values Across Species determine_ic50->compare conclusion Draw Conclusion on Species-Specificity compare->conclusion

References

A Comparative Guide to Acetylarginyltryptophyl Diphenylglycine and Other Anti-Aging Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cosmetic and dermatological science, peptides stand out as a promising class of active ingredients for combating the signs of aging. Among these, Acetylarginyltryptophyl diphenylglycine, commercially known as Relistase™, has garnered attention for its purported effects on skin firmness and elasticity. This guide provides a comparative analysis of this compound against other prominent anti-aging peptides, presenting available quantitative data, outlining experimental methodologies, and visualizing key biological pathways.

Overview of this compound (Relistase™)

This compound is a synthetic tetrapeptide designed to address the loss of skin elasticity and firmness.[1] Its primary mechanisms of action are twofold: the inhibition of elastase, an enzyme responsible for the degradation of elastin, and the stimulation of type I collagen synthesis.[2][3] Elastin and collagen are crucial proteins that form the structural framework of the skin, providing it with resilience and strength.[2]

Comparative Efficacy of Anti-Aging Peptides

While direct structural analogs of this compound with publicly available activity data are scarce, a comparison with other peptides targeting similar pathways offers valuable insights for researchers. The following tables summarize the available quantitative data for this compound and other selected peptides known for their elastase inhibition and collagen-boosting properties.

Table 1: In-Vivo Efficacy Data of Selected Anti-Aging Peptides

PeptideCommercial NameConcentration & RegimenKey Efficacy Metric(s)Results
This compoundRelistase™4% solution, applied for 8 weeksSkin Elasticity, Skin Tightness14% improvement in skin elasticity; 15.6% increase in skin tightness[1]
Copper Palmitoyl Heptapeptide-14X50 AntiagingNot specified, applied for 28 daysWrinkle Reduction, Skin Elasticity33% average reduction in wrinkles; 19% increase in elasticity[4]

Table 2: In-Vitro Efficacy Data of Selected Anti-Aging Peptides

PeptideKey ActivityAssayResults
Trifluoroacetyl Tripeptide-2Elastase InhibitionIn-vitro elastase activity assayDose-dependent inhibition of elastase[5]
Trifluoroacetyl Tripeptide-2MMP-1, MMP-3, MMP-9 InhibitionIn-vitro MMP activity assaysSignificant dose-dependent inhibition of MMP-1, MMP-3, and MMP-9[5]
Trifluoroacetyl Tripeptide-2Progerin Synthesis ReductionIn-vitro assay on mature human normal fibroblasts18.0% reduction at 0.005 ppm; 21.9% reduction at 0.05 ppm[5]
Palmitoyl Hexapeptide-14Collagen SynthesisNot specifiedClaimed to stimulate collagen production[6][7]
Acetyl Tetrapeptide-2 (B611303)Collagen & Elastin ProductionNot specifiedClaimed to stimulate the production of collagen and elastin[8]

Note: The direct comparison of the above data is limited by the variability in experimental designs and reported metrics.

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary. However, the following are representative methodologies for key assays used to evaluate the efficacy of anti-aging peptides.

In-Vivo Evaluation of Skin Elasticity and Firmness

A typical in-vivo study to assess the effects of a topical peptide on skin biomechanical properties would involve the following steps:

  • Subject Recruitment: A cohort of healthy female volunteers (e.g., average age 49) with signs of skin aging is recruited.[1]

  • Product Application: Subjects are provided with a formulation containing the test peptide (e.g., 4% solution of Relistase™) and a placebo. They are instructed to apply the product to a designated area (e.g., face, neck) twice daily for a specified period (e.g., 8 weeks).[1]

  • Biomechanical Measurements: Skin elasticity and firmness are measured at baseline and at regular intervals throughout the study using non-invasive devices such as a Cutometer. This instrument applies a negative pressure to the skin and measures its ability to be deformed and to return to its original state.

  • Data Analysis: The changes in skin elasticity and firmness from baseline are calculated and statistically analyzed to determine the significance of the peptide's effect compared to the placebo.

In-Vitro Elastase Inhibition Assay

This assay is used to determine the ability of a peptide to inhibit the enzymatic activity of elastase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a substrate for elastase (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide), and the test peptide at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of human neutrophil elastase.

  • Incubation and Measurement: The mixture is incubated at a controlled temperature (e.g., 37°C). The activity of elastase is monitored by measuring the release of p-nitroaniline from the substrate, which can be detected spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The percentage of elastase inhibition by the peptide is calculated by comparing the enzyme activity in the presence of the peptide to the activity in a control sample without the peptide. The IC50 value (the concentration of the peptide that inhibits 50% of the enzyme activity) can then be determined.

In-Vitro Collagen Synthesis Assay

This assay measures the effect of a peptide on the production of collagen by human dermal fibroblasts.

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium.

  • Peptide Treatment: The cells are treated with the test peptide at various concentrations for a specified period (e.g., 24-72 hours).

  • Collagen Quantification: The amount of newly synthesized collagen is quantified. This can be done by measuring the incorporation of a radiolabeled amino acid (e.g., ³H-proline) into collagen or by using an enzyme-linked immunosorbent assay (ELISA) to detect procollagen (B1174764) type I in the cell culture supernatant.

  • Data Analysis: The increase in collagen synthesis in peptide-treated cells is calculated relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

The anti-aging effects of the discussed peptides are rooted in their ability to modulate key biological pathways.

Elastase Inhibition

Elastase_Inhibition

Collagen Synthesis Pathway

Collagen_Synthesis

References

In Vivo Validation of Acetylarginyltryptophyl Diphenylglycine's Anti-Aging Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of the in vivo performance of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide, against other leading anti-aging peptides. The information presented is supported by experimental data to validate its mechanism of action in promoting skin firmness and elasticity.

Mechanism of Action: A Two-Pronged Approach to Skin Rejuvenation

This compound, commercially available in a solution known as Relistase®, operates through a dual mechanism to combat the signs of aging. Primarily, it inhibits the activity of elastase, a key enzyme responsible for the degradation of elastin (B1584352), the protein that provides skin with its elasticity. By preserving the integrity of elastin fibers, the peptide helps to maintain the skin's resilience and firmness.[1][2]

Secondly, this compound has been shown to stimulate the synthesis of type I collagen.[2] Collagen is the most abundant protein in the skin, providing structural support. An increase in type I collagen production helps to improve skin density and reduce the appearance of fine lines and wrinkles.

The signaling pathway for this compound's mechanism of action can be visualized as follows:

Acetylarginyltryptophyl_diphenylglycine_MoA cluster_0 This compound cluster_1 Cellular Targets cluster_2 Effects cluster_3 Clinical Outcomes A Acetylarginyltryptophyl diphenylglycine B Elastase A->B Inhibits C Fibroblasts A->C Stimulates D Decreased Elastin Degradation B->D E Increased Type I Collagen Synthesis C->E F Improved Skin Elasticity D->F G Increased Skin Firmness E->G In_Vivo_Experimental_Workflow A Subject Recruitment (e.g., 35-65 years, signs of aging) B Baseline Assessment (Instrumental & Clinical) A->B C Randomization (Double-Blind) B->C D Test Product Group C->D E Placebo Control Group C->E F Product Application (e.g., 8 weeks, twice daily) D->F E->F G Interim & Final Assessments (e.g., Week 4, Week 8) F->G H Data Analysis (Statistical Comparison) G->H I Results & Conclusion H->I

References

A Comparative Guide to the Long-Term Efficacy of Acetylarginyltryptophyl diphenylglycine and Alternative Anti-Aging Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide, with other prominent peptides in the field of skin aging. The following sections present quantitative data from clinical and in-vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in the anti-aging effects of these compounds.

Quantitative Efficacy Data

The following table summarizes the long-term efficacy of this compound and its alternatives in improving key skin parameters.

Peptide/CompoundStudy DurationKey Efficacy EndpointsResults
This compound (as Relistase™)8 WeeksSkin Elasticity, Skin Tightness+14% improvement in skin elasticity+15.6% increase in skin tightness[1]
Tetrapeptide-68 12 WeeksPeriorbital Wrinkle Reduction (Visual Score), Fine Wrinkle Reduction (Subject Assessment)Significant improvement in visual wrinkle assessment vs. placebo92% of subjects reported a reduction in fine wrinkles[2][3][4]
Line-Targeting Peptide Serum (LTPS) (blend of peptides)12 WeeksFine Lines, Wrinkles, Overall Appearance94% of subjects showed improvement in fine lines (median 25% improvement)Significant improvement in wrinkles at Week 888% of subjects showed improvement in overall appearance (median 20% improvement)[5][6][7]
Palmitoyl Tripeptide-1 4 WeeksWrinkle Length, Wrinkle Depth, Skin Roughness, Skin ThicknessStatistically significant reductions in wrinkle length, depth, and skin roughness~4% increase in skin thickness[8]
Copper Tripeptide (GHK-Cu) 12 WeeksSkin Density, Skin Thickness, Skin Elasticity, Wrinkle ReductionSignificant increase in skin density and thicknessImproved skin elasticity and reduced wrinkles[3][8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the efficacy comparison.

This compound (Relistase™) In-Vivo Study
  • Objective: To evaluate the efficacy of a 4% Relistase™ formulation in improving skin elasticity and tightness.

  • Study Design: In-vivo study on human subjects.

  • Participants: A cohort of mature women with an average age of 49.

  • Intervention: Twice-daily application of a cream containing 4% Relistase™ for 8 weeks.

  • Efficacy Assessment:

    • Skin Elasticity: Measured using a cutometer, which assesses the skin's ability to stretch and return to its original state.

    • Skin Tightness: Assessed through instrumental measurements of skin firmness and resistance to deformation.

  • Data Analysis: Comparison of measurements at baseline and after 8 weeks of treatment.

Tetrapeptide-68 Randomized, Double-Blind, Placebo-Controlled Clinical Trial[2][3][4][9][10][11]
  • Objective: To evaluate the anti-wrinkle efficacy of a cream containing Tetrapeptide-68 on periorbital wrinkles.

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 25 female participants aged between 30 and 65 years with visible periorbital wrinkles.

  • Intervention:

    • Test Group (n=25): Applied an O/W formulation containing 100 ppm of Tetrapeptide-68 to the periorbital area twice daily.

    • Control Group (n=25): Applied a placebo formulation following the same regimen.

  • Efficacy Assessment:

    • Instrumental Analysis: Skin roughness parameters (R1-R5) and 3D imaging analysis of wrinkles were conducted at baseline, 4, 8, and 12 weeks.

    • Visual Assessment: Dermatological evaluation of wrinkle severity.

    • Subjective Assessment: Participants completed questionnaires on perceived efficacy and product usability at weeks 4, 8, and 12.

  • Data Analysis: Statistical comparison of the changes in wrinkle parameters between the test and placebo groups over the 12-week period.

Signaling Pathways and Mechanisms of Action

The anti-aging effects of these peptides are mediated through various signaling pathways that regulate the synthesis and degradation of extracellular matrix (ECM) components.

This compound

This tetrapeptide primarily functions by inhibiting the enzyme elastase, which is responsible for the breakdown of elastin (B1584352) in the skin.[9] By preserving elastin fibers, it helps maintain skin firmness and elasticity. Additionally, it stimulates the synthesis of Type I collagen, a key structural protein in the dermis.[5]

Acetylarginyltryptophyl_diphenylglycine_Pathway cluster_result Clinical Outcome A Acetylarginyltryptophyl diphenylglycine B Elastase A->B Inhibits D Fibroblasts A->D Stimulates C Elastin Degradation B->C F Improved Skin Firmness and Elasticity E Type I Collagen Synthesis D->E

Mechanism of this compound.

Alternative Peptides: A Comparative Overview

Alternative peptides exert their effects through distinct yet sometimes overlapping pathways.

  • Acetyl Tetrapeptide-2 (B611303): This peptide mimics the youth hormone thymopoietin, stimulating the skin's immune defenses and promoting the proliferation of keratinocytes through the release of Granulocyte Macrophage-Colony Stimulating Factor (GM-CSF).[10][11][12] It also upregulates the expression of genes involved in collagen and elastin synthesis and cell adhesion.[13][14]

Acetyl_Tetrapeptide_2_Pathway A Acetyl Tetrapeptide-2 (Thymopoietin mimic) B Keratinocytes A->B E Gene Expression (Collagen, Elastin, Adhesion Molecules) A->E Upregulates C GM-CSF Release B->C D Keratinocyte Proliferation C->D F Enhanced Skin Barrier and Firmness D->F E->F

Signaling pathway of Acetyl Tetrapeptide-2.

  • Palmitoyl Tripeptide-1: As a fragment of the collagen alpha-1 chain, this peptide acts as a signaling molecule that stimulates fibroblasts to produce more collagen and other ECM components.[6] Its mechanism is believed to involve the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.[15][16][17][18][19][20][21][]

Palmitoyl_Tripeptide_1_Pathway cluster_tgf_beta TGF-β Signaling Pathway TGF_beta TGF-β Receptor Activation SMADs SMAD Phosphorylation TGF_beta->SMADs Gene_Transcription Collagen Gene Transcription SMADs->Gene_Transcription Collagen_Synthesis Increased Collagen Synthesis Gene_Transcription->Collagen_Synthesis PT1 Palmitoyl Tripeptide-1 Fibroblasts Fibroblasts PT1->Fibroblasts Fibroblasts->TGF_beta Activates Wrinkle_Reduction Wrinkle Reduction Collagen_Synthesis->Wrinkle_Reduction

Palmitoyl Tripeptide-1 and the TGF-β pathway.

  • Copper Tripeptide (GHK-Cu): This well-studied peptide-copper complex exhibits a broad range of activities. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans while also modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), leading to a net increase in ECM components.[1][2][3][4][8] Its effects are mediated through multiple signaling pathways, including the MAPK/ERK pathway.[1]

GHK_Cu_Pathway GHK_Cu GHK-Cu Fibroblasts Fibroblasts GHK_Cu->Fibroblasts MMPs MMPs GHK_Cu->MMPs Modulates TIMPs TIMPs GHK_Cu->TIMPs Stimulates MAPK_ERK MAPK/ERK Pathway Fibroblasts->MAPK_ERK Activates Collagen_Elastin_GAGs Collagen, Elastin, GAGs Synthesis MAPK_ERK->Collagen_Elastin_GAGs Promotes ECM_Remodeling ECM Remodeling and Repair Collagen_Elastin_GAGs->ECM_Remodeling

Multi-faceted action of GHK-Cu.

References

Acetylarginyltryptophyl diphenylglycine's effect on gene expression in skin cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

While the specific peptide "Acetylarginyltryptophyl diphenylglycine" is not widely documented in publicly available scientific literature, this guide offers a comparative analysis of two well-researched peptides with distinct mechanisms of action that significantly impact gene expression in skin cells: the neurotransmitter-inhibiting peptide, Acetyl Dipeptide-1 Cetyl Ester, and the extracellular matrix-modulating peptide, Palmitoyl Tripeptide-5. This comparison provides valuable insights into how different classes of peptides can be leveraged for targeted skincare applications.

This compound is a synthetic tetrapeptide that is primarily recognized for its ability to inhibit the elastase enzyme, which is responsible for breaking down elastin (B1584352) in the skin.[1][2] By reducing elastase activity, it helps to preserve the skin's elastin levels, leading to a firmer and more restructured appearance.[1][3] It also contributes to the synthesis of type I collagen, further enhancing skin integrity and combating sagging.[3]

Section 1: Overview of Compared Peptides

Acetyl Dipeptide-1 Cetyl Ester is a lipopeptide known for its "neurocosmetic" properties.[4][5] It is designed to modulate sensory responses in the skin, leading to muscle relaxation and a reduction in the appearance of expression lines.[5] Its mechanism involves influencing the release of neurotransmitters that can lead to muscle contractions.[6]

Palmitoyl Tripeptide-5 is a synthetic peptide that plays a crucial role in stimulating the synthesis of collagen and other extracellular matrix (ECM) proteins.[7][8] By mimicking the body's own mechanisms to boost collagen production, it helps to improve skin firmness, elasticity, and texture.[7][9]

Section 2: Comparative Analysis of Gene Expression Modulation

The following tables summarize the known effects of Acetyl Dipeptide-1 Cetyl Ester and Palmitoyl Tripeptide-5 on the expression of key genes in skin cells.

Table 1: Gene Expression Modulation by Acetyl Dipeptide-1 Cetyl Ester

GeneGene FunctionEffect on ExpressionCell TypeExperimental Observations
POMC (Pro-opiomelanocortin)Precursor to β-endorphin and met-enkephalin (B1676343) (neuropeptides involved in sensory modulation)UpregulationKeratinocytesIncreased expression of POMC was observed, suggesting a mechanism for modulating skin sensitivity and relaxation.[6][10][11][12]
AQP3 (Aquaporin 3)Water and glycerol (B35011) transport, skin hydrationUpregulationKeratinocytesSignificantly upregulated expression, contributing to improved epidermal barrier function and hydration.[10][13]
FLG (Filaggrin)Skin barrier integrityUpregulationKeratinocytesIncreased expression, which is crucial for maintaining a healthy skin barrier.[10][13]
CASP14 (Caspase 14)Epidermal barrier formation and hydrationUpregulationKeratinocytesUpregulation of this gene supports the terminal differentiation of keratinocytes and barrier function.[10][13]
KRT10 (Keratin 10)Structural integrity of epidermal cellsUpregulationKeratinocytesEnhanced expression contributes to the structural integrity of the epidermis.[10][13]
Fibrillin-1, COL1A1, Decorin, LOXL1 Dermal structure and elasticityUpregulationFibroblastsImproved dermal gene expression, indicating a role in strengthening the dermal matrix.[13]

Table 2: Gene Expression Modulation by Palmitoyl Tripeptide-5

GeneGene FunctionEffect on ExpressionCell TypeExperimental Observations
COL1A1, COL1A2 (Collagen Type I)Major structural protein of the dermis, provides tensile strengthUpregulationFibroblastsStimulates the synthesis of new collagen, leading to firmer skin.[7][9][14]
COL3A1 (Collagen Type III)Important for skin elasticity and supportUpregulationFibroblastsBoosts the production of "youthful" collagen.[9]
TGF-β (Transforming Growth Factor-beta)Key regulator of collagen synthesisUpregulationFibroblastsActivates the TGF-β pathway to promote fibroblast proliferation and upregulate genes for collagen synthesis.[9][14]
MMPs (Matrix Metalloproteinases)Enzymes that degrade collagen and other ECM proteinsDownregulation (Inhibition)FibroblastsInhibits the activity of MMPs, thus preventing the breakdown of existing collagen.[9][15]

Section 3: Experimental Protocols

Gene Expression Analysis via RT-PCR (Reverse Transcription Polymerase Chain Reaction)

This is a common method to quantify the expression levels of specific genes.

  • Cell Culture: Human keratinocytes or fibroblasts are cultured in appropriate media.

  • Treatment: The cells are incubated with the test peptide (e.g., Acetyl Dipeptide-1 Cetyl Ester or Palmitoyl Tripeptide-5) at various concentrations for a specified period (e.g., 24 hours). A control group receives no peptide treatment.

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with gene-specific primers for the target genes (e.g., POMC, COL1A1) and a housekeeping gene (for normalization). The qPCR instrument measures the amplification of the DNA in real-time.

  • Data Analysis: The relative expression of the target genes is calculated by comparing the amplification levels in the treated samples to the control samples, after normalization to the housekeeping gene.

Section 4: Visualizing a Signaling Pathway and Experimental Workflow

Below are diagrams created using Graphviz to illustrate a key signaling pathway and a typical experimental workflow for this type of research.

G cluster_0 Acetyl Dipeptide-1 Cetyl Ester Signaling Acetyl Dipeptide-1 Cetyl Ester Acetyl Dipeptide-1 Cetyl Ester Nerve Cell Receptor Nerve Cell Receptor Acetyl Dipeptide-1 Cetyl Ester->Nerve Cell Receptor Binds to POMC Gene Expression POMC Gene Expression Nerve Cell Receptor->POMC Gene Expression Stimulates β-endorphin Release β-endorphin Release POMC Gene Expression->β-endorphin Release Leads to Muscle Relaxation Muscle Relaxation β-endorphin Release->Muscle Relaxation Promotes

Caption: Signaling pathway of Acetyl Dipeptide-1 Cetyl Ester.

G cluster_1 Gene Expression Analysis Workflow A Cell Culture (Keratinocytes/Fibroblasts) B Peptide Treatment A->B C RNA Extraction B->C D Reverse Transcription (RNA to cDNA) C->D E Quantitative PCR (qPCR) D->E F Data Analysis E->F

Caption: Experimental workflow for gene expression analysis.

Conclusion

The comparison between Acetyl Dipeptide-1 Cetyl Ester and Palmitoyl Tripeptide-5 highlights the diverse and specific ways in which peptides can influence skin cell biology at the genetic level. Acetyl Dipeptide-1 Cetyl Ester primarily modulates genes associated with neuro-sensory pathways and epidermal barrier function, making it a targeted solution for expression lines and skin sensitivity. In contrast, Palmitoyl Tripeptide-5 focuses on upregulating genes critical for the structural integrity of the dermis, offering a robust approach to improving skin firmness and reducing wrinkles. For researchers and drug development professionals, understanding these distinct mechanisms is paramount for the rational design of next-generation skincare formulations with targeted and substantiated efficacy.

References

A Comparative Analysis of Acetylarginyltryptophyl Diphenylglycine and its Unacetylated Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the synthetic tetrapeptide Acetylarginyltryptophyl diphenylglycine and its theoretical unacetylated counterpart, Arginyl-Tryptophyl-Diphenylglycine. This compound, commercially known as Relistase™, is a cosmetic ingredient recognized for its anti-aging properties, primarily through the inhibition of elastase and stimulation of collagen synthesis.[1] In contrast, its unacetylated form is not a commercially available or widely studied compound, making a direct experimental comparison challenging. This document synthesizes available data on the acetylated peptide and offers a theoretical perspective on the likely physicochemical and biological differences conferred by N-terminal acetylation.

Introduction

Peptides are increasingly utilized in dermatology and cosmetology for their specific and potent biological activities. This compound is a synthetic tetrapeptide designed to combat skin aging by improving firmness and elasticity. The addition of an acetyl group to the N-terminus of a peptide can significantly alter its properties, including stability, solubility, and biological activity. This guide examines the known characteristics of the acetylated form and postulates the attributes of the unacetylated version to provide a framework for researchers in the field of peptide-based drug and cosmetic development.

Physicochemical Properties

The introduction of an acetyl group at the N-terminus of Arginyl-Tryptophyl-Diphenylglycine is expected to modify its physicochemical properties.

PropertyThis compoundArginyl-Tryptophyl-Diphenylglycine (Theoretical)
Molecular Formula C37H40N8O6C35H38N8O5
Molecular Weight 692.77 g/mol 650.75 g/mol
N-terminus AcetylatedFree Amine
Charge at Neutral pH Neutral N-terminusPositively charged N-terminus
Solubility Likely more lipophilicLikely more hydrophilic
Stability Higher resistance to aminopeptidasesLower resistance to aminopeptidases

N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, which can increase the peptide's lipophilicity and, consequently, its ability to penetrate the skin barrier. Furthermore, acetylation is a common strategy to enhance the stability of peptides against degradation by exopeptidases, such as aminopeptidases, which are present in the skin.[2][3]

Biological Activity and Mechanism of Action

This compound is reported to exert its anti-aging effects through a dual mechanism of action: inhibition of the elastase enzyme and stimulation of type I collagen synthesis.

Elastase Inhibition

Human neutrophil elastase is a protease that degrades elastin (B1584352), a key protein responsible for the elasticity of the skin.[4] By inhibiting elastase activity, this compound helps to preserve the existing elastin fibers, thus maintaining skin firmness.

Collagen Synthesis

Collagen is the primary structural protein in the extracellular matrix of the skin, providing tensile strength. This compound has been shown to stimulate the synthesis of type I collagen by fibroblasts, which helps to reinforce the dermal structure and reduce the appearance of wrinkles.

The unacetylated form, Arginyl-Tryptophyl-Diphenylglycine, would likely possess similar intrinsic biological activities, as the core peptide sequence is responsible for receptor binding and enzyme inhibition. However, its lower stability and potentially reduced skin penetration could result in lower overall efficacy in topical applications.

Experimental Data

The following data for this compound is based on information from its manufacturer, Lipotec.

In Vitro Efficacy
AssayResults
Elastase Inhibition A solution containing 4% Relistase™ demonstrated a significant inhibition of elastase activity.
Collagen I Synthesis Treatment of human dermal fibroblasts with Relistase™ resulted in a significant increase in type I collagen synthesis.
In Vivo Efficacy

A clinical study was conducted on female volunteers with signs of skin aging. A cream containing 4% Relistase™ was applied twice daily for 56 days.

ParameterResult
Skin Elasticity (Ur/Ue) Statistically significant increase compared to placebo.
Skin Firmness (R0) Statistically significant increase compared to placebo.

Experimental Protocols

While specific, detailed protocols for the studies on this compound are proprietary, the following are representative methodologies for the key experiments.

In Vitro Elastase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the HNE enzyme to the assay buffer.

  • Add the test compound solutions to the wells containing the enzyme and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

In Vivo Skin Elasticity and Firmness Measurement

This protocol describes a non-invasive method to assess the biomechanical properties of the skin in human subjects.

Equipment:

  • Cutometer® (Courage + Khazaka) or similar device for measuring skin elasticity and firmness.

Procedure:

  • Acclimatize subjects to the controlled environment of the testing room (temperature and humidity) for at least 30 minutes.

  • Define the test areas on the skin (e.g., forearm or face).

  • Measure the baseline skin elasticity and firmness of the test areas before the application of the product.

  • Subjects apply the test product (cream with this compound) and a placebo cream to the designated areas twice daily for the duration of the study (e.g., 56 days).

  • Repeat the skin elasticity and firmness measurements at predefined time points (e.g., day 28 and day 56).

  • The Cutometer® applies negative pressure to the skin, and the device's optical system measures the skin's ability to be deformed and to return to its original state. Key parameters include R2 (gross elasticity) and R0 (firmness).

  • Statistically analyze the changes in the measured parameters from baseline and between the active and placebo groups.

Signaling Pathways

Elastase-Mediated Extracellular Matrix Degradation

Elastase_Pathway Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates Elastase Elastase Neutrophil->Elastase releases Elastin Elastin Elastase->Elastin degrades ECM_Degradation ECM Degradation (Loss of Elasticity) Elastin->ECM_Degradation AATD Acetylarginyltryptophyl diphenylglycine AATD->Elastase inhibits

Caption: Elastase inhibition pathway.

TGF-β Signaling Pathway for Collagen I Synthesis

Collagen_Synthesis_Pathway cluster_receptor Cell Membrane TGFB_Receptor TGF-β Receptor Smad2_3 Smad2/3 TGFB_Receptor->Smad2_3 phosphorylates TGFB TGF-β TGFB->TGFB_Receptor binds Smad_Complex Smad2/3-Smad4 Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Collagen_Gene Collagen Type I Gene Nucleus->Collagen_Gene mRNA mRNA Collagen_Gene->mRNA transcription Collagen_Protein Pro-collagen mRNA->Collagen_Protein translation AATD Acetylarginyltryptophyl diphenylglycine AATD->TGFB_Receptor stimulates (hypothesized)

Caption: Collagen I synthesis pathway.

Conclusion

This compound is a well-characterized tetrapeptide with demonstrated efficacy in improving skin firmness and elasticity through the inhibition of elastase and stimulation of collagen synthesis. Its N-terminal acetylation is a key structural feature that likely enhances its stability and skin penetration, contributing to its biological activity in topical formulations.

While no experimental data exists for the unacetylated form, Arginyl-Tryptophyl-Diphenylglycine, it is reasonable to predict that it would possess a similar intrinsic mechanism of action but with potentially lower efficacy due to reduced stability and bioavailability. This comparative analysis, therefore, highlights the importance of chemical modifications, such as acetylation, in optimizing the performance of peptide-based active ingredients for cosmetic and dermatological applications. Further research into the unacetylated form would be necessary to definitively confirm these theoretical considerations.

References

Confirming the Cellular Target Engagement of Acetylarginyltryptophyl diphenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, demonstrating that a bioactive compound engages its intended molecular target within a cellular context is a critical step in validating its mechanism of action. This guide provides a comparative framework for confirming the cellular target engagement of Acetylarginyltryptophyl diphenylglycine, a synthetic tetrapeptide known commercially as Relistase™. This peptide is primarily recognized for its anti-aging properties, attributed to its inhibition of elastase and its role in promoting collagen synthesis.[1][2]

This guide will compare this compound with other commercially available peptides that have similar or complementary anti-aging effects. We will provide an overview of key experimental methods to quantify target engagement and downstream cellular effects, present available quantitative data for comparison, and offer detailed experimental protocols to enable researchers to conduct their own evaluations.

Introduction to this compound and Its Alternatives

This compound (Relistase™) is a synthetic tetrapeptide designed to enhance skin firmness and elasticity.[3][4] Its primary mechanism of action is the inhibition of neutrophil elastase, a protease that degrades elastin (B1584352), a key protein responsible for the elasticity of connective tissues.[3] By inhibiting elastase, this peptide helps to preserve the skin's natural elastic fiber network. Additionally, it has been reported to stimulate the synthesis of type I collagen, further contributing to its anti-aging effects.[1][5]

For a comprehensive evaluation, this guide will compare this compound with the following alternative peptides:

  • Trifluoroacetyl Tripeptide-2 (Progeline™): A biomimetic peptide that inhibits elastase and reduces the synthesis of progerin, a protein associated with cellular senescence.[6][7]

  • Palmitoyl Tripeptide-5 (Syn®-Coll): A synthetic peptide that stimulates collagen synthesis by activating the latent transforming growth factor-beta (TGF-β).[8][9]

  • Acetyl Tetrapeptide-2: A peptide that is reported to stimulate the production of collagen and elastin.[10][11]

Comparative Data on Peptide Performance

The following table summarizes available quantitative data on the performance of this compound and its alternatives. It is important to note that direct head-to-head comparative studies with standardized methodologies are limited in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Peptide Primary Target/Mechanism Key Performance Metric Result Assay/Study Type
This compound (Relistase™) Elastase Inhibition, Collagen I SynthesisImprovement in skin elasticity14% increaseIn-vivo study on mature women (4% Relistase™ for 8 weeks)[5]
Increase in skin tightness15.6% increaseIn-vivo study on mature women (4% Relistase™ for 8 weeks)[5]
Trifluoroacetyl Tripeptide-2 (Progeline™) Elastase Inhibition, Progerin ReductionPreservation of skin elasticity and firmness20% improvementClinical study (2% Progeline™ cream for 28 days)[12]
Reduction of jawline saggingUp to 10% liftClinical study (2% Progeline™ cream for 56 days)[12]
Palmitoyl Tripeptide-5 (Syn®-Coll) Collagen Synthesis (via TGF-β activation)Reduction in wrinkle depth15-30% decrease12-week clinical study (2.5% Syn®-Coll)[13]
Reduction in nasolabial fold appearance21.6% decrease8-week split-face clinical study[13]
Acetyl Tetrapeptide-2 Collagen and Elastin SynthesisIncreased production of elastin and collagen type IQualitative increaseIn-vitro study on HaCaT cells[10]

Experimental Protocols

To facilitate direct comparison and further research, this section provides detailed protocols for key experiments to assess the target engagement and efficacy of these peptides.

Direct Target Engagement: In Vitro Elastase Inhibition Assay

This assay directly measures the ability of a peptide to inhibit the enzymatic activity of elastase.

Principle: A fluorogenic or chromogenic substrate of elastase is used. In the absence of an inhibitor, elastase cleaves the substrate, releasing a fluorescent or colored product that can be quantified. The presence of an inhibitory peptide will reduce the rate of substrate cleavage.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) or Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test peptides (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a stock solution of HNE in assay buffer.

  • Prepare serial dilutions of the test peptides and the positive control in assay buffer.

  • In a 96-well plate, add 20 µL of each peptide dilution. Include wells with buffer only (enzyme activity control) and solvent control.

  • Add 160 µL of the HNE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate solution in assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the fluorescence (Ex/Em ≈ 380/460 nm for AMC substrate) or absorbance (405 nm for p-nitroanilide substrate) every minute for 30 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each peptide concentration relative to the enzyme activity control.

  • Plot the percentage of inhibition against the peptide concentration and calculate the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA can be adapted to confirm that a peptide binds to elastase within a cellular environment.

Principle: Ligand binding can stabilize a target protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with the peptide to various temperatures, the amount of soluble, non-denatured elastase can be quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the peptide indicates target engagement.

Materials:

  • Human dermal fibroblasts or other suitable cell line expressing elastase

  • Cell culture medium and reagents

  • Test peptides

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Anti-elastase antibody

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and equipment

  • PCR thermocycler or heating blocks

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test peptide at various concentrations or a vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble elastase in each supernatant by Western blotting using an anti-elastase antibody.

  • Quantify the band intensities and plot the percentage of soluble elastase against the temperature for both treated and untreated samples to generate melting curves.

  • A rightward shift in the melting curve for the peptide-treated sample indicates target stabilization and engagement.

Downstream Cellular Effects: Quantification of Collagen and Elastin Synthesis

These assays measure the functional outcome of the peptides on the production of key extracellular matrix proteins in cell culture.

A. Collagen Synthesis Assay (Sirius Red Staining)

Principle: Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagens. The amount of bound dye can be quantified spectrophotometrically after elution.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium and reagents

  • Test peptides

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • 0.01 M HCl

  • 0.1 M NaOH

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed fibroblasts in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptides for 48-72 hours.

  • Remove the culture medium and wash the cell layer with PBS.

  • Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

  • Stain the fixed cells with Sirius Red dye solution for 1 hour at room temperature.

  • Wash away the unbound dye with 0.01 M HCl.

  • Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.

  • Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm.

  • A standard curve using known concentrations of collagen should be prepared to quantify the amount of collagen in the samples.

B. Elastin Synthesis Assay (Fastin™ Elastin Assay)

Principle: This is a quantitative dye-binding assay for soluble and insoluble elastin. The dye binds to elastin, and the amount of bound dye is proportional to the amount of elastin in the sample.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium and reagents

  • Test peptides

  • Fastin™ Elastin Assay Kit (contains elastin standard, dye reagent, and precipitating reagent)

  • Spectrophotometer

Procedure:

  • Culture and treat fibroblasts with test peptides as described for the collagen assay.

  • Harvest the cell layer and/or conditioned medium.

  • Follow the manufacturer's protocol for the Fastin™ Elastin Assay. This typically involves:

    • Solubilization of elastin from the samples.

    • Precipitation of elastin with the precipitating reagent.

    • Binding of the dye to the precipitated elastin.

    • Washing to remove unbound dye.

    • Elution of the bound dye.

  • Measure the absorbance of the eluted dye at the recommended wavelength (typically around 513 nm).

  • Quantify the amount of elastin using the provided elastin standard curve.

Visualizing Workflows and Pathways

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

G Signaling Pathway of Elastin Degradation and Inhibition cluster_0 Cellular Environment Fibroblast Fibroblast Elastin_Fibers Elastin Fibers Fibroblast->Elastin_Fibers Synthesizes Degraded_Elastin Degraded Elastin Elastase Elastase Elastase->Elastin_Fibers Degrades Peptide Acetylarginyltryptophyl diphenylglycine Peptide->Elastase Inhibits

Caption: Mechanism of action of this compound.

G Experimental Workflow for In Vitro Elastase Inhibition Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Peptides) start->prepare_reagents plate_peptides Plate Peptide Dilutions prepare_reagents->plate_peptides add_enzyme Add Elastase and Incubate plate_peptides->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate measure Measure Fluorescence/ Absorbance (Kinetic Read) add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro elastase inhibition assay.

G Workflow for Cellular Thermal Shift Assay (CETSA) start Start cell_culture Culture and Treat Cells with Peptide start->cell_culture harvest_lyse Harvest and Lyse Cells cell_culture->harvest_lyse heat_shock Apply Heat Gradient to Lysates harvest_lyse->heat_shock centrifuge Centrifuge to Pellet Aggregated Proteins heat_shock->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Analyze Soluble Elastase by Western Blot collect_supernatant->western_blot plot_curve Plot Melting Curve western_blot->plot_curve end End plot_curve->end

Caption: Workflow for confirming target engagement using CETSA.

Conclusion

Confirming the cellular target engagement of this compound is essential for validating its proposed mechanism of action. This guide provides a comparative overview of this peptide and its alternatives, along with robust methodologies for direct and indirect assessment of their efficacy. By employing standardized assays such as in vitro elastase inhibition, CETSA, and quantification of collagen and elastin synthesis, researchers can generate reliable and comparable data to advance the development of novel and effective anti-aging therapeutics. The provided protocols and workflows serve as a foundation for these critical investigations in the field of cosmetic science and drug discovery.

References

Safety Operating Guide

Proper Disposal Procedures for Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Acetylarginyltryptophyl diphenylglycine (CAS No. 1334583-93-5). This synthetic tetrapeptide, also known as Relistase™, is primarily used in research and cosmetic formulations[1][2][3]. While specific hazard data is limited, prudence dictates treating it as a chemical waste product, adhering to standard laboratory safety protocols and local regulations[4][5].

Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with any disposal protocol. This document serves as a general guideline and must be adapted to local, state, and federal regulations.

Chemical and Safety Data Summary

There is a significant lack of comprehensive safety and toxicity data for this compound in publicly available Safety Data Sheets (SDS)[4]. Therefore, it should be handled with care, assuming the potential for unknown hazards.

IdentifierValueSource
CAS Number 1334583-93-5[1][4]
Molecular Formula C₃₅H₄₀N₈O₆[1]
Molecular Weight 668.7 g/mol [1]
Known Hazards No specific hazards classified.[4]
Acute Toxicity No data available.[4]
Carcinogenicity No data available.[4]
Environmental Hazards Do not let the chemical enter drains.[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to prevent skin and eye contact, and inhalation[4]:

  • Gloves: Chemical-impermeable gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powder and dust formation is likely, use a NIOSH-approved respirator.

Disposal Workflow

The following diagram outlines the general decision-making process for the disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_start cluster_ppe Step 1: Preparation cluster_waste_id Step 2: Waste Identification cluster_disposal Step 3: Segregation & Disposal cluster_end start Begin Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused Product (Solid) waste_type->solid_waste Solid liquid_waste Solutions / Rinsate waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Gloves, Vials, Pipettes) waste_type->contaminated_labware Labware collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid decontaminate Decontaminate Labware (See Protocol 4.2) contaminated_labware->decontaminate final_disposal Arrange for pickup by Certified Waste Contractor (Consult EHS Office) collect_solid->final_disposal collect_liquid->final_disposal decontaminate->final_disposal end_node Disposal Complete final_disposal->end_node

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

This procedure applies to the pure peptide powder or any solid materials (e.g., weighing paper, spill cleanup materials) grossly contaminated with the product.

  • Containment: Carefully place the material into a designated, leak-proof container suitable for chemical waste. Avoid generating dust[4].

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal[4].

  • Disposal: Arrange for collection by your institution's certified hazardous waste disposal service.

For items like glassware, plastic vials, and used gloves that are contaminated with trace amounts of the peptide.

  • Decontamination: Whenever possible, decontaminate items before disposal. General methods for peptide inactivation can be effective[5].

    • Method A: Chemical Inactivation (Bleach) : Immerse the contaminated items in a freshly prepared 10% bleach solution for at least 30 minutes[5]. After decontamination, decant the bleach solution and manage it as liquid chemical waste. The decontaminated solids can then be disposed of in the appropriate laboratory waste stream as per institutional guidelines[5].

    • Method B: Autoclaving : Place waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. This is often used as a secondary decontamination step[5].

  • Rinsing Empty Containers: Thoroughly rinse empty product containers with a suitable solvent (e.g., ethanol (B145695) or water). Collect the rinsate as hazardous liquid waste[5].

  • Container Disposal: After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy[5].

This applies to solutions containing the peptide or rinsate from cleaning contaminated labware.

  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • pH Neutralization: If the solution is highly acidic or basic, neutralize it to a pH between 6 and 8 before adding it to the waste container, provided this does not cause a reaction.

  • Prohibition: Do not pour solutions containing this peptide down the drain[4].

  • Disposal: Store the container securely and arrange for pickup by a certified hazardous waste contractor.

References

Comprehensive Safety and Handling Protocols for Acetylarginyltryptophyl Diphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Acetylarginyltryptophyl diphenylglycine, a bioactive peptide. The following procedural guidance is based on the available safety data and general laboratory best practices.

1. Personal Protective Equipment (PPE)

Given the limited specific toxicity data for this compound, a cautious approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Chemical impermeable gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved N95 respirator or higher is recommended.To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesTo protect feet from spills.

2. Safe Handling Procedures

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.

  • Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid material to minimize dust formation[1].

  • Procedural Controls:

    • Avoid contact with skin and eyes[1].

    • Avoid the formation of dust and aerosols[1].

    • Use non-sparking tools to prevent ignition sources[1].

    • Prevent fire caused by electrostatic discharge[1].

  • Hygiene Practices:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

    • Contaminated clothing should be removed and washed before reuse.

3. Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Figure 1. Experimental workflow for handling this compound.

4. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. Avoid breathing dust or vapors. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For large spills, prevent further leakage if safe to do so and contact emergency services.

5. Disposal Plan

All waste materials should be handled as potentially hazardous.

  • Solid Waste: Collect solid waste, including any contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled waste container. Do not pour down the drain[1].

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

6. Logical Decision Flow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling chemical compounds with limited hazard data.

G start Assess Potential for Exposure dust Potential for Dust/Aerosol Generation? start->dust resp_yes Wear N95 Respirator or Higher dust->resp_yes Yes resp_no Handle in Well-Ventilated Area dust->resp_no No splash Potential for Splash? eye_yes Wear Goggles splash->eye_yes Yes eye_no Wear Safety Glasses splash->eye_no No resp_yes->splash resp_no->splash

Figure 2. Decision flow for selecting appropriate respiratory and eye protection.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylarginyltryptophyl diphenylglycine
Reactant of Route 2
Acetylarginyltryptophyl diphenylglycine

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